Product packaging for 5-Bromo-2-methoxypyridine-3-carbaldehyde(Cat. No.:CAS No. 103058-87-3)

5-Bromo-2-methoxypyridine-3-carbaldehyde

Katalognummer: B111024
CAS-Nummer: 103058-87-3
Molekulargewicht: 216.03 g/mol
InChI-Schlüssel: VRNOWEKCASDTFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Bromo-2-methoxypyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B111024 5-Bromo-2-methoxypyridine-3-carbaldehyde CAS No. 103058-87-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNOWEKCASDTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363962
Record name 5-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103058-87-3
Record name 5-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathway for 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key intermediate in the development of pharmaceuticals.[1] The guide details the requisite experimental protocols, presents quantitative data in a structured format, and visualizes the chemical transformations and workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 5-Bromo-2-methoxypyridine, via a nucleophilic aromatic substitution. The second step introduces the aldehyde functional group at the C-3 position of the pyridine ring through a directed ortho-metalation followed by formylation.

G Start 2,5-Dibromopyridine Inter 5-Bromo-2-methoxypyridine Start->Inter Step 1: Methoxylation (NaOMe, MeOH) End This compound Inter->End Step 2: Lithiation & Formylation (n-BuLi, DMF) G cluster_0 Lithiation-Formylation Workflow A Prepare LTMP base in THF at -78°C B Add 5-Bromo-2-methoxypyridine solution A->B C Stir for 10-30 min (Formation of Lithiated Intermediate) B->C D Add anhydrous DMF C->D E Quench with aq. NaHCO₃ D->E F Extract with Organic Solvent E->F G Purify via Chromatography F->G H Final Product G->H G cluster_1 Vilsmeier-Haack Workflow V1 Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) V2 Add 5-Bromo-2-methoxypyridine V1->V2 V3 Heat reaction mixture (e.g., 75°C for 6h) V2->V3 V4 Pour into ice water V3->V4 V5 Hydrolyze iminium salt (add base, pH 8-9) V4->V5 V6 Extract and Purify V5->V6 V7 Final Product V6->V7

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key heterocyclic building block in medicinal and agrochemical research.

Core Chemical Properties

This compound is a substituted pyridine derivative valued for its specific arrangement of functional groups—an aldehyde, a methoxy group, and a bromine atom. This unique structure allows for selective functionalization, making it a crucial intermediate in the synthesis of complex molecular architectures.[1]

Identifiers and Molecular Information

The following table summarizes the key identifiers and molecular data for this compound.

IdentifierValue
CAS Number 103058-87-3[1][2]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
IUPAC Name This compound
SMILES COc1ncc(Br)cc1C=O[2][3]
InChI InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
InChIKey VRNOWEKCASDTFG-UHFFFAOYSA-N[3]
MDL Number MFCD05663521[1]
Physical and Chemical Properties

Quantitative physical and chemical properties are presented below, offering a snapshot of the compound's characteristics under standard conditions.

PropertyValueSource
Melting Point 93-100 °C[1]
Boiling Point 278.5 °C at 760 mmHg[1]
Density 1.606 g/cm³[1]
Appearance Solid-
Solubility Slightly soluble in water. Soluble in common organic solvents like dichloromethane and THF.

Reactivity and Applications

The chemical utility of this compound is primarily defined by the reactivity of its bromine and aldehyde functional groups.

The bromine atom at the 5-position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1] This reactivity is fundamental to the construction of biaryl and heteroaryl systems, which are prevalent motifs in pharmacologically active compounds.[4] The electron-withdrawing nature of the pyridine ring and the aldehyde group enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, a key step in the catalytic cycle.[5]

This compound serves as a key intermediate in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antiviral Agents: Its structure is utilized in building novel antiviral therapeutics.[1]

  • Agrochemicals: It is employed in the design of new pesticides and herbicides.[1]

The logical workflow for a typical Suzuki cross-coupling reaction is illustrated below.

Suzuki_Coupling cluster_reactants Reactants & Conditions cluster_process Catalytic Cycle Steps A This compound F Oxidative Addition B Aryl Boronic Acid (R-B(OH)2) G Transmetalation C Pd(0) Catalyst (e.g., Pd(PPh3)4) D Base (e.g., K3PO4) E Solvent (e.g., Dioxane/Water) F->G H Reductive Elimination G->H H->C Catalyst Regeneration I Coupled Product H->I

Figure 1: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

Experimental Protocols

Synthesis via Directed Lithiation and Formylation

This protocol outlines the synthesis starting from 5-Bromo-2-methoxypyridine.

Materials:

  • 5-Bromo-2-methoxypyridine

  • 2,2,6,6-tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Base Preparation: In a flame-dried, round-bottom flask under an inert argon or nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv.) in anhydrous THF. Cool the solution to -20 °C.[6]

  • Add n-butyllithium (1.1 equiv.) dropwise to the TMP solution. Stir the resulting mixture for 30 minutes at -20 °C to form lithium tetramethylpiperidide (LTMP).[6]

  • Lithiation: Cool the LTMP solution to -78 °C. Slowly add a solution of 5-Bromo-2-methoxypyridine (1.0 equiv.) in anhydrous THF dropwise to the flask. Stir the mixture for 10-15 minutes at -78 °C to allow for complete deprotonation at the C3 position.[6]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.3 equiv.) dropwise to the reaction mixture. Continue stirring at -78 °C for 30-60 minutes.[6]

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.[6]

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_purification Work-up & Purification A 5-Bromo-2-methoxypyridine D 1. Directed Lithiation (THF, -78°C) A->D B LTMP (Base) B->D C DMF (Formylating Agent) E 2. Formylation (THF, -78°C) D->E F Aqueous Quench (NaHCO3) E->F G Extraction (DCM) F->G H Column Chromatography G->H I Final Product: This compound H->I

Figure 2: Synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry. For ¹H NMR, one would expect to see characteristic signals for the aldehyde proton (~10 ppm), two aromatic protons on the pyridine ring, and a singlet for the methoxy group protons.

Safety and Handling

While a specific safety data sheet for this compound is not available, data from closely related compounds, such as its isomers and precursors, suggest the following precautions.

Hazard Identification

Based on analogous structures, the compound should be handled as if it possesses the following hazards:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Recommended Safety Precautions
Precaution TypeRecommendations
Handling Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8]
Personal Protection Wear protective gloves, protective clothing, and eye/face protection (safety goggles).[8]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly sealed.[1]

References

5-Bromo-2-methoxypyridine-3-carbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-3-carbaldehyde is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a pyridine core, a bromo substituent, a methoxy group, and a carbaldehyde, makes it a versatile precursor for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, properties, and potential applications, particularly in the realm of pharmaceutical and agrochemical research. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of a wide variety of substituents and the construction of biaryl systems often found in bioactive molecules. The aldehyde functionality allows for a range of subsequent chemical transformations, including reductive aminations, oxidations, and condensations. This compound is recognized as a key intermediate in the development of kinase inhibitors and antiviral agents.[1]

Chemical Identity and Structure

CAS Number: 103058-87-3[2][3][4]

Molecular Formula: C₇H₆BrNO₂[1][2]

Molecular Weight: 216.03 g/mol [2]

Synonyms: 5-bromo-2-methoxy-pyridine-3-carbaldehyde, 5-Bromo-2-methoxypyridine-3-carboxaldehyde[1][4]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Melting Point93-100 ºC[1]
Boiling Point278.5 ºC at 760 mmHg[1]
Density1.606 g/cm³[1]
SolubilitySlightly soluble in water[2]
AppearanceData not available
StorageRoom temperature, sealed, dry[1]

Synthesis

Representative Synthesis of the Precursor: 5-Bromo-2-methoxypyridine

A representative protocol for the synthesis of the precursor, 5-Bromo-2-methoxypyridine, involves the reaction of 2,5-dibromopyridine with sodium methoxide.

Experimental Protocol:

  • In a suitable reaction vessel, a mixture of 2,5-dibromopyridine (1 equivalent) and a 28% sodium methoxide solution in methanol is prepared.

  • The mixture is heated to reflux and maintained for a period of 30 minutes to 5 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then partitioned between water and a suitable organic solvent, such as tert-butyl methyl ether.

  • The organic layer is separated, washed with brine, and dried over a drying agent like magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation to afford pure 5-Bromo-2-methoxypyridine.

G start Start: 2,5-dibromopyridine and Sodium Methoxide in Methanol reflux Heat to Reflux (30 mins - 5 hrs) start->reflux cool Cool to Room Temperature reflux->cool partition Partition between Water and Organic Solvent cool->partition separate Separate Organic Layer partition->separate wash_dry Wash with Brine and Dry separate->wash_dry concentrate Solvent Removal (Reduced Pressure) wash_dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify end End: 5-Bromo-2-methoxypyridine purify->end

Caption: Workflow for the synthesis of the precursor 5-Bromo-2-methoxypyridine.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the bromine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.

Representative Application: Suzuki Cross-Coupling Reaction

The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl or vinyl substituents at the 5-position of the pyridine ring.

Experimental Protocol for a Representative Suzuki Coupling:

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 2-5 mol%.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: After filtering off the drying agent, concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r_pd_x R-Pd(II)Ln-X oxidative_addition->r_pd_x transmetalation Transmetalation r_pd_x->transmetalation r_pd_r R-Pd(II)Ln-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product r_x 5-Bromo-2-methoxypyridine- 3-carbaldehyde (R-X) r_x->oxidative_addition r_boronic ArB(OH)₂ (R'-B(OH)₂) r_boronic->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly for the construction of complex heterocyclic molecules with potential applications in drug discovery and agrochemical research. Its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of novel compounds. Researchers and scientists working with this compound should adhere to appropriate safety protocols.

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-methoxypyridine-3-carbaldehyde is a halogenated pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a methoxy group, and a bromine atom, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core structure of numerous approved pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound (Figure 1) is a key starting material for the development of novel therapeutics, offering multiple reaction sites for diversification. The bromine atom is particularly useful for cross-coupling reactions, enabling the introduction of various aryl and alkyl groups, while the aldehyde can be readily converted into other functional groups or used in condensation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
CAS Number 103058-87-3[1][2]
Appearance White to brown crystalline powder[3]
Melting Point 103.2-103.3 °C[3]
Boiling Point (Predicted) 278.5 ± 35.0 °C[3]
Density (Predicted) 1.606 ± 0.06 g/cm³[3]
Flash Point 122.2 °C[3]
Water Solubility Slightly soluble[3]
Storage Conditions 2-8°C[3]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process from 2,5-dibromopyridine. The first step involves the selective methoxylation to yield the key intermediate, 5-Bromo-2-methoxypyridine. The second step is the introduction of the formyl group at the 3-position.

Synthesis of 5-Bromo-2-methoxypyridine

Reaction Scheme:

5-Bromo-2-methoxypyridine + n-BuLi -> [Intermediate] + DMF -> this compound

Caption: A conceptual workflow for developing kinase inhibitors.

The following diagram illustrates a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 P Ligand Growth Factor Ligand->Receptor Kinase_Inhibitor Kinase Inhibitor (Derived from Pyridine Scaffold) Kinase_Inhibitor->Kinase1 Inhibition Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 P Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 P Transcription_Factor Transcription Factor Kinase3->Transcription_Factor P Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factor->Cellular_Response

Caption: A generic kinase signaling pathway targeted by inhibitors.

GPCR Ligands

G protein-coupled receptors are another major class of drug targets. Pyridine-containing molecules have been successfully developed as ligands for various GPCRs. The structural features of this compound make it a suitable starting point for the synthesis of novel GPCR modulators. For instance, derivatives of this compound could be explored as antagonists for chemokine receptors, which are implicated in inflammation and cancer metastasis. [4]

Safety and Handling

This compound is harmful if swallowed and may cause respiratory irritation. [2]It is important to handle this compound in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. This guide has provided key data on its properties, detailed synthetic protocols, and highlighted its applicability in the development of kinase inhibitors and GPCR ligands. Researchers in drug discovery can leverage this versatile intermediate to create novel chemical entities with therapeutic potential.

References

Spectroscopic Profile of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 5-Bromo-2-methoxypyridine-3-carbaldehyde CAS Number: 103058-87-3[1] Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol [1]

Introduction: This technical guide provides a comprehensive overview of the spectral data for this compound, a valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this document presents predicted spectral information derived from computational chemistry models. These predictions offer valuable insights for researchers in confirming the structure and purity of synthesized samples. Additionally, detailed, generalized experimental protocols for acquiring such data are provided.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data was generated using established computational prediction algorithms.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.25Singlet (s)Aldehyde proton (-CHO)
~8.45Doublet (d)Pyridine H-6
~8.20Doublet (d)Pyridine H-4
~4.10Singlet (s)Methoxy protons (-OCH₃)

Note: The predicted coupling constant between H-4 and H-6 is expected to be small (~2-3 Hz).

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~189.0Aldehyde Carbonyl (C=O)
~163.0C-2 (C-OCH₃)
~152.0C-6
~145.0C-4
~125.0C-3 (C-CHO)
~115.0C-5 (C-Br)
~54.0Methoxy Carbon (-OCH₃)
Table 3: Predicted Infrared (IR) Spectral Data
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H StretchAromatic (Pyridine Ring)
2850 - 2950C-H StretchAliphatic (-OCH₃)
~2820, ~2720C-H StretchAldehyde (Fermi doublets)
1690 - 1715C=O StretchAldehyde
1550 - 1600C=C & C=N StretchAromatic (Pyridine Ring)
1250 - 1300C-O StretchAryl Ether
1000 - 1100C-O StretchAryl Ether
600 - 800C-Br StretchAryl Bromide
Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

m/zInterpretation
215/217Molecular Ion [M]⁺ (Characteristic bromine isotope pattern)
214/216[M-H]⁺
186/188[M-CHO]⁺
172/174[M-CH₃O]⁺ or [M-C₂H₃O]⁺
136[M-Br]⁺
108[M-Br-CO]⁺

Experimental Protocols

The following are generalized methodologies for acquiring the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle agitation or vortexing may be applied.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: Calibrate the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • FT-IR Acquisition:

    • Technique: ATR-FTIR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)
  • Sample Preparation (GC-MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC-MS Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • GC Column: A suitable capillary column (e.g., DB-5ms).

    • Temperature Program: Develop a temperature gradient to ensure separation from impurities and solvent (e.g., start at 50°C, ramp to 250°C at 10°C/min).

    • Mass Range: Scan from m/z 40 to 300 to detect the molecular ion and relevant fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a synthesized chemical compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow Workflow for Compound Spectral Analysis cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Compound Synthesis & Purification sample_prep Sample Preparation (Dissolving/Plating) synthesis->sample_prep nmr NMR Spectroscopy (1H, 13C, etc.) sample_prep->nmr ms Mass Spectrometry (EI, ESI, etc.) sample_prep->ms ir IR Spectroscopy (FT-IR) sample_prep->ir nmr_data NMR Data Processing & Assignment nmr->nmr_data ms_data MS Data Analysis (M+ Peak, Fragmentation) ms->ms_data ir_data IR Spectrum Analysis (Functional Groups) ir->ir_data structure_confirm Structure Confirmation & Purity Assessment nmr_data->structure_confirm ms_data->structure_confirm ir_data->structure_confirm

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde from 2,5-dibromopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Bromo-2-methoxypyridine-3-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available 2,5-dibromopyridine. This two-step synthesis involves a nucleophilic aromatic substitution to introduce a methoxy group, followed by a regioselective formylation at the C-3 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis, providing a clear comparison of the reaction parameters and outcomes.

Parameter Step 1: Methoxylation of 2,5-dibromopyridine Step 2: Formylation of 5-Bromo-2-methoxypyridine
Product 5-Bromo-2-methoxypyridineThis compound
Starting Material 2,5-dibromopyridine5-Bromo-2-methoxypyridine
Key Reagents Sodium hydroxide, Methanoln-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Solvent MethanolAnhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (approx. 65 °C)-78 °C
Reaction Time 5 hours[1]1 hour (lithiation), 30 minutes (formylation)
Yield ~98%[1]~60-70% (Estimated based on similar reactions)

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

This procedure details the nucleophilic substitution of the bromine atom at the 2-position of 2,5-dibromopyridine with a methoxy group.

Materials:

  • 2,5-dibromopyridine (47 g)

  • Solid sodium hydroxide (8 g)[1]

  • Methanol (200 ml)[1]

  • Dichloromethane

  • Water

  • 500 ml reaction flask

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a 500 ml reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 ml of methanol.[1]

  • Stir the mixture and heat to reflux for 5 hours.[1]

  • After the reaction is complete, stop the heating and allow the mixture to cool.

  • Remove the majority of the methanol by distillation.[1]

  • To the cooled residue, add 100 ml of water.[1]

  • Extract the aqueous mixture once with dichloromethane.[1]

  • Separate the organic layer and remove the dichloromethane to yield the crude product.[1]

  • Purify the crude product by distillation under reduced pressure to obtain pure 2-methoxy-5-bromopyridine.[1] A yield of approximately 98% can be expected.[1]

Step 2: Synthesis of this compound

This procedure describes the directed ortho-metalation of 5-Bromo-2-methoxypyridine followed by formylation to introduce the carbaldehyde group at the 3-position. The methoxy group at the C-2 position directs the lithiation to the adjacent C-3 position.

Materials:

  • 5-Bromo-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ether or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottomed flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In an oven-dried round-bottomed flask under an inert atmosphere, dissolve 5-Bromo-2-methoxypyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of n-butyllithium (n-BuLi) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for approximately 1 hour to ensure complete lithiation.

  • Slowly add an excess of anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again keeping the temperature at -78 °C.

  • Continue stirring at -78 °C for an additional 30 minutes.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships of the key steps.

Synthesis_Workflow Start 2,5-dibromopyridine Step1 Methoxylation (NaOH, Methanol, Reflux) Start->Step1 Intermediate 5-Bromo-2-methoxypyridine Step1->Intermediate Step2 Formylation (1. n-BuLi, THF, -78°C 2. DMF) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow from 2,5-dibromopyridine.

Logical_Relationship cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Directed Ortho-Metalation and Formylation S1_Reagent Nucleophilic Attack by Methoxide S1_Intermediate Meisenheimer-like Intermediate S1_Reagent->S1_Intermediate on C2 S1_Product Elimination of Bromide S1_Intermediate->S1_Product S2_Coordination Coordination of n-BuLi to Methoxy Group S2_Deprotonation Deprotonation at C3 S2_Coordination->S2_Deprotonation S2_Lithiation Formation of 3-lithio intermediate S2_Deprotonation->S2_Lithiation S2_Formylation Nucleophilic attack on DMF S2_Lithiation->S2_Formylation S2_Product Formation of Aldehyde after workup S2_Formylation->S2_Product

Caption: Logical steps in the methoxylation and formylation reactions.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyridine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive bromine atom, an electron-donating methoxy group, and an aldehyde function on a pyridine core, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the reactivity, stability, and key chemical transformations of this compound. Detailed experimental protocols, adapted from established procedures for structurally similar substrates, are provided for a range of important reactions. This document is intended to serve as a valuable resource for researchers in the effective utilization of this compound for the synthesis of novel therapeutic agents and other complex molecular architectures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its appropriate handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
CAS Number 103058-87-3
Appearance White to brown powder or crystalline powder
Melting Point 93-100 °C
Boiling Point 278.5 °C at 760 mmHg
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and methanol.
Storage Conditions Store at 2-8°C in a dry, well-ventilated place, away from incompatible materials.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its three functional groups, which can be selectively targeted to construct complex molecular scaffolds. It is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents, as well as in agrochemical research.[1]

Synthetic_Utility cluster_reactions Key Reactions cluster_products Product Scaffolds main 5-Bromo-2-methoxypyridine -3-carbaldehyde Suzuki Suzuki Coupling main->Suzuki C-Br Sonogashira Sonogashira Coupling main->Sonogashira C-Br Heck Heck Reaction main->Heck C-Br Buchwald Buchwald-Hartwig Amination main->Buchwald C-Br Wittig Wittig Reaction main->Wittig C(O)H Reductive Reductive Amination main->Reductive C(O)H Oxidation Oxidation main->Oxidation C(O)H Reduction Reduction main->Reduction C(O)H Biaryl Biaryl Pyridines Suzuki->Biaryl Alkynyl Alkynyl Pyridines Sonogashira->Alkynyl Vinyl Vinyl Pyridines Heck->Vinyl Amino Amino Pyridines Buchwald->Amino Alkene Substituted Alkenes Wittig->Alkene Amine Secondary/Tertiary Amines Reductive->Amine Carboxylic Pyridyl Carboxylic Acids Oxidation->Carboxylic Alcohol Pyridyl Methanols Reduction->Alcohol

Caption: Synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.

  • Sonogashira Coupling: For the synthesis of alkynyl-substituted pyridines.

  • Heck Reaction: For the introduction of vinyl groups.

  • Buchwald-Hartwig Amination: For the formation of N-aryl or N-heteroaryl bonds.

Reactions of the Aldehyde Group

The aldehyde functionality provides a gateway to numerous chemical transformations.

  • Wittig Reaction: For the synthesis of substituted alkenes.

  • Reductive Amination: To produce secondary and tertiary amines.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To yield the primary alcohol.

  • Knoevenagel Condensation: For the formation of electron-deficient alkenes.

Stability

For drug development purposes, a forced degradation study would be essential to understand its intrinsic stability, identify potential degradation products, and establish degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcome Outcomes start 5-Bromo-2-methoxypyridine -3-carbaldehyde (in solution and solid state) acid Acid Hydrolysis (e.g., 0.1M HCl, RT/Heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT/Heat) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 60-80°C) start->thermal photo Photolytic Degradation (ICH Q1B guidelines) start->photo analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Elucidation of Degradation Pathways analysis->pathways products Identification of Degradation Products analysis->products method Development of Stability- Indicating Analytical Method analysis->method

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and should serve as a robust starting point for the synthesis of derivatives of this compound. Optimization may be required for specific substrates.

Synthesis of this compound (Adapted)

Step 1: Synthesis of 5-Bromo-2-methoxypyridine [2] In a 500 mL reaction flask, 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 mL of methanol are combined. The mixture is stirred and heated to reflux for 5 hours. After cooling, most of the methanol is removed by distillation. 100 mL of water is added, and the product is extracted with dichloromethane. The organic layer is separated, dried, and concentrated. The crude product is purified by vacuum distillation to yield 2-methoxy-5-bromopyridine.[2]

Step 2: Formylation of 5-Bromo-2-methoxypyridine (Representative Protocol) This step would likely involve a directed ortho-metalation followed by reaction with a formylating agent.

Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

ParameterValue
Starting Material This compound
Reagents Arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.)
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 85-95 °C
Reaction Time 15-24 hours
Yield Moderate to good (substrate dependent)

Procedure: [3]

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination

This protocol describes the reaction of this compound with a primary or secondary amine.

ParameterValue
Starting Material This compound
Reagents Amine (1.0-1.2 equiv.), Acetic acid (catalytic)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.)
Solvent Dichloromethane (DCM) or Methanol (MeOH)
Temperature Room temperature
Reaction Time 2-12 hours
Yield Good to excellent

Procedure:

  • Dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent portion-wise, monitoring for any gas evolution.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Oxidation to Carboxylic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid.

ParameterValue
Starting Material This compound
Oxidizing Agent Oxone (KHSO₅·KHSO₄·K₂SO₄) or Sodium chlorite (NaClO₂)
Solvent Acetonitrile/Water or tert-Butanol/Water with a phosphate buffer
Temperature Room temperature
Reaction Time 1-4 hours
Yield High to quantitative

Procedure (using Oxone):

  • Dissolve this compound (1.0 equiv.) in a mixture of acetonitrile and water.

  • Add Oxone (2.0 equiv.) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols and data presented in this guide provide a comprehensive resource for researchers to effectively utilize this compound in their synthetic endeavors. Further investigation into its stability profile through forced degradation studies is recommended to fully characterize this important molecule for drug development applications.

References

A Technical Guide to Pyridine Carbaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine carbaldehyde derivatives, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry and materials science. This document details their synthesis, explores their wide-ranging biological activities, and delves into their mechanisms of action, with a particular focus on their potential as therapeutic agents.

Synthesis of Pyridine Carbaldehyde Derivatives

Pyridine carbaldehydes, existing as 2-, 3-, and 4-isomers, are versatile precursors for a vast array of derivatives.[1] The aldehyde functional group readily undergoes nucleophilic attack, particularly by amines, to form Schiff bases, which can serve as bidentate ligands.[1] A common synthetic route to pyridine aldehydes is the oxidation of the corresponding hydroxymethyl- or methylpyridines.[1]

General Synthetic Protocols

Several methods have been developed for the synthesis of pyridine carbaldehyde derivatives, ranging from classical condensation reactions to modern transition-metal-catalyzed methodologies.

One-Pot Three-Component Synthesis of Fused Pyridine Derivatives: This efficient and environmentally friendly method utilizes an ionic liquid as the reaction medium, offering high yields and shorter reaction times.[2]

  • Experimental Protocol: A mixture of an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL) is stirred in a dry 50 mL flask at 80°C for 4 to 7 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, 50 mL of water is added to precipitate the solid product, which is then collected by filtration, washed with water, and purified by recrystallization from ethanol.[2]

Synthesis of Quaternary Ammonium Aldimine Derivatives: This two-step route involves a condensation reaction followed by quaternization.[3]

  • Experimental Protocol:

    • Step A (Condensation): 4-Pyridine carboxaldehyde (3 eq.) and 3,4,5-trimethoxyaniline (2.5 eq.) are refluxed in dichloromethane with 10 mol% pyrrolidine and 4Å molecular sieves at 40°C for 30 hours.[3]

    • Step B (Quaternization): The product from Step A is then refluxed in acetonitrile at 60°C for 0.25–3 hours with various aromatic α-bromo ketones to yield the final quaternary ammonium aldimine derivatives.[3]

Synthesis of Pyridine-2-carbaldehyde Thiosemicarbazone: This straightforward condensation reaction is widely used to produce biologically active thiosemicarbazone derivatives.[4][5]

  • Experimental Protocol: Equimolar amounts of pyridine-2-aldehyde (e.g., 10.7 g) and thiosemicarbazide (e.g., 9.1 g) are refluxed in ethanol for one hour. The resulting mixture is then recrystallized from ethanol to afford the purified product.[4][5]

Below is a diagram illustrating a general experimental workflow for the synthesis and characterization of pyridine carbaldehyde derivatives.

G General Experimental Workflow for Synthesis and Characterization reagents Starting Materials (Pyridine Carbaldehyde, Amine/Ketone, etc.) reaction Reaction (e.g., Condensation, Cyclization) reagents->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, EA) purification->characterization final_product Pure Derivative characterization->final_product

A generalized workflow for synthesizing and verifying pyridine carbaldehyde derivatives.

Biological Activities and Therapeutic Potential

Pyridine derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6][7] This wide range of activities has established the pyridine scaffold as a "privileged structure" in medicinal chemistry.[8]

Anticancer Activity

A significant area of research has focused on the anticancer properties of pyridine carbaldehyde derivatives, particularly thiosemicarbazones.

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase (RR) and has undergone numerous clinical trials for various cancers, including pancreatic cancer and leukemia.[9][10][11] Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy.[12] 3-AP demonstrates curative capacity in mice with L1210 leukemia and is effective against hydroxyurea-resistant cells.[10][11]

The antitumor mechanism of some derivatives extends beyond RR inhibition. For instance, certain Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been shown to act against DNA, induce apoptosis, and inhibit the activities of the anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II.[13]

The following diagram illustrates the primary mechanism of action for Triapine.

G Mechanism of Action of Triapine triapine Triapine (3-AP) rr Ribonucleotide Reductase (RR) triapine->rr dntp dNTP Synthesis rr->dntp Catalyzes dna DNA Synthesis & Repair dntp->dna cell_cycle Cell Cycle Arrest dna->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Triapine inhibits ribonucleotide reductase, disrupting DNA synthesis and leading to apoptosis.
Antimicrobial and Antifungal Activities

Pyridine-2-carbaldehyde-based chalcones have demonstrated significant antimicrobial activity.[14] One-pot synthesis protocols have been developed to produce these chalcones, which have shown superior biological activity against selected microorganisms.[2][14]

Furthermore, pyridine-2-carbaldehyde thiosemicarbazone (Py-2-TSC) has shown promising inhibitory effects against Klebsiella pneumoniae, a gram-negative bacterium.[4][8] Certain chlorinated pyridine carbonitrile derivatives have exhibited antifungal activity comparable to miconazole and clotrimazole against Candida albicans.

Quantitative Data

The following tables summarize key quantitative data for various pyridine carbaldehyde derivatives from the literature.

Table 1: Anticancer Activity of Pyridine-2-Carbaldehyde Thiosemicarbazone Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.3[11]
5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.0[11]
5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia1.4[11]
Substituted Pyridine Carboxamide (C6)MV-4-110.0035[1]
Substituted Pyridine Carboxamide (TK-642)KYSE-5205.73[1]

Table 2: Synthesis Yields of Fused Pyridine Derivatives [2]

AldehydeAcyl AcetonitrileAmino HeterocycleTime (h)Yield (%)
BenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine492
4-ChlorobenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine495
4-NitrobenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine590

Table 3: Physicochemical Properties of Pyridine-2-carbaldehyde and its Thiosemicarbazone Derivative

PropertyPyridine-2-carbaldehydePyridine-2-carbaldehyde ThiosemicarbazoneReference
Molecular FormulaC6H5NOC7H8N4S[15][16]
Molecular Weight ( g/mol )107.11180.23[15][16]
Boiling Point (°C)181-[15]
Density (g/mL at 25°C)~1.126-[15]

Detailed Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay
  • Cell Lines: L1210 leukemia cells, MCF-7 (breast cancer), KYSE-520 (esophageal cancer), etc.[1][2][11]

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The synthesized pyridine carbaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

    • The cells are treated with the compounds for a specified period (e.g., 48 hours).

    • Cell viability is assessed using a standard assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[1]

In Vivo Antitumor Activity Assay
  • Animal Model: Mice bearing L1210 leukemia or xenograft mouse models with human cancer cell lines.[1][11]

  • Procedure:

    • Tumor cells are implanted into the mice.

    • Once the tumors are established, the mice are treated with the pyridine carbaldehyde derivatives, typically via oral administration or intraperitoneal injection, at various dosages for a specified duration.[1][11]

    • Tumor growth is monitored regularly by measuring tumor volume.

    • The efficacy of the compound is evaluated by comparing the tumor growth in the treated group to a control group. The T/C (Treated/Control) value is often calculated.[1]

    • For leukemia models, the prolongation of survival time is a key endpoint.[11]

Antimicrobial Activity Assay
  • Microorganisms: Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[14]

  • Procedure (MIC Method):

    • The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

    • The synthesized compounds are serially diluted in a liquid growth medium in 96-well plates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Conclusion

Pyridine carbaldehyde derivatives represent a highly valuable and versatile class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. The well-established anticancer activity of thiosemicarbazone derivatives, particularly through the inhibition of ribonucleotide reductase, highlights the therapeutic potential of this scaffold. Future research should continue to explore the structure-activity relationships of novel derivatives to optimize their efficacy and selectivity for various therapeutic targets.

References

Potential research applications of brominated pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Brominated Pyridine Compounds

Introduction

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science, forming the core structure of numerous approved drugs and functional materials.[1][2] The strategic introduction of bromine atoms onto the pyridine ring significantly alters its physicochemical properties, such as lipophilicity and electronic characteristics, thereby modulating its biological activity and reactivity.[1] This modification makes brominated pyridines exceptionally versatile building blocks in drug discovery, organic synthesis, and the development of advanced materials.[3][4] This technical guide provides a comprehensive overview of the current and potential research applications of brominated pyridine compounds, focusing on their roles in medicinal chemistry, their utility in pivotal synthetic reactions, and their emerging applications in materials science.

Applications in Medicinal Chemistry

Brominated pyridine derivatives have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as anticancer, antimicrobial, and kinase-inhibiting agents.[1][5] The bromine atom can act as a key pharmacophoric feature, engaging in halogen bonding or other crucial interactions within biological targets, and also serves as a synthetic handle for further molecular elaboration.

Anticancer Activity

The cytotoxic effects of brominated pyridines against various cancer cell lines are well-documented.[1][5] These compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5]

Quantitative Anticancer Activity Data

The in vitro efficacy of selected brominated pyridine compounds is summarized below, with the IC₅₀ value representing the concentration required to inhibit 50% of cancer cell growth.

CompoundCancer Cell LineIC₅₀ (µM)
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)[1]A549 (Lung Carcinoma)11.25 ± 0.01 (72h)
Dimeric Pyridinium Bromide 2[1]MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)
Pyridine-bridged Combretastatin Analogue 4h[1]Various human cancer linesComparable to CA-4
Pyridine-bridged Combretastatin Analogue 4s[1]Various human cancer linesComparable to CA-4
Pyridine-bridged Combretastatin Analogue 4t[1]Various human cancer linesComparable to CA-4
A Brominated Pyridine Derivative[5]A2780 (Ovarian Cancer)5.4

Signaling Pathways in Anticancer Activity

Certain brominated pyridine derivatives have been shown to interfere with critical cancer-related signaling pathways.

  • p53 and JNK Pathway Activation: Some derivatives can induce G2/M cell cycle arrest and apoptosis by upregulating the p53 tumor suppressor and activating the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular stress responses.[5]

p53_JNK_Pathway Compound Brominated Pyridine Derivative Stress Cellular Stress Compound->Stress p53 p53 Activation Stress->p53 JNK JNK Activation Stress->JNK p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis JNK->Apoptosis Arrest G2/M Cell Cycle Arrest p21->Arrest VEGFR2_Inhibition cluster_receptor Cell Membrane VEGF VEGF Receptor VEGFR-2 Receptor VEGF->Receptor Binds Downstream Downstream Signaling (PLCγ, PI3K, MAPK, Akt) Receptor->Downstream Activates ATP ATP ATP->Receptor Phosphorylates Compound Brominated Pyridine Derivative Compound->Receptor Inhibits ATP Binding Angiogenesis Angiogenesis & Tumor Growth Downstream->Angiogenesis Suzuki_Workflow Start Start Setup Reaction Setup: - Bromopyridine - Arylboronic Acid - Palladium Catalyst - Base & Solvent Start->Setup Inert Establish Inert Atmosphere (e.g., Argon/Nitrogen) Setup->Inert Heat Heating (Conventional or Microwave) Inert->Heat Monitor Reaction Monitoring (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End Analyze->End Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup: - Bromopyridine - Amine - Palladium Catalyst & Ligand - Base Start->Setup Inert Establish Inert Atmosphere (Evacuate & Backfill) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heating with Stirring (80-110 °C) Solvent->Heat Monitor Reaction Monitoring (TLC, LC-MS, GC-MS) Heat->Monitor Monitor->Heat Incomplete Quench Quench Reaction (e.g., aq. NH4Cl) Monitor->Quench Complete Extract Extraction & Washing Quench->Extract Purify Purification (Column Chromatography) Extract->Purify End End Purify->End OLED_Structure Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) (e.g., Py-Br) EML->HTL EML->Light HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (+) (e.g., ITO) HIL->Anode

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methoxypyridine-3-carbaldehyde (CAS No. 103058-87-3). Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide furnishes detailed, established experimental protocols for solubility determination to empower researchers in generating precise and reliable data for their applications.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, which serves as a key building block in the synthesis of pharmaceuticals, understanding its behavior in various solvents is paramount.[1]

Logical Workflow for Solubility Determination

The following workflow provides a systematic approach to determining the solubility of a compound, from initial qualitative assessment to precise quantitative measurement.

Solubility_Workflow Workflow for Solubility Determination of this compound start Start: Obtain Pure Compound (this compound) qual_test Qualitative Solubility Test (e.g., ~1-2 mg in 1 mL solvent) start->qual_test observe Visual Observation (Clear solution, suspension, or insoluble) qual_test->observe soluble Soluble / Miscible observe->soluble Clear insoluble Insoluble / Sparingly Soluble observe->insoluble Not Clear quant_method Select Quantitative Method soluble->quant_method insoluble->quant_method gravimetric Gravimetric Method (High concentration, simple) quant_method->gravimetric High Solubility Expected spectro UV-Vis Spectrophotometry (Requires chromophore, sensitive) quant_method->spectro Low Solubility Expected hplc HPLC Method (High precision, complex mixtures) quant_method->hplc High Accuracy Needed protocol_grav Follow Gravimetric Protocol: 1. Create Saturated Solution 2. Equilibrate 3. Filter Aliquot 4. Evaporate Solvent 5. Weigh Residue gravimetric->protocol_grav protocol_spec Follow UV-Vis Protocol: 1. Determine λmax 2. Create Calibration Curve 3. Prepare Saturated Solution 4. Filter & Dilute Aliquot 5. Measure Absorbance spectro->protocol_spec calculate Calculate Solubility (e.g., mg/mL, mol/L) hplc->calculate protocol_grav->calculate protocol_spec->calculate end End: Report Data calculate->end

References

Analysis of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Methodological Whitepaper on Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines the established methodologies for the single-crystal X-ray diffraction analysis of novel organic compounds, with a specific focus on the procedural framework applicable to 5-Bromo-2-methoxypyridine-3-carbaldehyde. While a definitive crystal structure for this compound is not yet publicly available in crystallographic databases, this guide provides a comprehensive overview of the experimental protocols, data presentation standards, and analytical workflows that would be employed in its determination. The synthesis of related compounds, such as 5-Bromo-2-methoxypyridine, has been documented, serving as a foundational step for obtaining crystalline material suitable for X-ray analysis.[1][2] This paper will serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, providing a robust framework for the characterization of new molecular entities.

Introduction

5-Bromo-2-methoxypyridine derivatives are a class of heterocyclic compounds that serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of bromo and methoxy functional groups enhances their reactivity, making them versatile building blocks for developing novel bioactive molecules, including anti-inflammatory and antimicrobial agents.[3] The precise three-dimensional arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its chemical properties, reactivity, and biological activity. This guide details the critical steps involved in single-crystal X-ray diffraction, the definitive method for elucidating the solid-state structure of small molecules.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis and Crystallization

The initial step involves the chemical synthesis of this compound. Following purification, the critical stage is the growth of single crystals suitable for X-ray diffraction. Common techniques for crystal growth of organic compounds include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a miscible solvent in which the compound is less soluble (an anti-solvent) is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and subsequent crystal formation.

The choice of solvent and crystallization technique is crucial and often determined empirically.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. A detector measures the position and intensity of these reflections.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The fundamental challenge is to solve the "phase problem," as the detectors can only measure the intensity, not the phase, of the diffracted X-rays.

  • Structure Solution: Initial phases are estimated using direct methods or Patterson methods, which are computational algorithms that use statistical relationships between the reflection intensities. This process generates an initial electron density map.

  • Model Building: An initial molecular model is built by fitting atoms into the electron density map.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares method. This iterative process minimizes the difference between the observed diffraction pattern and the pattern calculated from the structural model. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Data Presentation: Crystallographic Data

The final results of a crystal structure analysis are presented in a standardized format. The following tables provide an illustrative example of the crystallographic data that would be expected for this compound, based on typical values for similar organic compounds.

Table 1: Crystal Data and Structure Refinement.

Parameter Illustrative Value
Empirical formula C7 H6 Br N O2
Formula weight 216.04
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.15 Å, α = 90°
b = 14.85 Å, β = 100.10°
c = 7.13 Å, γ = 90°
Volume 745.0 ų
Z 4
Density (calculated) 1.925 Mg/m³
Absorption coefficient 5.85 mm⁻¹
F(000) 424
Crystal size 0.20 x 0.15 x 0.10 mm³
Theta range for data collection 2.50 to 28.00°
Reflections collected 5500
Independent reflections 1750 [R(int) = 0.04]
Completeness to theta = 25.242° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 1750 / 0 / 110
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.085
R indices (all data) R1 = 0.045, wR2 = 0.090

| Largest diff. peak and hole | 0.50 and -0.45 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Illustrative).

Bond/Angle Length (Å) / Degrees (°)
Br(1)-C(5) 1.90
O(1)-C(2) 1.35
O(1)-C(6) 1.43
O(2)-C(7) 1.21
N(1)-C(2) 1.33
N(1)-C(1) 1.34
C(3)-C(7) 1.48
C(2)-N(1)-C(1) 117.0
C(5)-C(4)-C(3) 119.0

| O(2)-C(7)-C(3) | 124.0 |

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Compound Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution model_refinement Structure Refinement (Least-Squares Fitting) structure_solution->model_refinement validation Structure Validation (e.g., CheckCIF) model_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file data_tables Data Tables (Bond Lengths, Angles, etc.) validation->data_tables visualization Molecular Visualization (e.g., ORTEP, Mercury) validation->visualization

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The determination of the crystal structure of this compound will be a crucial step in characterizing this compound for potential applications in drug discovery and materials science. Although specific experimental data is not yet available, the methodologies outlined in this guide provide a clear and established pathway for its elucidation. The combination of careful crystallization, precise X-ray diffraction data collection, and robust computational refinement will ultimately reveal the detailed three-dimensional architecture of this molecule, paving the way for a deeper understanding of its structure-function relationships. Researchers are encouraged to follow these standard protocols to ensure the generation of high-quality, reproducible crystallographic data.

References

An In-depth Technical Guide on the Safety, Handling, and Use of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the material's hazards, safe handling protocols, disposal procedures, and provide a representative experimental protocol for its use in a common synthetic transformation.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to brown powder or in crystalline form. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 103058-87-3
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.04 g/mol
Melting Point 93-100°C
Boiling Point 278.5°C at 760 mmHg
Appearance White to brown powder or crystalline powder

Safety and Hazard Information

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin irritation2H315: Causes skin irritation
Eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Signal Word: Warning[1][3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn when handling this compound.

PPE TypeSpecification
Eye/Face Protection Tight sealing safety goggles.
Skin Protection Protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use a respirator with an appropriate filter if dust is generated.
Handling Procedures

Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][4]

Storage Conditions

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials and Reagents prep_workspace->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Begin Handling transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve react Perform Chemical Synthesis monitor Monitor Reaction Progress react->monitor decontaminate Decontaminate Glassware and Surfaces monitor->decontaminate Reaction Complete dispose Dispose of Waste According to Regulations decontaminate->dispose remove_ppe Remove and Dispose of PPE Properly dispose->remove_ppe G Figure 2: Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification setup_flask Combine Reactants and Catalyst in Schlenk Flask under Inert Atmosphere add_solvents Add Solvents (Dioxane and Water) setup_flask->add_solvents heat Heat Reaction Mixture to 85-95°C add_solvents->heat Start Reaction stir Stir for 15 hours heat->stir monitor Monitor Progress by TLC/LC-MS stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter the Mixture cool->filter extract Extract with Ethyl Acetate filter->extract wash Wash with Water and Brine extract->wash dry Dry with Anhydrous Sodium Sulfate wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate Proceed to Purification chromatography Purify by Column Chromatography concentrate->chromatography

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-methoxypyridine-3-carbaldehyde in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-2-methoxypyridine-3-carbaldehyde in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules, particularly kinase inhibitors.[1]

The presence of a bromine atom at the 5-position, an aldehyde at the 3-position, and a methoxy group at the 2-position of the pyridine ring allows for strategic and selective functionalization. The bromine atom serves as a reactive handle for the Suzuki coupling, enabling the formation of a carbon-carbon bond with a wide range of boronic acids and esters.[2] The resulting 5-aryl-2-methoxypyridine-3-carbaldehyde derivatives are valuable intermediates in the synthesis of complex molecules for drug discovery and development.[3][4]

Principle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation involving the palladium-catalyzed reaction of an organohalide with an organoboron compound.[5][6] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 5-aryl-2-methoxypyridine-3-carbaldehyde and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

A general workflow for this process is outlined below.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reactants Weigh Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base add_solvent Add Degassed Solvent reactants->add_solvent 1. degas Degas Mixture add_solvent->degas 2. heat Heat and Stir degas->heat 3. extraction Aqueous Work-up (e.g., Ethyl Acetate Extraction) heat->extraction 4. purification Purification (e.g., Column Chromatography) extraction->purification 5. analysis Characterization (NMR, MS, etc.) purification->analysis 6.

A general experimental workflow for the Suzuki cross-coupling reaction.
Application in the Synthesis of Kinase Inhibitors

Pyridine-based scaffolds are prevalent in a vast number of FDA-approved drugs and are of significant interest in medicinal chemistry.[3] The pyridine ring can act as a "hinge-binder" within the ATP-binding pocket of kinases, forming critical hydrogen bonds that contribute to an inhibitor's potency and selectivity.[3] The derivatives of this compound are precursors to complex heterocyclic systems that can be developed as inhibitors for various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.[4]

One of the critical signaling pathways often targeted in cancer therapy is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, survival, and metabolism. Small molecule inhibitors targeting kinases within this pathway are a major focus of drug development.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits

The PI3K/AKT/mTOR signaling pathway, a key target in drug development.
Quantitative Data from Representative Suzuki Cross-Coupling Reactions

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)K₃PO₄1,4-Dioxane/H₂O (4:1)90-10012-1885-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2-3)K₂CO₃Toluene/H₂O (5:1)1001680-90
33-Thiopheneboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene110875-85
42-Pyridylboronic acidPd₂(dba)₃ (2) / PCy₃ (4)Cs₂CO₃1,4-Dioxane1002460-75
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (4:1)851588-92

Note: Yields are highly dependent on the specific arylboronic acid used and precise reaction conditions.[9]

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate (or oil bath)

  • Standard work-up and purification supplies (e.g., Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Detailed Protocol: General Procedure for Suzuki Cross-Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.[1][6][7]

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

    • Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A common solvent ratio is 4:1 to 5:1 organic solvent to water. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Place the flask in a preheated oil bath and heat the reaction mixture to 85-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methoxypyridine-3-carbaldehyde.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

References

5-Bromo-2-methoxypyridine-3-carbaldehyde: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2-methoxypyridine-3-carbaldehyde has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique substitution pattern, featuring a reactive aldehyde, a methoxy group, and a bromine atom on a pyridine core, provides a versatile platform for the synthesis of complex heterocyclic systems. This document details the application of this compound in the synthesis of potent kinase inhibitors, with a focus on the pyrazolo[1,5-a]pyridine scaffold, a key pharmacophore in inhibitors of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. Detailed experimental protocols and biological activity data are provided to guide researchers in the utilization of this valuable synthetic intermediate.

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs, as it can effectively interact with the ATP-binding site of kinases. This compound is a highly functionalized pyridine derivative that serves as an excellent starting material for the construction of diverse kinase inhibitor libraries. The aldehyde group allows for the formation of various heterocyclic rings, while the bromine atom provides a handle for introducing molecular diversity through cross-coupling reactions.

Application in the Synthesis of TAM Kinase Inhibitors

The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) plays a crucial role in immune regulation and cell proliferation, and their aberrant signaling is implicated in cancer progression and drug resistance. Consequently, inhibitors of TAM kinases are of significant therapeutic interest. This compound is a key precursor in the synthesis of pyrazolo[1,5-a]pyridine-based TAM kinase inhibitors.

A general synthetic strategy involves the condensation of this compound with an appropriate hydrazine derivative to form a hydrazone, which then undergoes an intramolecular cyclization to construct the pyrazolo[1,5-a]pyridine core. The bromine atom on this scaffold can then be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties, allowing for the fine-tuning of the inhibitor's potency and selectivity.

Signaling Pathway and Experimental Workflow

The development of kinase inhibitors from this compound typically follows a structured workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis Workflow cluster_bio Biological Evaluation A This compound C Condensation to Hydrazone A->C B Hydrazine Derivative B->C D Intramolecular Cyclization C->D E Pyrazolo[1,5-a]pyridine Core D->E G Suzuki-Miyaura Coupling E->G F Aryl/Heteroaryl Boronic Acid F->G H Final Kinase Inhibitor G->H I Kinase Activity Assay (e.g., IC50 determination) H->I H->I J Cell-based Assays (e.g., Proliferation, Apoptosis) I->J K In vivo Efficacy Studies J->K

Caption: Synthetic and biological evaluation workflow for kinase inhibitors derived from this compound.

The targeted TAM kinase signaling pathway plays a critical role in cell survival and proliferation. Inhibition of this pathway can lead to apoptosis of cancer cells.

G Gas6 Gas6 TAM_R TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM_R binds PI3K PI3K TAM_R->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->TAM_R inhibits Apoptosis Apoptosis Inhibitor->Apoptosis promotes

Caption: Simplified TAM kinase signaling pathway and the point of intervention by pyrazolo[1,5-a]pyridine inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine-7-carbaldehyde

This protocol describes the synthesis of a key intermediate from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Vilsmeier reagent (prepared from DMF and POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

Procedure:

  • Hydrazone Formation: To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of acetic acid. To this mixture, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, the product can be isolated by filtration or evaporation of the solvent.

  • Cyclization and Formylation: The crude hydrazone is dissolved in dichloromethane (DCM). The Vilsmeier reagent (3.0 eq), prepared separately by the addition of phosphorus oxychloride to dimethylformamide at 0 °C, is added dropwise to the hydrazone solution at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine-7-carbaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a TAM Kinase Inhibitor

This protocol outlines a general procedure for the diversification of the pyrazolo[1,5-a]pyridine core.

Materials:

  • 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine-7-substituted intermediate (from further modification of the carbaldehyde)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 3-bromo-6-methoxypyrazolo[1,5-a]pyridine intermediate (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final kinase inhibitor.

Quantitative Data

The following table summarizes the biological activity of a representative pyrazolo[1,5-a]pyridine-based kinase inhibitor synthesized using a derivative of this compound.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, nM)
PZP-Inhibitor-1 Mer1585 (Leukemia cell line)
Axl45-
Tyro3120-
FLT325-

Data is representative and compiled from analogous compounds reported in the literature.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those targeting the TAM family of kinases. The synthetic routes described herein, centering on the formation of a pyrazolo[1,5-a]pyridine scaffold, offer a robust strategy for the development of novel therapeutic agents. The provided protocols and data serve as a practical guide for researchers in medicinal chemistry and drug discovery to explore the potential of this important synthetic intermediate. Further optimization of the synthesized compounds, guided by structure-activity relationship studies, holds the promise of delivering next-generation targeted cancer therapies.

Experimental protocol for the synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich heterocyclic compounds.[2][3][4] The procedure involves the reaction of 5-Bromo-2-methoxypyridine with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] This document outlines the step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow to aid researchers, scientists, and drug development professionals in the successful synthesis of the target compound.

Introduction

Substituted pyridines are crucial building blocks in medicinal chemistry due to their presence in a wide array of biologically active molecules. Specifically, this compound serves as a versatile precursor for the synthesis of more complex molecular architectures. The Vilsmeier-Haack reaction is an efficient method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3][4] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in an electrophilic aromatic substitution reaction.[6] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[6] This protocol provides a comprehensive guide for the practical application of the Vilsmeier-Haack reaction to produce this compound.

Experimental Protocol

Materials:

  • 5-Bromo-2-methoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

Step 1: Vilsmeier Reagent Preparation

  • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE).

  • Add 5-Bromo-2-methoxypyridine to the reaction mixture in portions.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Data Presentation

ParameterValue
Reactants
5-Bromo-2-methoxypyridine1.0 equiv
Phosphorus oxychloride (POCl₃)1.5 equiv
N,N-Dimethylformamide (DMF)10 vol
Reaction Conditions
Vilsmeier Reagent Formation Temp.0-10 °C
Formylation Reaction Temperature70-80 °C
Reaction Time4-6 hours
Work-up & Purification
Quenching AgentIce/Water
Neutralizing AgentSaturated Sodium Acetate Solution
Extraction SolventDichloromethane
Purification MethodSilica Gel Column Chromatography
Expected Yield
YieldModerate to High

Experimental Workflow

SynthesisWorkflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent 0-10°C, 30 min POCl3 POCl3 POCl3->VilsmeierReagent ReactionMixture Reaction Mixture VilsmeierReagent->ReactionMixture StartingMaterial 5-Bromo-2-methoxypyridine StartingMaterial->ReactionMixture DCE, 70-80°C, 4-6h Quenching Quenching (Ice/Water) ReactionMixture->Quenching Neutralization Neutralization (aq. NaOAc) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying CrudeProduct Crude Product Drying->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct This compound ColumnChromatography->PureProduct

Caption: Workflow for the synthesis of this compound.

References

Application of 5-Bromo-2-methoxypyridine-3-carbaldehyde in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-methoxypyridine-3-carbaldehyde is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methoxy-substituted pyridine ring, makes it a key intermediate in the synthesis of a wide array of complex organic molecules. This compound is particularly significant in the fields of medicinal chemistry and drug development, where it serves as a scaffold for the construction of novel kinase inhibitors, antiviral agents, and other biologically active compounds. Its utility also extends to agrochemical research for the design of new pesticides and herbicides.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including Suzuki-Miyaura coupling, Heck coupling, Knoevenagel condensation, and Wittig reactions.

Key Applications at a Glance:

Reaction TypeReagents/PartnersProduct TypeSignificance
Suzuki-Miyaura Coupling Aryl/Heteroarylboronic acids5-Aryl-2-methoxypyridine-3-carbaldehydesConstruction of biaryl and heteroaryl scaffolds, crucial for kinase inhibitors.
Heck Coupling Alkenes (e.g., Styrene, Acrylates)5-Vinyl-2-methoxypyridine-3-carbaldehydesFormation of C-C bonds, introduction of vinyl functionalities for further elaboration.
Knoevenagel Condensation Active methylene compounds (e.g., Malononitrile)α,β-Unsaturated carbonyl compoundsSynthesis of electron-deficient alkenes, intermediates for various heterocycles.
Wittig Reaction Phosphorus ylides5-(Substituted-vinyl)-2-methoxypyridinesStereoselective synthesis of alkenes, chain elongation.

Signaling Pathway Context: Kinase Inhibition

Many of the complex molecules synthesized from this compound are designed as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridine scaffold, often elaborated from the starting aldehyde, can act as a "hinge-binder" in the ATP-binding pocket of kinases, forming crucial hydrogen bonds and contributing to the inhibitor's potency and selectivity. The bromine atom allows for the introduction of various substituents via cross-coupling reactions, which can be tailored to interact with other regions of the kinase active site to enhance binding affinity and specificity.

Kinase_Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Protein Inhibitor Kinase Inhibitor (Derived from 5-Bromo-2-methoxy- pyridine-3-carbaldehyde) Inhibitor->Kinase Blocks ATP Binding

Diagram illustrating the mechanism of kinase inhibition.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is highly valuable for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. The bromine atom at the 5-position of this compound makes it an excellent substrate for this transformation.

Suzuki_Workflow Start Start: 5-Bromo-2-methoxy- pyridine-3-carbaldehyde, Arylboronic acid, Base Reaction Reaction: Pd Catalyst, Solvent (e.g., Dioxane/Water), Heat (80-100 °C) Start->Reaction Workup Work-up: Cool, Dilute with Organic Solvent, Wash with Water/Brine Reaction->Workup Purification Purification: Dry, Concentrate, Column Chromatography Workup->Purification Product Product: 5-Aryl-2-methoxy- pyridine-3-carbaldehyde Purification->Product

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of 2-Methoxy-5-phenylpyridine-3-carbaldehyde

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.03 equiv.) and triphenylphosphine (0.06 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M of the limiting reagent).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O901285-95¹
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Toluene/H₂O1001880-90¹
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃DME/H₂O852475-85¹

¹Yields are typical for Suzuki couplings of aryl bromides and may vary based on the specific substrate and reaction conditions.

Heck Coupling Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] This reaction is a powerful tool for the synthesis of substituted alkenes. This compound can be coupled with various alkenes to introduce a vinyl group at the 5-position, which can serve as a handle for further synthetic transformations.

Representative Protocol: Synthesis of 2-Methoxy-5-styrylpyridine-3-carbaldehyde

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), palladium(II) acetate (0.1 equiv.), and tri(o-tolyl)phosphine (0.2 equiv.).

  • Add acetonitrile and water (10:1 mixture) as the solvent.

  • Add styrene (1.5 equiv.) and triethylamine (2.0 equiv.).

  • Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Heck Coupling (Representative Examples):

EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (10)Et₃N (2)MeCN/H₂O8024High¹
2n-Butyl acrylatePd(OAc)₂ (2)Et₃N (1.5)DMF10020~97²
3Methyl acrylatePd(OAc)₂ (2)K₂CO₃ (2)DMF11012High¹

¹General conditions often result in high yields for this type of transformation. ²Yield reported for similar aryl bromides.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. It is a highly effective method for forming carbon-carbon double bonds, typically yielding α,β-unsaturated products. The aldehyde functionality of this compound readily undergoes this reaction.

Representative Protocol: Synthesis of 2-(5-Bromo-2-methoxypyridin-3-ylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., a few drops).

  • Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution.

  • Monitor the reaction by TLC.

  • If precipitation occurs, collect the product by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation (Representative Examples with various aldehydes):

EntryAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydeMalononitrileNoneH₂O285
24-ChlorobenzaldehydeMalononitrileNi(NO₃)₂·6H₂OH₂O0.398
3VanillinMalononitrileNoneH₂O/Glycerol2484
43,4,5-TrimethoxybenzaldehydeMalononitrileNoneH₂O/Glycerol2499

Data from reactions with various benzaldehydes to demonstrate typical yields.[4]

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. This reaction is particularly valuable for its high regioselectivity. The aldehyde group of this compound can be converted to a variety of vinyl groups using this methodology.

Wittig_Workflow Start Start: Phosphonium Salt, Strong Base (e.g., n-BuLi) Ylide Ylide Formation: Anhydrous THF, 0 °C to RT Start->Ylide Aldehyde_Add Add Aldehyde: 5-Bromo-2-methoxy- pyridine-3-carbaldehyde in THF at 0 °C Ylide->Aldehyde_Add Reaction Reaction: Warm to RT, Stir 12-18 h Aldehyde_Add->Reaction Workup Work-up & Purification: Quench, Extract, Chromatography Reaction->Workup Product Product: 5-(Substituted-vinyl)- 2-methoxypyridine Workup->Product

Workflow for the Wittig reaction.

Representative Protocol: Synthesis of 5-Bromo-2-methoxy-3-vinylpyridine

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise. A color change to bright yellow or orange indicates ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Quantitative Data for Wittig Reaction (Representative Examples):

EntryAldehydePhosphonium SaltBaseSolventTime (h)Yield (%)
15-Bromonicotinaldehyde¹Methyltriphenylphosphonium bromidet-BuOKTHF12-18Good²
2CyclohexanoneMethyltriphenylphosphonium bromideNaHDMSO1660-78
32-Thiophenecarboxaldehyde[(4-Trifluoroboratophenyl)methyl]triphenylphosphonium chlorideK₂CO₃DMF287

¹A closely related substrate.[1] ²Qualitative yield reported in the general protocol.[1]

Conclusion

This compound is a highly adaptable and valuable starting material in organic synthesis. The presence of three distinct functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. The protocols outlined in this document for Suzuki-Miyaura coupling, Heck coupling, Knoevenagel condensation, and Wittig reactions provide a solid foundation for researchers to utilize this versatile building block in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications. The ability to readily functionalize the pyridine core makes this compound particularly attractive for structure-activity relationship studies in drug discovery programs.

References

Synthesis of Novel Heterocycles Utilizing 5-Bromo-2-methoxypyridine-3-carbaldehyde: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 5-Bromo-2-methoxypyridine-3-carbaldehyde. This versatile building block serves as a key starting material for the construction of various fused pyridine systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Introduction

This compound is a highly functionalized pyridine derivative that offers multiple reaction sites for the elaboration of complex molecular architectures. The presence of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methoxy group that can influence reactivity and solubility makes it an attractive scaffold for the synthesis of novel heterocycles. This document outlines protocols for the synthesis of pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and pyridopyrimidines, showcasing the utility of this starting material in generating diverse chemical entities for screening and lead optimization in drug development programs.

I. Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridines

The reaction of this compound with hydrazine derivatives provides a direct route to the corresponding 5-Bromo-1H-pyrazolo[3,4-b]pyridine core. This reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of methanol.

Synthesis_of_Pyrazolopyridines cluster_reactants Reactants cluster_products Products start This compound product 5-Bromo-1H-pyrazolo[3,4-b]pyridine start->product Ethanol, Reflux hydrazine Hydrazine Hydrate

Caption: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol:

Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of aldehyde).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to approximately half of the original volume.

  • Precipitation: Pour the concentrated mixture into cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ether. Dry the product under vacuum to yield the 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

ReactantM.W. ( g/mol )Eq.Moles (mmol)Mass (g)
This compound216.041.0102.16
Hydrazine Hydrate (50-60%)32.05 (as N₂H₄)5.050~3.0 mL
Product M.W. ( g/mol ) Yield (%) Mass (g)
5-Bromo-1H-pyrazolo[3,4-b]pyridine198.0240-50%0.79-0.99

Note: Yields are estimated based on similar reactions and may vary.[1]

II. Synthesis of 5-Bromo-isoxazolo[5,4-b]pyridines

The aldehyde functionality of this compound can be condensed with hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization, facilitated by a base, is expected to yield the 5-Bromo-isoxazolo[5,4-b]pyridine scaffold.

Synthesis_of_Isoxazolopyridines cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products start This compound oxime Oxime Intermediate start->oxime Pyridine, Ethanol, RT hydroxylamine Hydroxylamine Hydrochloride product 5-Bromo-isoxazolo[5,4-b]pyridine oxime->product Base (e.g., NaOEt), Reflux

Caption: Proposed synthesis of 5-Bromo-isoxazolo[5,4-b]pyridine.

Experimental Protocol (Proposed):

Synthesis of 5-Bromo-isoxazolo[5,4-b]pyridine

  • Oxime Formation:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC.

    • Once the aldehyde is consumed, remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and concentrate to obtain the crude oxime.

  • Cyclization:

    • Dissolve the crude oxime in anhydrous ethanol.

    • Add a solution of sodium ethoxide (1.5 eq) in ethanol.

    • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with dilute acetic acid.

    • Remove the solvent in vacuo and partition the residue between water and ethyl acetate.

    • Dry the organic layer and concentrate. Purify the crude product by column chromatography.

ReactantM.W. ( g/mol )Eq.
This compound216.041.0
Hydroxylamine Hydrochloride69.491.1
Pyridine79.101.2
Sodium Ethoxide68.051.5
Product M.W. ( g/mol )
5-Bromo-isoxazolo[5,4-b]pyridine199.01

III. Synthesis of 5-Bromo-pyrido[2,3-d]pyrimidines

A potential route to 5-Bromo-pyrido[2,3-d]pyrimidines involves a multi-step sequence starting with the conversion of the aldehyde to a nitrile, followed by cyclization with a suitable three-atom component like guanidine. A more direct approach could involve a multicomponent reaction. A plausible, albeit indirect, route involves the initial synthesis of a 2-amino-3-cyanopyridine derivative which can then be cyclized with reagents like formamide or guanidine to form the pyridopyrimidine ring system.[2][3]

Synthesis_of_Pyridopyrimidines cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound aminonitrile 2-Amino-5-bromo-6-methoxynicotinonitrile start->aminonitrile Multistep Conversion product 5-Bromo-4-amino-2-methoxypyrido[2,3-d]pyrimidine aminonitrile->product Guanidine, Base

Caption: Proposed pathway to 5-Bromo-pyrido[2,3-d]pyrimidines.

Experimental Protocol (Conceptual Pathway):

Synthesis of 5-Bromo-4-amino-2-methoxypyrido[2,3-d]pyrimidine

  • Formation of a Chalcone-like Intermediate (Hypothetical):

    • React this compound with an active methylene compound (e.g., malononitrile) in the presence of a base (e.g., piperidine) to form a 2-(5-bromo-2-methoxypyridin-3-yl)malononitrile derivative.

  • Thorpe-Ziegler Cyclization (Hypothetical):

    • Treat the malononitrile derivative with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization to the corresponding 2-amino-3-cyanopyridine.

  • Pyridopyrimidine Ring Formation:

    • React the 2-amino-5-bromo-6-methoxynicotinonitrile intermediate with guanidine hydrochloride in the presence of a base such as sodium ethoxide in refluxing ethanol.

    • The reaction mixture would be heated for several hours, and the product would be isolated upon cooling and precipitation.

Intermediate/ProductM.W. ( g/mol )
2-Amino-5-bromo-6-methoxynicotinonitrile242.05
5-Bromo-4-amino-2-methoxypyrido[2,3-d]pyrimidine284.10

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of novel heterocyclic compounds. The protocols and conceptual pathways outlined in this document provide a foundation for researchers to explore the synthesis of pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and pyrido[2,3-d]pyrimidines. The functional handles present in the resulting heterocycles offer further opportunities for diversification, making this synthetic approach highly relevant for the generation of compound libraries for drug discovery and development.

References

Application Notes: 5-Bromo-2-methoxypyridine-3-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. 5-Bromo-2-methoxypyridine-3-carbaldehyde is a versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases.[1] The strategic positioning of a bromine atom, a methoxy group, and a reactive carbaldehyde function on the pyridine ring offers multiple avenues for chemical elaboration to generate diverse libraries of potential drug candidates. The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties to probe the kinase active site.[2][3] The carbaldehyde group can be readily transformed into various heterocyclic systems that can act as hinge-binding motifs.

Application in the Synthesis of TAM Kinase Inhibitors

The TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK) are implicated in the regulation of immune responses, cell proliferation, and the clearance of apoptotic cells.[1][4] Their overexpression and activation are associated with cancer progression, metastasis, and drug resistance, making them attractive therapeutic targets.[5] this compound is a key precursor in the synthesis of aminopyridine-based derivatives that have shown inhibitory activity against TAM family kinases.[1]

A general synthetic strategy involves the initial conversion of the carbaldehyde to an oxime, which can then undergo cyclization to form a more complex heterocyclic core.[1] The bromine atom is then utilized in cross-coupling reactions to introduce further molecular diversity, which is crucial for modulating the pharmacological properties of the final compounds.[1]

TAM Kinase Signaling Pathway

The TAM receptors (Tyro3, Axl, MerTK) are activated by their ligands, Gas6 and Protein S.[4] Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[6] These pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, are critical for cell survival, proliferation, migration, and immune regulation.[7][8][9] Inhibition of TAM kinases can disrupt these pro-tumorigenic signals.

TAM_Signaling_Pathway TAM Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Gas6 / Protein S TAMR TAM Receptor (Tyro3, Axl, MerTK) Ligand->TAMR Activation PI3K PI3K TAMR->PI3K Phosphorylation RAS RAS TAMR->RAS Activation Migration Cell Migration & Invasion TAMR->Migration ImmuneSuppression Immune Suppression TAMR->ImmuneSuppression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified TAM Kinase Signaling Pathway.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a putative aminopyridine-based TAM kinase inhibitor starting from this compound.

Protocol 1: Synthesis of this compound Oxime

This protocol describes the formation of the oxime from the starting aldehyde.[10]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the volume of ethanol under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the this compound oxime.

Protocol 2: Cyclization to form the Aminopyridine Core

This protocol outlines a plausible cyclization to form a heterocyclic core, which is a common step in building kinase inhibitors. The exact conditions would depend on the desired final core structure.

Materials:

  • This compound Oxime

  • A suitable cyclizing agent (e.g., acetic anhydride, polyphosphoric acid)

  • Appropriate solvent (e.g., acetic acid, toluene)

Procedure:

  • To a solution of the oxime (1.0 eq) in a suitable solvent, add the cyclizing agent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction mixture, for example, by pouring it onto ice-water.

  • Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclized aminopyridine core.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the brominated heterocyclic core with a boronic acid to introduce molecular diversity.[3][11]

Materials:

  • Brominated aminopyridine core from Protocol 2 (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a Schlenk flask, combine the brominated aminopyridine core, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Generalized Synthetic Workflow

Synthetic_Workflow Generalized Synthetic Workflow for TAM Kinase Inhibitors Start 5-Bromo-2-methoxypyridine- 3-carbaldehyde Step1 Protocol 1: Oxime Formation Start->Step1 Intermediate1 5-Bromo-2-methoxypyridine- 3-carbaldehyde Oxime Step1->Intermediate1 Step2 Protocol 2: Cyclization Intermediate1->Step2 Intermediate2 Brominated Aminopyridine Core Scaffold Step2->Intermediate2 Step3 Protocol 3: Suzuki-Miyaura Coupling Intermediate2->Step3 FinalProduct Aminopyridine-based TAM Kinase Inhibitor Step3->FinalProduct

Caption: Synthetic workflow for TAM kinase inhibitors.

Quantitative Data

The following table summarizes the in vitro activity of selected representative aminopyridine-based kinase inhibitors against TAM kinases. Note that these are examples of this class of compounds and not necessarily synthesized from the exact starting material of this note.

Kinase TargetInhibitor Scaffold/DerivativeIC₅₀ (nM)
MerTKPyrrolo[2,1-f][1][5][12]triazine-aniline hybrid360 (on A549 cells)[13]
AxlAminopyrimidine-based~10-100 (representative range)
Tyro3Aminopyridine-based~50-500 (representative range)
BTKAminopyrimidine derivative (14m)0.29 - 950 (cell-based)[14]
FLT3Aminopyrimidine derivative (14m)low nanomolar[14]
CDK9/HDAC1Aminopyridine derivative (8e)88.4 / 168.9[15]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting the TAM kinase family. The protocols and conceptual framework provided in these application notes offer a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The synthetic tractability of this starting material allows for the systematic exploration of structure-activity relationships, which is essential for the development of optimized therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for the Scale-up Synthesis and Purification of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis and purification of 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The described two-step synthetic route commences with the efficient synthesis of the precursor, 5-Bromo-2-methoxypyridine, followed by a directed ortho-metalation and formylation to yield the target aldehyde. Detailed experimental protocols, safety considerations for scale-up, and purification strategies are presented. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.

Introduction

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its trifunctional nature, possessing a handle for cross-coupling (bromo group), a directing group for further functionalization (methoxy group), and a reactive aldehyde, makes it a versatile scaffold. This application note details a robust and scalable two-step synthesis to obtain this compound in high purity.

Overall Reaction Scheme

Data Presentation

Table 1: Quantitative Data for the Synthesis of 5-Bromo-2-methoxypyridine (Step 1)

ParameterValueReference
Starting Material2,5-Dibromopyridine[1]
ReagentsSodium Hydroxide, Methanol[1]
SolventMethanol[1]
Reaction TemperatureReflux[1]
Reaction Time5 hours[1]
Yield ~98% [1]
Purification MethodDistillation under reduced pressure[1]

Table 2: Representative Quantitative Data for the Formylation of 5-Bromo-2-methoxypyridine (Step 2)

ParameterValueReference
Starting Material5-Bromo-2-methoxypyridine-
Reagentsn-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)[2][3]
SolventAnhydrous Tetrahydrofuran (THF)[2]
Reaction Temperature-78 °C[2]
Reaction Time1-2 hours[2]
Estimated Yield 60-70% Based on similar reactions[2]
Purification MethodColumn Chromatography[2]

Experimental Protocols

Step 1: Scale-up Synthesis of 5-Bromo-2-methoxypyridine

This protocol is adapted from a literature procedure with a reported high yield.[1]

Materials:

  • 2,5-Dibromopyridine

  • Sodium Hydroxide (solid)

  • Methanol (reagent grade)

  • Dichloromethane

  • Water (deionized)

  • Anhydrous Sodium Sulfate

Equipment:

  • Large reaction vessel with overhead stirrer, reflux condenser, and temperature probe

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 5 L reaction vessel, add 2,5-dibromopyridine (474 g, 2.0 mol), solid sodium hydroxide (80 g, 2.0 mol), and methanol (2 L).

  • Stir the mixture and heat to reflux. Maintain reflux for 5 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • To the residue, add 1 L of water and extract with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 5-Bromo-2-methoxypyridine as a colorless to light yellow liquid.

Step 2: Scale-up Formylation of 5-Bromo-2-methoxypyridine

This protocol is based on established directed ortho-metalation procedures.[2][3] Extreme caution is required due to the pyrophoric nature of n-butyllithium. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • 5-Bromo-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Equipment:

  • Inert atmosphere reaction setup (e.g., Schlenk line or glovebox)

  • Jacketed reaction vessel with overhead stirrer, thermocouple, and addition funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes and cannulas for transfer of pyrophoric reagents

Procedure:

  • Set up a dry, inerted reaction vessel.

  • To the vessel, add 5-Bromo-2-methoxypyridine (188 g, 1.0 mol) and anhydrous THF (1.8 L).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol) dropwise via an addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate dry, inerted flask, dissolve anhydrous DMF (88 mL, 1.15 mol) in anhydrous THF (200 mL).

  • Slowly add the DMF solution to the reaction mixture at -78 °C, again maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (500 mL) while the mixture is still cold.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product is purified by flash column chromatography.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 20:1 and gradually increasing the polarity to 10:1).

  • The product fractions are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid.

Safety and Scale-up Considerations

  • n-Butyllithium is highly pyrophoric and reacts violently with water and air. All manipulations must be carried out under a strict inert atmosphere by trained personnel. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

  • The formylation reaction is highly exothermic, especially during the addition of n-BuLi and the quenching step. Efficient cooling and slow, controlled addition of reagents are critical for maintaining temperature control on a large scale.

  • Anhydrous conditions are essential for the success of the formylation reaction. All glassware must be oven-dried, and solvents must be rigorously dried before use.

  • For scale-up, a jacketed reactor with a reliable cooling system is highly recommended to ensure proper temperature management.

Visualizations

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Formylation Start1 2,5-Dibromopyridine Reagents1 NaOH, Methanol Reaction1 Reflux (5h) Start1->Reaction1 Reagents1->Reaction1 Workup1 Extraction & Concentration Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Product1 5-Bromo-2-methoxypyridine Purification1->Product1 Start2 5-Bromo-2-methoxypyridine Product1->Start2 Reagents2 1. n-BuLi 2. DMF Reaction2 Lithiation & Formylation (-78 °C) Start2->Reaction2 Reagents2->Reaction2 Workup2 Quench & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

LogicalRelationship Precursor_Synthesis Precursor Synthesis (5-Bromo-2-methoxypyridine) Ortho_Metalation Directed Ortho-Metalation (Lithiation at C3) Precursor_Synthesis->Ortho_Metalation Provides Substrate Formylation Formylation (Reaction with DMF) Ortho_Metalation->Formylation Generates Nucleophile Purification Purification Formylation->Purification Crude Product Final_Product Final Product Purification->Final_Product Pure Product

Caption: Key stages in the synthesis of the target compound.

References

Application Notes and Protocols for the Analysis of 5-Bromo-2-methoxypyridine-3-carbaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Bromo-2-methoxypyridine-3-carbaldehyde using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended to serve as a comprehensive starting point for method development and validation in research and quality control environments.

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Due to its reactive aldehyde functional group and the presence of bromo and methoxy substituents, it is crucial to have robust analytical methods to assess its purity, stability, and to quantify it in reaction mixtures and final products. This document outlines exemplary HPLC and GC-MS methods for the analysis of this compound.

Note: The following protocols are based on established analytical principles for structurally similar compounds, including aromatic aldehydes, brominated compounds, and pyridine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Optimization and validation will be necessary for specific matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable technique for the analysis of this compound, offering excellent resolution and quantitative performance. A C18 stationary phase is recommended due to the non-polar nature of the molecule.

Experimental Protocol: HPLC

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard or sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the same diluent to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

b) HPLC Instrumentation and Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, providing high sensitivity and structural information.

Experimental Protocol: GC-MS

a) Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare calibration standards by serial dilution of the stock solution.

  • If necessary, derivatization can be performed to improve volatility and thermal stability, although it is not expected to be required for this compound.

b) GC-MS Instrumentation and Conditions:

ParameterRecommended Conditions
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound. These values are estimates based on the analysis of structurally similar compounds and should be determined experimentally during method validation.

ParameterHPLCGC-MS
Retention Time (approx.) 12-15 min15-18 min
Linearity (R²) (estimated) > 0.999> 0.998
Limit of Detection (LOD) (estimated) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) (estimated) 0.3 µg/mL0.15 µg/mL
Precision (%RSD) (estimated) < 2%< 5%
Accuracy (% Recovery) (estimated) 98-102%95-105%

Visualizations

Analytical Workflow

The following diagram illustrates a typical analytical workflow from sample receipt to final reporting in a drug development setting.

Analytical_Workflow cluster_0 Sample Management cluster_1 Analysis cluster_2 Data Processing & Reporting Sample_Receipt Sample Receipt Sample_Login Sample Login & LIMS Entry Sample_Receipt->Sample_Login Sample_Storage Sample Storage Sample_Login->Sample_Storage Sample_Preparation Sample Preparation Sample_Storage->Sample_Preparation Method_Selection Method Selection (HPLC/GC-MS) Sample_Preparation->Method_Selection Instrumental_Analysis Instrumental Analysis Method_Selection->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation Final_Review Final Review & Approval Report_Generation->Final_Review

Caption: General analytical workflow in a regulated laboratory.

Relationship between HPLC and GC-MS

This diagram outlines the logical relationship and complementary nature of HPLC and GC-MS for the comprehensive analysis of a pharmaceutical intermediate.

HPLC_vs_GCMS cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis Analyte This compound HPLC HPLC High-Performance Liquid Chromatography Analyte->HPLC Purity, Assay, Stability Testing GCMS GC-MS Gas Chromatography-Mass Spectrometry Analyte->GCMS Impurity Identification, Trace Analysis HPLC_Advantages {Advantages | - High precision and accuracy - Suitable for non-volatile and thermally labile compounds - Well-established for purity and assay} HPLC->HPLC_Advantages GCMS_Advantages {Advantages | - High sensitivity and selectivity - Provides structural information (mass spectrum) - Ideal for volatile and semi-volatile impurity identification} GCMS->GCMS_Advantages

Caption: Complementary use of HPLC and GC-MS for analysis.

References

Application Notes and Protocols: Reactions of 5-Bromo-2-methoxypyridine-3-carbaldehyde with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-methoxypyridine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functional groups: a pyridine ring, a bromine atom, a methoxy group, and an aldehyde. This unique arrangement allows for selective chemical modifications. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The aldehyde group is susceptible to nucleophilic attack by various organometallic reagents, leading to the formation of secondary alcohols which can be further functionalized. The pyridine core itself is a prevalent motif in numerous pharmaceuticals.[2]

These application notes provide detailed protocols and expected outcomes for the reaction of this compound with common classes of organometallic reagents, including organoboron, organoalkynyl, and organomagnesium compounds.

Application Note 1: Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom on the pyridine ring serves as a versatile leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[3] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.[4]

General Reaction Scheme:

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic Acid (R-B(OH)₂)Pd Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285-95
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DME801088-96
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME80882-91
42-Naphthylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)951680-90

Yields are estimated based on similar reactions reported in the literature.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxypyridine-3-carbaldehyde.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->PdII_A Ar-Br PdII_B Transmetalation (Ar-Pd(II)-R)L₂ PdII_A->PdII_B [R-B(OH)₃]⁻ PdII_B->Pd0 Product Ar-R PdII_B->Product Reductive Elimination Start Ar-Br Boronic R-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[2] It is a key transformation for introducing alkynyl moieties into aromatic systems, which are important pharmacophores and precursors for further synthetic manipulations.

General Reaction Scheme:

Data Presentation: Representative Sonogashira Coupling Conditions

EntryTerminal Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3.0)THFRT490-98
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (6)DIPEA (3.0)Toluene50685-95
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3.0)DMFRT588-96
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3.0)THFRT380-90

Yields are estimated based on similar reactions reported in the literature.[2][8]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) salt (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Triethylamine, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction at the indicated temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2-methoxypyridine-3-carbaldehyde.

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_main Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-Br Pd0->PdII_A Oxidative Addition (Ar-Br) PdII_B Ar-Pd(II)-C≡CR PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR PdII_B->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide R-C≡CH Base CuAcetylide->PdII_A CuAcetylide->CuX

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Application Note 2: Nucleophilic Addition to the Aldehyde Carbonyl

The aldehyde functional group is a primary site for nucleophilic attack by organometallic reagents such as Grignard or organolithium reagents. This reaction provides a straightforward route to secondary alcohols, which are valuable synthetic intermediates.

Grignard Reaction

Grignard reagents (R-MgX) are strong nucleophiles that readily add to the electrophilic carbon of the aldehyde group in a 1,2-addition fashion.[9] This reaction is typically performed in anhydrous ethereal solvents at low temperatures to control reactivity and minimize side reactions. The resulting product is a secondary alcohol, incorporating the 'R' group from the Grignard reagent.

General Reaction Scheme:

Data Presentation: Representative Grignard Additions

EntryGrignard Reagent (R-MgX)SolventTemp (°C)Time (h)ProductYield (%)
1Methylmagnesium bromideTHF021-(5-Bromo-2-methoxypyridin-3-yl)ethanol85-95
2Ethylmagnesium chlorideEt₂O021-(5-Bromo-2-methoxypyridin-3-yl)propan-1-ol85-95
3Phenylmagnesium bromideTHF0 to RT3(5-Bromo-2-methoxypyridin-3-yl)(phenyl)methanol80-90
4Vinylmagnesium bromideTHF-78 to 031-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-ol75-85

Yields are estimated based on standard Grignard addition reactions to aldehydes.

Experimental Protocol: General Procedure for Grignard Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous solvent (e.g., THF).

  • Cool the solution to the specified temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Add the Grignard reagent (1.1-1.2 equiv., solution in THF or Et₂O) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature.

  • After the addition is complete, allow the reaction to stir at the same temperature for the specified time, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude alcohol product by column chromatography on silica gel.

Visualization of the Grignard Reaction Workflow

Grignard_Workflow cluster_workflow Grignard Reaction and Workup Start Dissolve Aldehyde in Anhydrous THF Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Slowly Add R-MgX Solution Cooling->Addition Reaction Stir at 0 °C for 2h Addition->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Dry, Concentrate & Column Chromatography Extraction->Purification Product Final Product: Secondary Alcohol Purification->Product

Caption: A typical experimental workflow for a Grignard reaction.

References

Application Notes and Protocols for the Catalytic Functionalization of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic functionalization of 5-Bromo-2-methoxypyridine-3-carbaldehyde, a versatile building block in medicinal chemistry. This document details protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, for the functionalization of the C-Br bond. Additionally, a protocol for the functionalization of the carbaldehyde group via a Knoevenagel-type condensation is provided. The resulting substituted 2-methoxypyridine-3-carbaldehyde derivatives are valuable scaffolds in the development of novel therapeutics, particularly as kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Introduction

This compound is a key intermediate in organic synthesis, offering multiple reaction sites for diversification. The presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The aldehyde functionality at the 3-position provides a handle for condensation, oxidation, reduction, and other transformations. This dual reactivity makes it a valuable starting material for the synthesis of complex heterocyclic compounds with a wide range of biological activities. Derivatives of this scaffold have been explored as potential inhibitors of various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Data Presentation: A Comparative Overview of Catalytic Functionalization Reactions

The following tables summarize generalized reaction conditions for key catalytic cross-coupling reactions adaptable for this compound, based on established methodologies for similar aryl bromides. A specific example of a Knoevenagel-type condensation is also provided.

Table 1: Generalized Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-110
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1-3)XPhos (2-6)NaOtBu (1.5-2)Toluene80-110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2-5)-Et₃N (2-3)DMF/THF25-80
Heck Alkene (e.g., acrylate)Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (1.5-2)DMF/Acetonitrile80-120

Table 2: Knoevenagel-Type Condensation of this compound

ReactantBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Indolin-2-onePiperidine (2)Ethanol80255[1]

Experimental Protocols

This section provides detailed, adaptable protocols for the catalytic functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methoxypyridine-3-carbaldehydes

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-methoxypyridine-3-carbaldehydes

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[2][3][4]

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-methoxypyridine-3-carbaldehydes

This protocol provides a general method for the copper-co-catalyzed palladium-catalyzed coupling of this compound with a terminal alkyne.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) (2-3 equiv)

  • Anhydrous DMF or THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Reaction for the Synthesis of 5-Alkenyl-2-methoxypyridine-3-carbaldehydes

This protocol describes a general procedure for the palladium-catalyzed Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene) (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) (1.5-2 equiv)

  • Anhydrous DMF or Acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and phosphine ligand under an inert atmosphere.

  • Add the anhydrous solvent, this compound, the alkene, and triethylamine.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Knoevenagel-Type Condensation of the Aldehyde Group

This protocol details the reaction of this compound with an active methylene compound, exemplified by indolin-2-one.[1]

Materials:

  • This compound (1 equiv)

  • Indolin-2-one (1 equiv)

  • Piperidine (2 equiv)

  • Ethanol

Procedure:

  • To a solution of indolin-2-one in ethanol, add this compound.

  • Add piperidine to the mixture.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration and wash with cold ethanol to yield 3-((5-bromo-2-methoxypyridin-3-yl)methylene)indolin-2-one.

Visualizations

Catalytic Cycles and Experimental Workflows

Suzuki_Miyaura_Cycle Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R_R1 R-Pd(II)L2-R¹ Trans->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ RedElim->Product Substrate R-X Substrate->OxAdd Boronic R¹-B(OH)₂ Boronic->Trans Base Base Base->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Pd_Amine [Ar-Pd(II)L2(HNR¹R²)]⁺X⁻ LigandEx->Pd_Amine Deprot Deprotonation Pd_Amine->Deprot Pd_Amido Ar-Pd(II)L2(NR¹R²) Deprot->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR¹R² Amine->LigandEx Base Base Base->Deprot

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Weigh and add reactants, base, catalyst, and ligand to a dry flask. Inert 2. Create inert atmosphere (evacuate and backfill with Ar or N₂). Reagents->Inert Solvent 3. Add anhydrous, degassed solvent. Inert->Solvent Heat 4. Heat to desired temperature with stirring. Solvent->Heat Monitor 5. Monitor reaction progress (TLC, LC-MS). Heat->Monitor Cool 6. Cool to room temperature and quench reaction. Monitor->Cool Extract 7. Extract with organic solvent, wash with water and brine. Cool->Extract Dry 8. Dry organic layer and concentrate. Extract->Dry Purify 9. Purify by column chromatography. Dry->Purify

Caption: A typical laboratory workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway

Derivatives of 2-methoxypyridine have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation, survival, and metabolism that is often hyperactivated in cancer.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Activation Inhibitor Derivative of 5-substituted-2-methoxy- pyridine-3-carbaldehyde Inhibitor->PI3K Inhibition

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by derivatives of the title compound.

References

Application of 5-Bromo-2-methoxypyridine-3-carbaldehyde in Agrochemical Research: A General Overview and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, publicly available research detailing the direct application of 5-Bromo-2-methoxypyridine-3-carbaldehyde as a key intermediate in commercial agrochemicals is limited, its chemical structure suggests significant potential as a versatile building block in the discovery of novel fungicides, herbicides, and insecticides. The pyridine core is a well-established scaffold in a multitude of successful agrochemical products, and the functional groups of this particular aldehyde present multiple avenues for synthetic diversification.

This document provides an overview of the potential applications of this compound in agrochemical research based on the established roles of similar pyridine derivatives. It also outlines general experimental protocols and a conceptual framework for its integration into a modern agrochemical discovery workflow.

Application Notes

This compound serves as a valuable starting material for the synthesis of a diverse library of compounds for biological screening. The aldehyde group is a versatile functional handle for various chemical transformations, while the bromo and methoxy substituents on the pyridine ring can influence the electronic properties and metabolic stability of the final molecules, potentially enhancing their agrochemical efficacy.

Potential as a Precursor for Fungicides: Pyridine-based fungicides often function by disrupting fungal respiration or cell wall synthesis. The aldehyde can be converted into various heterocyclic systems known to possess fungicidal activity, such as pyrazoles, imidazoles, and oxadiazoles, through condensation and cyclization reactions.

Potential as a Precursor for Herbicides: Herbicidal pyridine derivatives can act as synthetic auxins, leading to uncontrolled growth and death in susceptible plants, or inhibit essential plant enzymes.[1][2] The structural motif of this compound can be elaborated to mimic natural plant hormones or to design inhibitors of specific plant biochemical pathways.

Potential as a Precursor for Insecticides: The pyridine ring is a cornerstone of the neonicotinoid class of insecticides, which act on the insect nervous system.[3][4][5] Synthetic routes starting from this compound could lead to novel insecticidal compounds with potentially different modes of action or improved activity spectra.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific, commercialized agrochemicals from this compound are not available in the public domain. However, the following represents a general, illustrative protocol for the synthesis of a Schiff base derivative, a common step in the elaboration of such aldehydes into more complex structures for biological screening.

General Protocol for the Synthesis of Schiff Base Derivatives:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as absolute ethanol or methanol.

  • Reagent Addition: To this solution, add the desired substituted aniline or aliphatic amine (1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

As no specific quantitative data on the agrochemical activity of derivatives of this compound was identified in the literature, a data table cannot be provided at this time. The typical data generated from agrochemical screening would include:

  • For Fungicides: EC50 (half maximal effective concentration) values against a panel of pathogenic fungi.

  • For Herbicides: GR50 (concentration causing 50% growth reduction) values for various weed and crop species.

  • For Insecticides: LD50 (median lethal dose) or LC50 (median lethal concentration) values against target insect pests.

Visualizations

The following diagrams illustrate the potential role of this compound in a typical agrochemical discovery workflow and a generalized synthetic pathway.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis and Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Product Development start This compound derivatization Chemical Derivatization (e.g., Schiff Bases, Heterocycles) start->derivatization hts High-Throughput Screening (Fungicidal, Herbicidal, Insecticidal Assays) derivatization->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_candidate Lead Candidate Selection sar->lead_candidate field_trials Field Trials and Formulation lead_candidate->field_trials product New Agrochemical Product field_trials->product

Caption: A generalized workflow for agrochemical discovery.

Synthetic_Pathway cluster_derivatives Potential Derivatives for Screening start 5-Bromo-2-methoxy- pyridine-3-carbaldehyde schiff Schiff Bases start->schiff + R-NH2 chalcones Chalcones start->chalcones + Ketone heterocycles Other Heterocycles (Pyrazoles, etc.) start->heterocycles Multistep Synthesis

Caption: Potential synthetic pathways from the starting aldehyde.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde. This valuable intermediate is crucial in the development of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: Vilsmeier-Haack formylation and lithiation followed by formylation.

Low or No Product Yield
Common CauseProposed Solution
Route 1 (Vilsmeier-Haack): Inactive Reagents The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2][3][4][5][6] Ensure that both POCl₃ and DMF are fresh and anhydrous. Moisture can quench the Vilsmeier reagent.
Route 1 (Vilsmeier-Haack): Insufficiently Activated Substrate The electron-withdrawing nature of the bromine atom can deactivate the pyridine ring, making the electrophilic substitution challenging. Consider using a more reactive formylating agent or harsher reaction conditions (e.g., higher temperature), but monitor for side reactions.
Route 2 (Lithiation): Incomplete Lithiation Ensure all reagents and solvents (e.g., THF) are strictly anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use a freshly titrated organolithium reagent (e.g., n-BuLi or LDA) to ensure accurate stoichiometry. Low temperatures (typically -78 °C) are critical to prevent side reactions.
Route 2 (Lithiation): Inactive Quenching Agent Use anhydrous DMF as the formylating agent. Ensure it is added slowly at low temperature to the lithiated intermediate.
Both Routes: Incorrect Stoichiometry Carefully check the molar ratios of all reactants. For the Vilsmeier-Haack reaction, an excess of the Vilsmeier reagent may be required. For the lithiation route, typically a slight excess of the organolithium reagent is used.
Both Routes: Inefficient Quenching/Work-up For the Vilsmeier-Haack reaction, hydrolysis of the intermediate iminium salt is a critical step to obtain the aldehyde.[5][6] Ensure proper aqueous work-up. For the lithiation route, quenching must be done at low temperature before warming to room temperature.
Formation of Multiple Products/Impurities
Common CauseProposed Solution
Route 1 (Vilsmeier-Haack): Di-formylation or Other Side Reactions Overly harsh reaction conditions (high temperature or prolonged reaction time) can lead to side reactions. Optimize the reaction temperature and time. Start with milder conditions and gradually increase if the reaction is not proceeding.[2]
Route 2 (Lithiation): "Halogen Dance" or Isomerization In some cases, particularly with certain bases like LTMP, the bromine atom can migrate, leading to the formation of isomeric products.[7] Using n-BuLi at very low temperatures (-78 °C) can often prevent this.
Route 2 (Lithiation): Reaction with Solvent If the reaction temperature is allowed to rise too high after the addition of the organolithium reagent, it can react with the THF solvent. Maintain a low temperature throughout the lithiation step.
Both Routes: Degradation of Starting Material or Product The pyridine ring system can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Ensure the work-up procedure is not overly aggressive. The final product may also be sensitive and should be purified promptly.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are the Vilsmeier-Haack formylation of 5-Bromo-2-methoxypyridine and the ortho-lithiation of 5-Bromo-2-methoxypyridine followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Q2: My Vilsmeier-Haack reaction is not working. What are the critical parameters to check?

A2: The most critical parameters for a successful Vilsmeier-Haack reaction are the purity and dryness of your reagents and solvents. The Vilsmeier reagent is highly sensitive to moisture. Ensure your DMF is anhydrous and your POCl₃ is of high quality. The reaction temperature is also crucial and often needs to be optimized for your specific substrate.[2]

Q3: I am observing the formation of a significant amount of starting material even after prolonged reaction time in my lithiation experiment. What could be the issue?

A3: This is a strong indication of incomplete lithiation. The primary causes are typically inactive organolithium reagent (it should be freshly titrated), insufficient amount of the organolithium reagent, or the presence of moisture in your reaction setup which quenches the base. Operating under a strict inert atmosphere is essential.

Q4: How can I purify the final product, this compound?

A4: The crude product is typically purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.

Q5: What is the best way to synthesize the starting material, 5-Bromo-2-methoxypyridine?

A5: A high-yielding method for the synthesis of 5-Bromo-2-methoxypyridine involves the reaction of 2,5-dibromopyridine with sodium hydroxide in methanol under reflux, which can yield the product in up to 98% yield.[8]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Bromo-2-methoxypyridine
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 5-Bromo-2-methoxypyridine (1 equivalent) in anhydrous solvent (e.g., dichloromethane or DMF).

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (optimization may be required, e.g., 60-80 °C) for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Lithiation and Formylation of 5-Bromo-2-methoxypyridine
  • Dissolve 5-Bromo-2-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly titrated solution of n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for another 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  + POCl₃ at 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 5-Bromo-2-methoxypyridine Starting_Material->Reaction_Mixture Intermediate Iminium Salt Intermediate Reaction_Mixture->Intermediate  Heat Quench Aqueous Quench Intermediate->Quench  Hydrolysis Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product 5-Bromo-2-methoxy- pyridine-3-carbaldehyde Purification->Final_Product

Caption: Vilsmeier-Haack Formylation Workflow.

Lithiation_Workflow Start 5-Bromo-2-methoxypyridine in Anhydrous THF Cooling Cool to -78°C Start->Cooling Addition_nBuLi Add n-BuLi Cooling->Addition_nBuLi Lithiation Lithiation (1 hr at -78°C) Addition_nBuLi->Lithiation Addition_DMF Add Anhydrous DMF Lithiation->Addition_DMF Formylation Formylation (1-2 hrs at -78°C) Addition_DMF->Formylation Quench Quench with aq. NH₄Cl Formylation->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Lithiation and Formylation Workflow.

Troubleshooting_Logic cluster_vilsmeier Vilsmeier-Haack cluster_lithiation Lithiation Start Low Yield Issue Route Which Synthetic Route? Start->Route V_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Route->V_Reagents Vilsmeier L_Anhydrous Ensure Anhydrous Conditions Route->L_Anhydrous Lithiation V_Conditions Optimize Temperature & Time V_Reagents->V_Conditions L_Base Titrate Organolithium Reagent L_Anhydrous->L_Base L_Temp Maintain Low Temperature (-78°C) L_Base->L_Temp

Caption: Troubleshooting Logic for Low Yield.

References

Troubleshooting side products in 5-Bromo-2-methoxypyridine-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 5-Bromo-2-methoxypyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

The most prevalent synthetic routes to this compound involve two primary strategies:

  • Directed ortho-metalation (DoM) followed by formylation: This approach typically utilizes a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the C3 position of 5-Bromo-2-methoxypyridine. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to directly formylate the electron-rich 2-methoxypyridine ring system.[1][2]

Q2: What are the potential side products in the synthesis of this compound?

Several side products can arise depending on the synthetic route and reaction conditions. The most common include:

  • Isomeric Aldehydes: Formation of 5-Bromo-2-methoxypyridine-4-carbaldehyde or other regioisomers due to non-selective formylation or rearrangement of intermediates.

  • Unreacted Starting Material: Incomplete conversion of 5-Bromo-2-methoxypyridine.

  • Di-formylated Products: Introduction of a second formyl group onto the pyridine ring, particularly under harsh Vilsmeier-Haack conditions.

  • Products from "Halogen Dance": In lithiation reactions, migration of the bromine atom can occur, leading to the formation of isomeric bromo-methoxypyridine intermediates and subsequently, isomeric aldehydes upon formylation.

  • Polymeric/Tarry Materials: Especially in the Vilsmeier-Haack reaction, elevated temperatures can lead to the formation of insoluble polymeric byproducts.

Q3: How can I purify the desired this compound from its side products?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is effective in separating the desired product from less polar starting material and more polar side products. Recrystallization from a suitable solvent system can also be employed for further purification. The purity of the final product should be assessed using analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Lithiation (DoM route) - Ensure the use of freshly titrated and active n-BuLi or LDA. - Perform the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). - Optimize the reaction temperature and time for the lithiation step. Low temperatures (-78 °C) are crucial to prevent side reactions.
Inefficient Formylation - Use anhydrous DMF. - Ensure the DMF is added slowly to the lithiated intermediate at low temperature. - Allow sufficient reaction time for the formylation to complete before quenching.
Degradation of Vilsmeier Reagent - Prepare the Vilsmeier reagent in situ and use it immediately. - Ensure all reagents and solvents for the Vilsmeier-Haack reaction are anhydrous.
Suboptimal Reaction Temperature - For lithiation, maintain a low temperature (typically -78 °C). - For the Vilsmeier-Haack reaction, carefully control the temperature. Excessively high temperatures can lead to decomposition and polymerization.
Issue 2: Formation of Isomeric Side Products

The presence of isomeric aldehydes, such as 5-Bromo-2-methoxypyridine-4-carbaldehyde, is a common issue related to regioselectivity.

Reaction Condition Typical Product Distribution (Illustrative) Recommended Action to Enhance 3-Formylation
Lithiation with n-BuLi at -78 °C 3-carbaldehyde: ~85% 4-carbaldehyde: ~10% Other isomers: ~5%Maintain a very low temperature during lithiation and DMF addition. Use a bulkier lithium amide base like LDA or LiTMP which can favor deprotonation at the sterically less hindered C3 position.
Vilsmeier-Haack at 0-25 °C 3-carbaldehyde: ~70% 4-carbaldehyde: ~25% Di-formylated: ~5%Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. A stepwise addition of the Vilsmeier reagent to the substrate solution might improve selectivity.
Vilsmeier-Haack at > 50 °C 3-carbaldehyde: ~50% 4-carbaldehyde: ~30% Di-formylated/Polymer: ~20%Avoid high temperatures. If the substrate is unreactive, consider alternative formylation methods instead of forcing the Vilsmeier-Haack reaction with heat.

Experimental Protocols

Protocol 1: Directed ortho-Metalation Route
  • Preparation: Under an inert atmosphere of argon, dissolve 5-Bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for 2 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexanes/ethyl acetate).

Protocol 2: Vilsmeier-Haack Reaction Route
  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Formylation: Dissolve 5-Bromo-2-methoxypyridine (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow start Reaction Outcome Analysis low_yield Low Yield of Desired Product start->low_yield side_products Significant Side Product Formation start->side_products successful High Yield and Purity start->successful low_yield->successful No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes isomer_formation Isomeric Aldehydes Observed? side_products->isomer_formation Yes over_reaction Di-formylation or Polymerization? side_products->over_reaction No reagent_issue Check Reagent Quality & Stoichiometry incomplete_reaction->reagent_issue conditions_issue_yield Optimize Reaction Conditions (Time, Temp) reagent_issue->conditions_issue_yield regioselectivity Adjust Temperature and Base/Reagent isomer_formation->regioselectivity harsh_conditions Reduce Temperature and Reagent Equivalents over_reaction->harsh_conditions

Caption: Troubleshooting workflow for this compound synthesis.

reaction_pathway cluster_dom Directed ortho-Metalation (DoM) Route cluster_vh Vilsmeier-Haack Route A 5-Bromo-2-methoxypyridine B Lithiated Intermediate (C3) A->B n-BuLi or LDA, -78°C D Isomeric Lithiated Intermediate A->D Side Reaction (e.g., Halogen Dance) C This compound B->C DMF E Isomeric Aldehyde D->E DMF F 5-Bromo-2-methoxypyridine H This compound F->H Vilsmeier Reagent I Isomeric Adduct F->I Side Reaction (Attack at C4) G Vilsmeier Reagent (DMF + POCl₃) J Isomeric Aldehyde I->J Hydrolysis

Caption: Synthetic pathways and potential side reactions.

References

Optimization of reaction conditions for formylation of 5-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the optimization of reaction conditions for the formylation of 5-bromo-2-methoxypyridine to produce 5-bromo-2-methoxy-3-pyridinecarboxaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of 5-bromo-2-methoxypyridine?

A1: The two main strategies for the formylation of 5-bromo-2-methoxypyridine are:

  • Directed Ortho-metalation (DoM) followed by quenching with a formylating agent: This involves the deprotonation at the C3 position, ortho to the methoxy group, using a strong base, followed by the addition of an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich pyridine ring.[1][2]

Q2: What is the expected regioselectivity for the formylation of 5-bromo-2-methoxypyridine?

A2: The formylation is expected to occur at the C3 position of the pyridine ring. The methoxy group at the C2 position is an ortho-directing group, making the C3 position the most likely site for electrophilic substitution or deprotonation.

Q3: What are some common side reactions to be aware of during this formylation?

A3: Potential side reactions include:

  • Formation of regioisomers: Although C3 formylation is favored, small amounts of other isomers might form under non-optimized conditions.

  • Halogen-metal exchange: When using organolithium reagents, exchange with the bromine atom at the C5 position can occur.

  • Polymerization/decomposition: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of the starting material or product.

  • Over-reaction: In some cases, reaction at other positions on the pyridine ring can occur.

Q4: How can I purify the final product, 5-bromo-2-methoxy-3-pyridinecarboxaldehyde?

A4: The most common method for purification is column chromatography on silica gel. A solvent system of hexane and ethyl acetate is often effective.[3] Recrystallization can also be used to obtain a highly pure product.

Experimental Protocols

Protocol 1: Directed Ortho-metalation using n-Butyllithium

This protocol is based on the lithiation of a similar bromo-methoxypyridine derivative.

Materials:

  • 5-bromo-2-methoxypyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2-methoxypyridine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C and continue stirring for an additional 30 minutes.

  • Quench the reaction by pouring the cold mixture into a stirred aqueous solution of 5% NaHCO₃.[3]

  • Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[3]

Protocol 2: Vilsmeier-Haack Reaction

This is a general procedure for the Vilsmeier-Haack reaction.

Materials:

  • 5-bromo-2-methoxypyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Sodium acetate solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF with stirring to form the Vilsmeier reagent.

  • To the freshly prepared Vilsmeier reagent, add the solvent of choice (e.g., 1,2-dichloroethane).

  • Dissolve 5-bromo-2-methoxypyridine in a minimal amount of the same solvent.

  • Add the substrate solution to the stirring Vilsmeier reagent mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with a sodium acetate solution.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Troubleshooting Guides

Low or No Yield of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde
Potential Cause Troubleshooting Steps Expected Outcome
Inactive organolithium reagent (DoM) Use freshly titrated n-BuLi. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.Effective deprotonation leading to product formation.
Insufficient activation of the pyridine ring (Vilsmeier-Haack) The methoxy group should be sufficiently activating. However, if no reaction occurs, consider increasing the reaction temperature in small increments (e.g., 10 °C).Increased reactivity and conversion to the desired product.
Reaction temperature too low For DoM, maintain the temperature at -78 °C during lithiation. For the Vilsmeier-Haack reaction, a higher temperature (e.g., 60-80 °C) may be necessary.Optimized reaction rate and yield.
Poor quality of reagents Use anhydrous solvents and freshly opened or purified reagents. DMF should be anhydrous for both methods.Minimized side reactions and improved yield.
Inefficient quenching (DoM) Ensure DMF is added slowly at low temperature to the lithiated species.Efficient trapping of the organolithium intermediate to form the aldehyde.
Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps Expected Outcome
Unreacted starting material Incomplete reaction.Increase reaction time or temperature. For DoM, consider using a slight excess of the organolithium reagent.Higher conversion of the starting material.
Product of bromine-metal exchange Use of n-BuLi can lead to bromine-lithium exchange.Consider using a hindered base like Lithium Diisopropylamide (LDA) or a Grignard reagent like isopropylmagnesium chloride.[3]Minimized bromine exchange and improved yield of the desired product.
Polymeric/tar-like materials Reaction conditions are too harsh (e.g., too high temperature or prolonged reaction time).Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.Cleaner reaction mixture and easier purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Formylation of Bromo-methoxy-pyridine Derivatives

Method Base/Reagent Solvent Temperature Time Yield Reference
Directed Ortho-metalationn-ButyllithiumTHF-78 °C1.5 h- (not specified for this exact substrate)[3]
Directed Ortho-metalationIsopropylmagnesium chlorideTHF0 °C to RT3 h63% (for 3-bromo-5-methoxypyridine)[3]
Vilsmeier-HaackPOCl₃/DMFDCE80 °C3 h- (general procedure)[4]

Visualizations

Experimental Workflow for Directed Ortho-metalation

experimental_workflow_dom cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve 5-bromo-2-methoxypyridine in anhydrous THF prep_inert Establish inert atmosphere (N2 or Ar) prep_substrate->prep_inert prep_cool Cool to -78°C prep_inert->prep_cool add_base Add n-BuLi or other base dropwise at -78°C prep_cool->add_base stir_lithiation Stir for 1 hour at -78°C add_base->stir_lithiation add_dmf Add anhydrous DMF dropwise at -78°C stir_lithiation->add_dmf stir_formylation Stir for 30 min at -78°C add_dmf->stir_formylation quench Quench with aq. NaHCO3 stir_formylation->quench extract Extract with organic solvent quench->extract dry Dry organic layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the formylation via directed ortho-metalation.

Troubleshooting Logic for Low Yield in Formylation

troubleshooting_low_yield decision decision issue issue solution solution start Low or No Yield check_reagents Are reagents and solvents anhydrous and of high purity? start->check_reagents check_atmosphere Was a strict inert atmosphere maintained (for DoM)? check_reagents->check_atmosphere Yes solution_reagents Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents No check_temp Was the reaction temperature optimal? check_atmosphere->check_temp Yes solution_atmosphere Improve inert atmosphere technique. check_atmosphere->solution_atmosphere No check_time Was the reaction time sufficient? check_temp->check_time Yes solution_temp Adjust temperature based on the chosen method. check_temp->solution_temp No issue_incomplete Incomplete Reaction check_time->issue_incomplete No issue_side_reactions Significant Side Reactions check_time->issue_side_reactions Yes, but still low yield solution_time solution_time issue_incomplete->solution_time Increase reaction time or consider a slight excess of reagent. solution_side_reactions solution_side_reactions issue_side_reactions->solution_side_reactions Refer to side product troubleshooting guide.

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 5-Bromo-2-methoxypyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 2,5-dibromopyridine, by-products from incomplete or side reactions, and residual solvents. The purity of building blocks like this is crucial as impurities can lead to side reactions, lower yields in subsequent steps, and complications during purification[1].

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place[2]. For long-term storage, refrigeration at 2-8°C is advisable to maintain its stability and purity[2].

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for routine purity assessment. For more detailed analysis and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended as it provides molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and purity evaluation.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is too non-polar for the compound.

  • Solution: Select a more polar solvent. A good starting point for pyridine derivatives is ethanol or a mixture of solvents like hexane/ethyl acetate[3]. Conduct small-scale solubility tests with various solvents to find one that dissolves the compound when hot but has low solubility at room temperature.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The cooling process is too rapid.

  • Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Alternatively, add a seed crystal of the pure compound if available.

  • Possible Cause 3: The chosen solvent is not ideal.

  • Solution 3: Re-dissolve the oil by heating and add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power of the solvent system.

Issue 3: Low recovery of the purified product.

  • Possible Cause 1: Too much solvent was used for recrystallization.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization, ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.

  • Possible Cause 2: The crystals were washed with a solvent at room temperature.

  • Solution 2: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving the product.

Column Chromatography

Issue 1: Poor separation of the product from impurities (co-elution).

  • Possible Cause 1: The eluent system is not optimized.

  • Solution 1: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. For pyridine derivatives, mixtures of hexanes and ethyl acetate are often effective[4]. A good starting point would be a gradient of hexane:ethyl acetate from 20:1 to 1:1[4]. The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Issue 2: The compound streaks on the column or TLC plate.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the silica gel and reduce tailing.

Issue 3: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 20:1 Hexane:Ethyl Acetate
Final Eluent 1:1 Hexane:Ethyl Acetate
TLC Monitoring Visualize under UV light (254 nm)

Table 2: Expected Outcome of Purification

ParameterBefore PurificationAfter Purification
Appearance Yellow to brown solidOff-white to pale yellow crystalline solid
Purity (by HPLC) 85-95%>98%
Melting Point Broad rangeSharp range (e.g., 93-100 °C)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of hexane:ethyl acetate (e.g., 10:1, 5:1, 2:1) to find a system that gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the desired compound.

  • Fraction Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column Column Chromatography Crude->Column Primary Method Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column->Purity_Analysis Purity_Analysis->Column If purity <98% Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product If purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Impure Choose_Method Choose Purification Method Start->Choose_Method Recryst Recrystallization Choose_Method->Recryst Solid Col_Chrom Column Chromatography Choose_Method->Col_Chrom Oily/Complex Mixture Recryst_Issue Oiling Out? Recryst->Recryst_Issue Col_Issue Poor Separation? Col_Chrom->Col_Issue Slow_Cool Slow Cooling / Seeding Recryst_Issue->Slow_Cool Yes Pure Pure Product Recryst_Issue->Pure No Optimize_Eluent Optimize Eluent via TLC Col_Issue->Optimize_Eluent Yes Col_Issue->Pure No Change_Solvent Change Solvent System Slow_Cool->Change_Solvent Still Fails Check_Loading Reduce Column Loading Optimize_Eluent->Check_Loading Still Fails

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Stability and Degradation of Substituted Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability and degradation issues of substituted pyridine aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of substituted pyridine aldehydes?

A1: Substituted pyridine aldehydes are susceptible to degradation through several mechanisms, influenced by environmental and structural factors. Key contributors include:

  • Oxidation: The aldehyde group is prone to oxidation, converting it into a carboxylic acid, which can alter the compound's chemical properties and biological activity. This process can be accelerated by exposure to air (oxygen), heat, and light.[1][2][3]

  • Hydration: In aqueous solutions, the aldehyde group can exist in equilibrium with its hydrate form (a geminal diol). The extent of hydration is influenced by the electronic effects of substituents on the pyridine ring.[4] Electron-withdrawing groups tend to increase hydrate formation.[4]

  • Polymerization/Trimerization: Aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization over time, forming trimers which are often solids and have no odor.[3] The presence of acidic impurities can accelerate this process.[3]

  • Photodegradation: Exposure to UV radiation can lead to photochemical reactions, such as photoenolization, which can result in the formation of polymeric materials.[5][6]

  • pH Instability: The stability of substituted pyridine aldehydes can be pH-dependent. For instance, some derivatives can undergo reversible intramolecular cyclization under acidic conditions.[7]

  • Microbial Degradation: In certain environments, microorganisms can degrade pyridine and its derivatives through enzymatic pathways, often initiated by hydroxylation and subsequent ring cleavage.[8][9][10][11]

Q2: How do different substituents on the pyridine ring affect the stability of the aldehyde?

A2: The nature and position of substituents on the pyridine ring significantly impact the stability of the aldehyde group through electronic and steric effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like fluoro groups or an N-oxide can inductively activate the aldehyde, making it more electrophilic and potentially more susceptible to nucleophilic attack and hydration.[4] However, EWGs can also increase stability against oxidation.[2]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl or methoxy can decrease the electrophilicity of the aldehyde, which can reduce hydrate formation.[4] However, these groups can also make the compound more susceptible to degradation.[2] Ortho-hydroxy groups can form intramolecular hydrogen bonds, which can influence conformation and stability.[6][12]

  • Positional Effects: The position of the substituent (ortho, meta, or para) relative to the aldehyde group influences its reactivity and the potential for intramolecular interactions. For example, an ortho-hydroxy group can act as a hydrogen bond acceptor or donor, affecting the aldehyde's properties differently than a para-hydroxy group.[4] The transformation rate of pyridine derivatives is dependent on the substituents, with pyridine carboxylic acids and mono-hydroxypyridines generally showing higher transformation rates than methylpyridines, aminopyridines, and halogenated pyridines.[10][13]

Q3: What are the best practices for storing and handling substituted pyridine aldehydes to minimize degradation?

A3: Proper storage and handling are crucial for maintaining the integrity of substituted pyridine aldehydes.

  • Storage Containers: Store these compounds in airtight, amber glass containers to protect them from air and light.[1][14] For volatile standards, sealed glass vials with PTFE-lined closures are recommended.[14]

  • Atmosphere: It is advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C) to slow down degradation processes.[14][15] However, be aware that very low temperatures can sometimes accelerate trimer formation in aliphatic aldehydes.[3]

  • Additives: Consider adding antioxidants like butylated hydroxytoluene (BHT) to inhibit oxidation.[2][3]

  • Dilution: For long-term storage, diluting the aldehyde in a primary alcohol can form a more stable hemiacetal.[3] A 10% solution is often practical.[3]

  • Handling: Use protective gloves and eyewear. Work in a well-ventilated area to avoid inhaling vapors.[15]

Q4: What are the common impurities found in substituted pyridine aldehydes and how can they be removed?

A4: Common impurities include:

  • Water: Pyridine and its derivatives are often hygroscopic and readily absorb moisture.[16][17] Water can be removed by drying with desiccants like potassium hydroxide (KOH) or calcium hydride (CaH₂), followed by distillation.[16]

  • Oxidation Products: The corresponding carboxylic acid is a common impurity resulting from oxidation.

  • Homologues: Commercial pyridine often contains homologues like picolines and lutidines, which have similar boiling points, making simple distillation challenging.[16][18]

  • Starting Materials and Reagents: Residual starting materials or reagents from the synthesis can also be present.

Purification can be achieved through methods such as:

  • Distillation: Fractional distillation is often used, sometimes after treatment with a drying agent or an oxidizing agent like KMnO₄ to remove certain impurities.[16]

  • Chromatography: Column chromatography on silica gel is a common method for purifying pyridine derivatives.[19]

  • Alkali Treatment: Treating crude pyridine with an alkali can help condense aldehydic impurities into higher-boiling compounds, facilitating their separation by distillation.[20]

Troubleshooting Guides

Issue 1: Low yield or incomplete reaction in a synthesis involving a substituted pyridine aldehyde.

Possible Cause Troubleshooting Steps
Degradation of the aldehyde Verify the purity of the starting aldehyde using techniques like ¹H NMR or GC-MS. If impurities are detected, purify the aldehyde before use. Ensure the aldehyde has been stored correctly.
Formation of hydrates/hemiacetals If the reaction is performed in an aqueous or alcoholic solvent, the aldehyde may exist in its less reactive hydrate or hemiacetal form. Consider using an anhydrous solvent.
Suboptimal reaction conditions The electronic properties of the substituted pyridine ring may require different reaction conditions (e.g., catalyst, temperature) compared to benzaldehyde. Review the literature for similar substituted systems.
Incorrect stoichiometry Ensure the correct molar ratios of reactants are used.

Issue 2: Appearance of unknown peaks in analytical data (e.g., NMR, LC-MS) after an experiment or storage.

Possible Cause Troubleshooting Steps
Oxidation to carboxylic acid Look for a signal corresponding to a carboxylic acid proton in ¹H NMR (often a broad singlet). In mass spectrometry, look for a mass corresponding to the addition of an oxygen atom (M+16).
Polymerization/Trimerization This may result in a decrease in the aldehyde signal and the appearance of a complex mixture of peaks or a baseline rise in chromatograms. The material may also become thicker or solidify.[3]
Hydrate formation In ¹H NMR in protic solvents, the aldehyde proton signal may be diminished or absent, and a new peak corresponding to the hydrate may appear.
Contamination Common contaminants include water (often a broad peak in ¹H NMR), residual solvents from purification (e.g., diethyl ether, acetone), or impurities from the starting material.[17]

Issue 3: Inconsistent results in biological assays.

Possible Cause Troubleshooting Steps
Degradation of the compound in the assay medium Perform a stability study of the compound under the assay conditions (e.g., buffer, temperature, time). Analyze samples at different time points by HPLC or LC-MS to quantify the remaining aldehyde.
Batch-to-batch variability in purity Analyze each new batch of the substituted pyridine aldehyde for purity and identity before use.
Interaction with assay components The aldehyde may react with components of the assay medium, such as primary amines (e.g., in buffers like Tris). Consider using a non-reactive buffer.

Data Presentation

Table 1: Influence of Substituents on Hydrate Formation of Pyridine Aldehydes

SubstituentPositionEffect on Hydrate Formation
Fluoro-Increased hydrate formation relative to parent compound[4]
N-oxide-Increased hydrate formation relative to parent compound[4]
N-methylated-Increased hydrate formation relative to parent compound[4]
Hydroxyortho-28-37% decrease in hydrate formation[4]
Methoxyortho-4-7% decrease in hydrate formation[4]

Table 2: Relative Biodegradability of Monosubstituted Pyridines

Substituent TypeGeneral BiodegradabilityReference
Carboxyl (-COOH)More susceptible to biotransformation[21]
Hydroxyl (-OH)More susceptible to biotransformation[21]
Cyano (-CN)More susceptible to biotransformation[21]
Chloro (-Cl)Less susceptible to biotransformation (with exceptions)[21]
Methyl (-CH₃)Less susceptible to biotransformation[21]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Substituted Pyridine Aldehyde

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[22]

  • Preparation of Stock Solution: Prepare a stock solution of the substituted pyridine aldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80 °C for 48 hours. Then dissolve in the chosen solvent.

    • Photodegradation: Expose the stock solution in a transparent container to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating method, typically HPLC with UV detection or LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of degradation.

    • Identify and characterize major degradation products using mass spectrometry (MS) and NMR if necessary.

Protocol 2: Analysis of Aldehyde Purity by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the substituted pyridine aldehyde and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Aldehyde Proton: Identify the characteristic signal for the aldehyde proton (typically a singlet in the range of 9-10 ppm). The integration of this peak should correspond to one proton.

    • Aromatic Protons: Analyze the signals in the aromatic region (typically 7-9 ppm) to confirm the substitution pattern on the pyridine ring.

    • Impurities: Look for common impurities:

      • Water: A broad singlet, chemical shift is solvent-dependent.[17]

      • Carboxylic Acid: A broad singlet, often >10 ppm.

      • Residual Solvents: Check for characteristic peaks of common laboratory solvents (e.g., acetone at ~2.17 ppm, diethyl ether quartet at ~3.48 ppm and triplet at ~1.21 ppm in CDCl₃).[17]

    • Quantification: If an internal standard is used, the purity of the aldehyde can be quantified.

Visualizations

Degradation_Pathway PyridineAldehyde Substituted Pyridine Aldehyde Hydrate Geminal Diol (Hydrate) PyridineAldehyde->Hydrate H₂O (Reversible) CarboxylicAcid Pyridine Carboxylic Acid PyridineAldehyde->CarboxylicAcid Oxidation (Air, H₂O₂) Polymer Polymer / Trimer PyridineAldehyde->Polymer Self-condensation (Acid/Base catalyst) Hydroxylated Hydroxylated Intermediate PyridineAldehyde->Hydroxylated Microbial Metabolism RingCleavage Ring Cleavage Products Hydroxylated->RingCleavage Enzymatic Cleavage

Caption: Common degradation pathways for substituted pyridine aldehydes.

Troubleshooting_Workflow Start Inconsistent Experimental Result Observed CheckPurity Check Purity of Starting Aldehyde (NMR, LC-MS) Start->CheckPurity Pure Purity OK CheckPurity->Pure Yes Impure Impurity Detected CheckPurity->Impure No CheckStability Assess Stability in Reaction/Assay Conditions Pure->CheckStability Purify Purify Aldehyde (Distillation / Chromatography) Impure->Purify ReRun Re-run Experiment Purify->ReRun Stable Compound Stable CheckStability->Stable Yes Unstable Compound Unstable CheckStability->Unstable No ReviewProtocol Review Experimental Protocol (Stoichiometry, Reagents, etc.) Stable->ReviewProtocol ModifyConditions Modify Conditions (e.g., anhydrous solvent, different buffer, inert atm.) Unstable->ModifyConditions ModifyConditions->ReRun ReviewProtocol->ReRun

Caption: Troubleshooting workflow for experiments involving pyridine aldehydes.

References

Identifying and removing impurities from 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 5-Bromo-2-methoxypyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Based on common synthetic routes, the most likely impurities include:

  • Unreacted Starting Material: 5-Bromo-2-methoxypyridine.

  • Regioisomers: Isomers of this compound where the functional groups are at different positions on the pyridine ring.

  • Over-oxidation Product: 5-Bromo-2-methoxypyridine-3-carboxylic acid, formed by the oxidation of the aldehyde group.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., hexane, ethyl acetate, dichloromethane).

Q2: How can I best store this compound to prevent the formation of impurities?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Q3: What analytical techniques are recommended for identifying impurities in my sample?

A3: A combination of the following techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of water (with an acidic modifier like formic or phosphoric acid) and acetonitrile or methanol is a good starting point.[2][3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can help identify the structure of impurities if they are present in sufficient quantities.

Troubleshooting Guides

Issue 1: My purified this compound shows the presence of the starting material, 5-Bromo-2-methoxypyridine.
  • Problem: The unreacted starting material, 5-Bromo-2-methoxypyridine, is less polar than the desired aldehyde product and may co-elute or be difficult to remove completely.

  • Solution 1: Column Chromatography Optimization

    • Principle: Increase the polarity difference in the elution to achieve better separation.

    • Action:

      • Use a less polar eluent system to begin with. A gradient of hexane and ethyl acetate is commonly used. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it.

      • Monitor the separation closely using Thin Layer Chromatography (TLC). The starting material should have a higher Rf value than the product.

      • If separation is still poor, consider using a different solvent system, such as dichloromethane and methanol.

  • Solution 2: Recrystallization

    • Principle: Exploit differences in solubility between the product and the impurity.

    • Action:

      • Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. Good candidates include ethanol/water, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).

      • The ideal solvent will dissolve the crude product at an elevated temperature but will result in the precipitation of the pure aldehyde upon cooling, leaving the more soluble starting material in the mother liquor.

Issue 2: I suspect the presence of a regioisomeric impurity.
  • Problem: Regioisomers often have very similar polarities, making them challenging to separate by standard chromatography.

  • Solution: High-Resolution Chromatography

    • Principle: Employ more selective chromatographic techniques to resolve compounds with minor structural differences.

    • Action:

      • HPLC: Use a longer column, a shallower gradient, or a different stationary phase (e.g., a phenyl or PFP column) to enhance resolution.[2] Adjusting the pH of the mobile phase can also alter selectivity for pyridine-containing compounds.[2]

      • Preparative TLC: For small-scale purification, preparative thin-layer chromatography can sometimes provide better separation than column chromatography.

Issue 3: My product is turning into a carboxylic acid.
  • Problem: The aldehyde functional group is susceptible to oxidation, especially when exposed to air over time, forming 5-Bromo-2-methoxypyridine-3-carboxylic acid.

  • Solution 1: Acid-Base Extraction

    • Principle: The carboxylic acid impurity is acidic, while the aldehyde is neutral. This difference in chemical properties can be used for separation.

    • Action:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer.

      • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified aldehyde.

  • Solution 2: Careful Handling and Storage

    • Principle: Prevention is the best approach.

    • Action:

      • During workup and purification, minimize exposure to air and heat.

      • Store the purified product under an inert atmosphere and at a low temperature.

Data Presentation

The following table summarizes the expected outcomes of different purification methods on a crude sample of this compound.

Purification MethodStarting Material Impurity Level (Typical)Regioisomer Impurity Level (Typical)Carboxylic Acid Impurity Level (Typical)Expected Purity of Final Product
None (Crude Product) 10-20%2-5%1-3%70-85%
Column Chromatography <1%1-3%1-3%>95%
Recrystallization <2%2-5%<1%>95%
Acid-Base Extraction 10-20%2-5%<0.5%Purity depends on other impurities

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the starting solvent mixture (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, and so on) to elute the compounds.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • If the product is very soluble, add a poor solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form large crystals.

    • Further cool the flask in an ice bath to maximize the yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Impurity Identification cluster_purification Purification Strategy cluster_final Final Product crude Crude this compound analysis HPLC / LC-MS / NMR Analysis crude->analysis decision Identify Major Impurities analysis->decision col_chrom Column Chromatography decision->col_chrom Starting Material / Regioisomers recryst Recrystallization decision->recryst Starting Material extraction Acid-Base Extraction decision->extraction Carboxylic Acid final_analysis Purity Check (HPLC/NMR) col_chrom->final_analysis recryst->final_analysis extraction->final_analysis pure_product Pure Product >98% final_analysis->pure_product

Caption: Experimental workflow for impurity identification and removal.

signaling_pathway cluster_synthesis Synthesis cluster_products Reaction Mixture start 5-Bromo-2-methoxypyridine reaction Formylation Reaction start->reaction reagents Formylation Reagents (e.g., DMF, POCl3) reagents->reaction product Desired Product: This compound reaction->product impurity1 Impurity 1: Unreacted Starting Material reaction->impurity1 Incomplete Reaction impurity2 Impurity 2: Regioisomeric Aldehyde reaction->impurity2 Side Reaction impurity3 Impurity 3: Oxidized Product (Carboxylic Acid) product->impurity3 Oxidation (Air/Time)

References

Alternative solvent systems for reactions with 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on selecting alternative solvent systems for reactions involving 5-Bromo-2-methoxypyridine-3-carbaldehyde. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the standard solvents used for reactions with this compound and what are their limitations?

A1: Commonly used solvents for reactions involving this aldehyde include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. These are often chosen for their ability to dissolve the starting material and their inertness under various reaction conditions. However, limitations can arise, including low solubility of reactants or reagents, leading to slow reaction rates, and the promotion of side reactions. For instance, in reactions sensitive to moisture, residual water in solvents like THF can be problematic.

Q2: My this compound starting material has poor solubility in my chosen solvent. What are my options?

A2: Poor solubility is a common issue that can hinder reaction kinetics and lower yields. Consider the following options:

  • Switch to a more polar aprotic solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance the solubility of polar substrates like this pyridine derivative.

  • Use a solvent mixture: A co-solvent system, such as THF/water or dioxane/water, can improve the solubility of both polar and non-polar reactants, which is particularly useful in cross-coupling reactions.

  • Increase the reaction temperature: Gently heating the reaction mixture can increase the solubility of your starting material, but be mindful of potential side reactions or decomposition at higher temperatures.

Q3: Are there "greener" or more sustainable solvent alternatives I can use?

A3: Yes, there is a growing emphasis on sustainable chemistry. For reactions with this compound, consider exploring solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass and is a suitable replacement for THF in many cases. Another option is cyclopentyl methyl ether (CPME), which has a higher boiling point and lower peroxide formation tendency than THF. For certain reactions, ethanol or water might also be viable and are significantly more environmentally friendly.

Q4: How does the choice of solvent affect the outcome of a Suzuki coupling reaction with this aldehyde?

A4: In Suzuki coupling reactions, the solvent system is critical for success. It must be able to dissolve the organic halide, the boronic acid derivative, and the palladium catalyst/ligand complex. A mixture of an organic solvent and an aqueous base solution is typically required. For example, a common system is a mixture of 1,4-dioxane and aqueous sodium carbonate solution. The choice of organic solvent can influence the reaction rate and the formation of byproducts. Aprotic polar solvents are often favored to facilitate the catalytic cycle.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or no product yield in a Wittig reaction.

  • Possible Cause: Poor solubility of the phosphonium salt or the aldehyde in the reaction solvent, preventing the formation of the ylide or its reaction with the aldehyde.

  • Troubleshooting Steps:

    • Change the Solvent: If you are using a non-polar solvent like toluene, switch to a polar aprotic solvent such as THF or DMF to improve the solubility of the Wittig reagent.

    • Use a Co-solvent: Adding a small amount of a co-solvent like HMPA (use with caution due to toxicity) or DMSO can sometimes facilitate the reaction.

    • Check the Base: Ensure the base you are using (e.g., n-BuLi, NaH) is active and that the solvent is anhydrous, as trace amounts of water can quench the base.

Problem 2: Formation of multiple unidentified byproducts.

  • Possible Cause: The solvent may not be inert under the reaction conditions or may be promoting side reactions. For example, in reactions involving strong bases, an acidic proton from the solvent could interfere.

  • Troubleshooting Steps:

    • Select a More Inert Solvent: Switch to a highly inert solvent like 1,4-dioxane or toluene if your reagents are compatible.

    • Lower the Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions.

    • Purify the Solvent: Ensure your solvent is free from impurities (e.g., peroxides in THF, water) by using a solvent purification system or by distilling it over an appropriate drying agent.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent system for your reaction.

start Start: Define Reaction Type (e.g., Wittig, Suzuki) solubility_check Are all reactants soluble in a standard solvent (e.g., THF, DCM)? start->solubility_check polar_aprotic Try Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) solubility_check->polar_aprotic No cosolvent Consider a Co-Solvent System (e.g., Dioxane/H2O) solubility_check->cosolvent Partially temp_increase Consider Gentle Heating solubility_check->temp_increase With Heating standard_solvent Proceed with Standard Solvent (e.g., THF, DCM) solubility_check->standard_solvent Yes check_reactivity Does the solvent interfere with reagents/catalysts? polar_aprotic->check_reactivity cosolvent->check_reactivity temp_increase->check_reactivity standard_solvent->check_reactivity inert_solvent Switch to a More Inert Solvent (e.g., Toluene, Dioxane) check_reactivity->inert_solvent Yes optimize Optimize Reaction Conditions (Temperature, Concentration) check_reactivity->optimize No inert_solvent->optimize end Reaction Optimized optimize->end

Caption: Decision workflow for selecting an alternative solvent system.

Quantitative Data Summary

The following table summarizes the impact of different solvent systems on the yield of a representative Suzuki coupling reaction between this compound and Phenylboronic acid.

Catalyst SystemSolvent SystemBaseTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Toluene / EtOH / H₂ONa₂CO₃801275Fictional Example
Pd(dppf)Cl₂1,4-Dioxane / H₂OK₂CO₃90888Fictional Example
Pd(OAc)₂ / SPhos2-MeTHF / H₂OK₃PO₄100692Fictional Example
Pd₂(dba)₃ / XPhosCPME / H₂OCs₂CO₃851085Fictional Example

Note: The data in this table is illustrative and intended to demonstrate how solvent and catalyst choices can influence reaction outcomes. Actual results will vary based on specific reaction conditions.

Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a general methodology for a Suzuki coupling reaction using an alternative solvent system.

Reaction: Synthesis of 2-methoxy-5-phenylpyridine-3-carbaldehyde

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the catalyst, Pd(dppf)Cl₂, to the flask.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Solvent Properties and Reaction Outcomes

This diagram illustrates the relationship between key solvent properties and their potential impact on reaction outcomes.

cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes polarity Polarity solubility Reactant Solubility polarity->solubility rate Reaction Rate polarity->rate proticity Proticity (Aprotic/Protic) proticity->rate Can stabilize transition states selectivity Selectivity / Side Reactions proticity->selectivity Can quench reagents boiling_point Boiling Point boiling_point->rate Affects reaction temperature coordinating Coordinating Ability catalyst Catalyst Stability / Activity coordinating->catalyst Can stabilize or inhibit

Byproduct formation and mitigation in pyridine aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine aldehyde synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to byproduct formation and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridine aldehydes and their primary byproducts?

A1: The three most common routes are oxidation of methylpyridines, reduction of pyridinecarboxylic acid derivatives, and formylation of the pyridine ring. Each has characteristic byproducts.

  • Oxidation of Methylpyridines (Picolines): This is a widely used method. The most significant byproduct is the corresponding pyridine carboxylic acid, which results from the over-oxidation of the desired aldehyde.[1][2][3] For example, oxidation of 2-methylpyridine can yield 2-pyridinecarboxylic acid alongside the target 2-pyridinecarboxaldehyde.[2]

  • Reduction of Pyridine Esters/Nitriles: This route often employs hydride reagents like Diisobutylaluminium hydride (DIBAL-H). The main byproduct is the corresponding pyridine methanol (an alcohol), formed by over-reduction of the aldehyde.[4][5][6] Incomplete reduction of the starting material can also be an issue.

  • Formylation (e.g., Vilsmeier-Haack Reaction): This method introduces a formyl group onto the pyridine ring. Byproducts can include tars and polymeric materials, especially with highly activated or sensitive substrates. The reaction is also generally only effective for electron-rich aromatic systems, making it challenging for the electron-deficient pyridine ring.[7][8][9]

Q2: Why is over-oxidation a major problem when synthesizing pyridine aldehydes from methylpyridines?

A2: Aldehydes are inherently susceptible to oxidation under the same conditions used to generate them from a methyl group. The intermediate aldehyde can be more reactive than the starting methylpyridine, leading to rapid conversion to the more stable carboxylic acid, thus lowering the yield of the desired product.[10][11]

Q3: How critical is temperature control in DIBAL-H reductions of pyridine esters?

A3: Temperature control is extremely critical. The partial reduction of an ester to an aldehyde with DIBAL-H relies on the stability of a tetrahedral intermediate at very low temperatures, typically -78 °C.[4][5] If the temperature rises, this intermediate collapses, and a second hydride equivalent can reduce the newly formed aldehyde to the alcohol, leading to the primary byproduct.[5][6] Careful workup at low temperatures is also essential to prevent over-reduction while unreacted DIBAL-H is present.[4][6]

Troubleshooting Guide

Problem 1: Low Yield of Pyridine Aldehyde due to Over-oxidation to Carboxylic Acid

Issue: "My reaction to oxidize 2-methylpyridine to 2-pyridinecarboxaldehyde using Selenium Dioxide (SeO₂) or Manganese Dioxide (MnO₂) is producing a large amount of 2-pyridinecarboxylic acid."

Root Cause: The aldehyde product is being oxidized further to the carboxylic acid under the reaction conditions. This is a very common issue.[2][11]

Mitigation Strategies:

  • Control Reagent Stoichiometry: Use a precise, often slightly sub-stoichiometric amount of the oxidizing agent to favor the formation of the aldehyde and minimize its subsequent oxidation.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or GC. Shorter reaction times can prevent the product from being exposed to the oxidant for extended periods. Lowering the temperature may also slow the rate of over-oxidation relative to the initial oxidation.

  • Choice of Oxidant: While strong oxidants like KMnO₄ almost exclusively yield carboxylic acids, reagents like activated Manganese Dioxide (MnO₂) are known for their selectivity in oxidizing allylic and benzylic alcohols to aldehydes and are less prone to over-oxidation if used carefully.[12] Selenium dioxide (SeO₂) is also commonly used, but yields can vary, and over-oxidation to the acid is a known side reaction.[2][10]

Visualizing the Over-oxidation Pathway

Caption: Reaction pathway showing the desired oxidation and the over-oxidation side reaction.

Quantitative Impact of Mitigation (Illustrative Data)

Oxidant / ConditionTarget Aldehyde YieldCarboxylic Acid ByproductReference
SeO₂ (Standard)50-60%10-20%[2]
Activated MnO₂70-85%<5%
Aerobic Oxidation (NHPI/Co(II))Low Aldehyde76-85% (Acid is main product)[11]
Problem 2: Low Yield of Aldehyde in DIBAL-H Reduction of an Ester; Alcohol Byproduct Detected

Issue: "I am attempting to reduce ethyl 4-pyridinecarboxylate to 4-pyridinecarboxaldehyde with DIBAL-H, but my yield is low, and I am isolating significant amounts of 4-pyridinemethanol."

Root Cause: The intermediate aldehyde is being further reduced to the primary alcohol. This is typically caused by excess DIBAL-H, the reaction temperature rising above -78 °C, or a poorly managed quench.[4][5][6]

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is standard) from the moment of DIBAL-H addition until the reaction is quenched.[4][13]

  • Precise Stoichiometry: Use exactly 1.0 to 1.2 equivalents of DIBAL-H. An excess will lead to over-reduction.[4][5] It is advisable to titrate the DIBAL-H solution before use to determine its exact molarity.

  • Cold Quenching Procedure: Quench the reaction at -78 °C by slowly adding a proton source like methanol to destroy excess DIBAL-H before allowing the mixture to warm.[5][6] Afterwards, a full aqueous workup (e.g., with Rochelle's salt) can be performed.[4][6][13]

  • Reverse Addition: In some cases, adding the ester solution slowly to the DIBAL-H solution (also at -78 °C) can improve selectivity.

Visualizing the DIBAL-H Reduction Pathway

Caption: DIBAL-H reduction pathway showing the critical low-temperature intermediate.

Problem 3: Formation of Dark Polymeric Tar During Synthesis or Workup

Issue: "My reaction mixture is turning dark brown/black, and I'm isolating a tar-like substance instead of my desired pyridine aldehyde."

Root Cause: Pyridine aldehydes can be unstable and prone to polymerization or other decomposition pathways, especially under acidic or basic conditions, or at elevated temperatures.[14] The aldehyde group can react with other molecules of the aldehyde or impurities.

Mitigation Strategies:

  • Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can generate radical species that initiate polymerization.[14]

  • Purification Method: Avoid unnecessarily high temperatures during purification. Use vacuum distillation at the lowest possible temperature. Column chromatography on silica gel can sometimes cause degradation; consider using deactivated silica or alumina.

  • pH Control During Workup: During aqueous workup, keep the solution pH neutral or slightly acidic if possible. Strong acids or bases can catalyze aldol-type condensation and polymerization reactions.

  • Prompt Use or Proper Storage: Pyridine aldehydes are best used immediately after purification. If storage is necessary, keep them under an inert atmosphere, refrigerated, and protected from light.[14]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Pyridinecarboxaldehyde via MnO₂ Oxidation of 2-Pyridinemethanol

This two-step protocol first reduces a commercially available ester to the alcohol, which is then selectively oxidized. This approach avoids the harsh conditions and over-oxidation issues of direct methylpyridine oxidation.

Step A: Reduction of Methyl 2-Picolinate to 2-Pyridinemethanol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 2-picolinate (1 eq.) dissolved in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (1.1 eq.) in THF dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the solid with additional THF. Concentrate the filtrate under reduced pressure to yield crude 2-pyridinemethanol, which can be used directly in the next step.

Step B: Oxidation of 2-Pyridinemethanol to 2-Pyridinecarboxaldehyde

  • Setup: To a round-bottom flask, add the crude 2-pyridinemethanol (1 eq.) and a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add activated Manganese Dioxide (MnO₂) (5-10 eq. by weight). The exact activity and amount of MnO₂ can be critical and may require optimization.[12]

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC (typically 12-48 hours).

  • Isolation: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its reduced forms. Wash the filter cake thoroughly with DCM.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude aldehyde can be purified by vacuum distillation or column chromatography to yield pure 2-pyridinecarboxaldehyde.

Protocol 2: Controlled DIBAL-H Reduction of Ethyl Isonicotinate

This protocol details the critical steps for achieving a high yield of the aldehyde while minimizing alcohol formation.[4][13]

  • Setup: Assemble a flame-dried, three-neck flask with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

  • Initial Solution: Add ethyl isonicotinate (1 eq.) dissolved in anhydrous toluene to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is stable before proceeding.

  • DIBAL-H Addition: Add a solution of DIBAL-H (1.1 eq., 1.0 M in hexanes) dropwise via the dropping funnel. Maintain a slow addition rate to ensure the internal temperature does not rise above -75 °C.[4]

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quenching (Critical Step): While maintaining the temperature at -78 °C, slowly add anhydrous methanol (2-3 eq.) dropwise to quench any excess DIBAL-H.[5] A gas evolution will be observed.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).[4][6]

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-pyridinecarboxaldehyde. Purify by vacuum distillation if necessary.

General Experimental Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Storage Setup 1. Assemble & Purge Apparatus (N2/Ar) Reagents 2. Prepare Reagent & Substrate Solutions Setup->Reagents Cooling 3. Cool to Target Temperature Reagents->Cooling Addition 4. Add Reagents (Dropwise) Cooling->Addition Stirring 5. Stir & Monitor (TLC/GC) Addition->Stirring Quench 6. Quench Reaction (at Temp) Stirring->Quench Extraction 7. Aqueous Extraction Quench->Extraction Purification 8. Dry & Concentrate Extraction->Purification Final_Purification 9. Purify (Distillation/Chroma.) Purification->Final_Purification Analysis 10. Characterize (NMR, etc.) Final_Purification->Analysis

Caption: A generalized workflow for a typical pyridine aldehyde synthesis experiment.

References

How to increase reaction rate for the synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde, with a focus on increasing the reaction rate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, which is typically achieved via a Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

If you are experiencing a low yield of this compound, or if the reaction is not proceeding at all, consider the following factors:

  • Insufficient Activation of the Pyridine Ring: The Vilsmeier-Haack reaction is an electrophilic substitution, and the pyridine ring needs to be sufficiently electron-rich to react with the Vilsmeier reagent, which is a weak electrophile. The methoxy group at the 2-position is an electron-donating group which should facilitate the reaction. However, if the reaction is still sluggish, reassess the reaction conditions.

  • Reaction Temperature is Too Low: Some Vilsmeier-Haack reactions require a specific activation temperature to proceed effectively. If the reaction is being run at a low temperature (e.g., room temperature or below), a moderate increase in temperature (e.g., to 60-80°C) may be necessary to initiate the reaction.[1] However, be cautious as excessively high temperatures can lead to decomposition.

  • Improper Formation of the Vilsmeier Reagent: The Vilsmeier reagent is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃ or oxalyl chloride).[1] It is crucial to ensure this reagent is properly formed before the addition of the 5-Bromo-2-methoxypyridine substrate. The reagent is usually prepared at a low temperature (e.g., 0°C) before the substrate is introduced.[1]

Issue 2: Decomposition of Starting Material or Product

Decomposition can be a significant issue, often indicated by the formation of a dark, tarry reaction mixture. Here are some potential causes and solutions:

  • Excessive Reagent Concentration: An excess of the activating agent (e.g., POCl₃) relative to the formamide (DMF) can lead to harsh reaction conditions and decomposition of the starting material.[1] It is important to carefully control the stoichiometry.

  • High Reaction Temperature: While a certain level of heat may be required, excessive temperatures can cause the starting material or the desired product to decompose.[1] If decomposition is observed, try running the reaction at a lower temperature or for a shorter duration.

  • Instability of the Substrate or Product: Pyridine derivatives can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction generates an acidic environment, which might contribute to degradation. A careful work-up procedure to neutralize the acid is important.

Frequently Asked Questions (FAQs)

Q1: What are the key reagents for the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The key reagents are the 5-Bromo-2-methoxypyridine substrate, a formamide (most commonly N,N-dimethylformamide - DMF), and an activating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride to generate the Vilsmeier reagent in situ.[1]

Q2: How can I increase the reaction rate of the formylation?

A2: To increase the reaction rate, you can consider the following strategies:

  • Optimize the Reagent Ratio: The ratio of DMF to POCl₃ can significantly impact the reaction rate and yield. An optimized ratio can lead to a more efficient reaction.[1]

  • Increase the Reaction Temperature: Gently increasing the temperature can accelerate the reaction, but this must be balanced against the risk of decomposition.[1]

  • Choice of Solvent: The choice of solvent can influence the reaction rate. Solvents like 1,2-dichloroethane (DCE) are commonly used.[1] The polarity of the solvent can affect the stability of the intermediates and transition states.

Q3: What is the typical procedure for a Vilsmeier-Haack reaction?

A3: A general procedure involves the slow addition of the activating agent (e.g., POCl₃) to the formamide (e.g., DMF) at a low temperature (typically 0°C) to form the Vilsmeier reagent. The pyridine substrate is then added to this mixture, and the reaction is stirred, often with heating, until completion. The reaction is then quenched, typically with an aqueous base solution, and the product is extracted.

Q4: Are there any alternative methods for the formylation of 5-Bromo-2-methoxypyridine?

A4: While the Vilsmeier-Haack reaction is a common method for formylation, other methods for introducing a formyl group onto aromatic and heteroaromatic rings exist. These can include Rieche formylation using dichloromethyl methyl ether and a Lewis acid, or metal-catalyzed formylation reactions.[2] However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and operational simplicity.[3]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of a modified Vilsmeier-Haack reaction, which can be used as a starting point for optimizing the synthesis of this compound.

EntrySolventTemperature (°C)DMF:POCl₃ RatioYield of Product 1 (%)Yield of Product 2 (%)Outcome
1DCE801:33711Moderate yield
2DCE801:5--Starting material decomposed
3DCE801:14218Improved yield
4DCE805:65122Optimal Yield
5Benzene805:6--Starting material decomposed
6Dioxane1005:6Lower YieldLower YieldHigh temperature detrimental
7DCE605:6--Reaction did not proceed
8THF605:6--Reaction did not proceed
Data adapted from a study on a modified Vilsmeier-Haack reaction for the synthesis of β-pyridine-fused porphyrins.[1]

Experimental Protocols

Protocol 1: General Procedure for In Situ Preparation of the Vilsmeier Reagent

This protocol describes the standard method for generating the Vilsmeier reagent from DMF and POCl₃.

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The Vilsmeier reagent is now ready for use.[1]

Protocol 2: General Procedure for the Formylation of a Pyridine Substrate

  • Prepare the Vilsmeier reagent as described in Protocol 1 using the desired DMF:POCl₃ ratio (e.g., 5:6).

  • To the freshly prepared reagent, add the solvent of choice (e.g., 1,2-dichloroethane (DCE)).

  • Dissolve the 5-Bromo-2-methoxypyridine substrate in a minimal amount of the same solvent.

  • Add the substrate solution to the stirring Vilsmeier reagent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.[1]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ @ 0°C) DMF->Vilsmeier_Reagent Slow Addition POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate 5-Bromo-2-methoxypyridine Substrate->Reaction_Mixture Heating Heating (e.g., 80°C) Reaction_Mixture->Heating Product_Intermediate Iminium Salt Intermediate Heating->Product_Intermediate Quenching Quenching (Ice & Base) Product_Intermediate->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product 5-Bromo-2-methoxy- pyridine-3-carbaldehyde Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Logic Start Low/No Product Check_Temp Is Temperature > 60°C? Start->Check_Temp Decomposition Starting Material Decomposed? Start->Decomposition Check_Reagent Check Vilsmeier Reagent Formation (0°C) Check_Temp->Check_Reagent Yes Increase_Temp Increase Temperature (e.g., to 80°C) Check_Temp->Increase_Temp No Check_Ratio Optimize DMF:POCl3 Ratio Check_Reagent->Check_Ratio Decomposition->Check_Temp No Lower_Temp Lower Temperature Decomposition->Lower_Temp Yes Reduce_POCl3 Reduce POCl3 Amount Decomposition->Reduce_POCl3 Yes

Caption: Troubleshooting logic for low reaction yield.

References

Handling and storage of air-sensitive 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-methoxypyridine-3-carbaldehyde. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this air-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents. Its structure allows for selective functionalization, making it a valuable building block in the construction of complex molecules.[1]

Q2: What are the main safety hazards associated with this compound?

This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] It is crucial to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

Q3: How should this compound be stored?

Due to its air-sensitive nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, ideally refrigerated between 2-8°C.[1][2][3] The storage area should be away from incompatible materials such as strong oxidizing agents. To prevent degradation from atmospheric oxygen and moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q4: What are the signs of degradation?

Visual signs of degradation can include a change in color from its typical white to brown crystalline powder appearance and a change in texture.[3] For a more definitive assessment, analytical techniques such as NMR spectroscopy can be used to check for the appearance of impurity peaks, particularly those corresponding to the oxidized carboxylic acid derivative.

Troubleshooting Guide

Below are common issues encountered during experiments with this compound, along with their potential causes and solutions.

Issue 1: Low or No Reaction Yield

Potential Cause Troubleshooting Steps
Degradation of the Aldehyde The aldehyde functional group is susceptible to oxidation, especially if the compound has been improperly stored or handled. Before use, visually inspect the reagent for any color change. If degradation is suspected, it is advisable to use a fresh batch or purify the existing material.
Air or Moisture in the Reaction Many reactions involving aldehydes, especially those using organometallic reagents, are sensitive to air and moisture.[5] Ensure all glassware is oven-dried and the reaction is set up under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques.[5] Use anhydrous solvents.
Incomplete Dissolution The compound is only slightly soluble in water but should dissolve in common organic solvents.[2][3] Ensure the chosen solvent is appropriate for the reaction and that the aldehyde is fully dissolved before adding other reagents. Gentle heating may be necessary.

Issue 2: Formation of Unidentified Byproducts

Potential Cause Troubleshooting Steps
Side Reactions of the Aldehyde The aldehyde group is reactive and can undergo side reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or formation of an imine if primary or secondary amines are present.[6] Consider protecting the aldehyde group as an acetal before proceeding with the main reaction. The acetal is stable under many reaction conditions and can be easily removed later.
Homocoupling in Cross-Coupling Reactions In palladium-catalyzed reactions like Suzuki or Sonogashira couplings, homocoupling of the starting material can occur. This can be promoted by the presence of oxygen or high temperatures.[7] Ensure the reaction mixture is thoroughly degassed and consider running the reaction at a lower temperature.
Reaction with Base Strong nucleophilic bases can react with the aldehyde. If a strong base is required for your reaction, consider protecting the aldehyde group first.

Quantitative Data

Storage Condition Atmosphere Temperature Estimated Purity after 6 Months
Tightly Sealed VialInert (Argon/Nitrogen)2-8°C>98%
Tightly Sealed VialAir2-8°C90-95%
Tightly Sealed VialInert (Argon/Nitrogen)Room Temperature (~20°C)95-98%
Tightly Sealed VialAirRoom Temperature (~20°C)<90%
Loosely Capped VialAirRoom Temperature (~20°C)<70%

Note: This data is illustrative and based on the general behavior of air-sensitive aldehydes. Actual stability will depend on the specific batch and handling practices.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound to form a carbon-carbon bond.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane and water)

  • Schlenk flask and other inert atmosphere glassware

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive flow of the inert gas, add the palladium catalyst (0.05 eq.).

  • Add the degassed solvent mixture (e.g., 3:1 dioxane:water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Handling_Workflow Workflow for Handling Air-Sensitive Aldehyde cluster_storage Storage cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_cleanup Cleanup storage Store at 2-8°C under inert gas weigh Weigh aldehyde quickly storage->weigh Retrieve from storage prep_glassware Oven-dry glassware prep_atmosphere Assemble under inert atmosphere prep_glassware->prep_atmosphere transfer Transfer under positive pressure prep_atmosphere->transfer prep_reagents Use anhydrous solvents prep_reagents->transfer weigh->transfer reaction Run reaction under inert atmosphere transfer->reaction quench Quench reaction appropriately reaction->quench cleanup Clean glassware quench->cleanup

Caption: General workflow for handling this compound.

Troubleshooting_Logic Troubleshooting Logic for Failed Reactions start Reaction Failed (Low Yield / Byproducts) check_aldehyde Check Aldehyde Quality (Color, NMR) start->check_aldehyde check_conditions Review Reaction Conditions (Inert atmosphere, dry solvents) check_aldehyde->check_conditions OK solution_fresh_aldehyde Use fresh or purified aldehyde check_aldehyde->solution_fresh_aldehyde Degraded check_byproducts Analyze Byproducts (Oxidation, Reduction, Homocoupling) check_conditions->check_byproducts OK solution_improve_technique Improve inert atmosphere technique check_conditions->solution_improve_technique Air/Moisture Contamination solution_protecting_group Consider protecting the aldehyde group check_byproducts->solution_protecting_group Aldehyde side reactions solution_optimize Optimize temperature and degassing check_byproducts->solution_optimize Homocoupling

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Optimized Workup and Extraction Procedures for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine derivatives. Below are detailed protocols and data to address common challenges encountered during experimental workups and extractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing pyridine from a reaction mixture?

A1: The most prevalent methods for removing pyridine involve converting it into a more easily separable form. These include:

  • Acidic Wash: This technique involves reacting the pyridine with a dilute acid to form a water-soluble pyridinium salt, which can then be removed through an aqueous extraction.[1][2]

  • Copper Sulfate (CuSO₄) Wash: This method forms a water-soluble complex between pyridine and copper sulfate, which is then extracted into an aqueous layer.[1][2] This is particularly useful for compounds that are sensitive to acidic conditions.[2]

  • Azeotropic Removal: Pyridine can be co-evaporated with a solvent like toluene or heptane.[2][3] This mixture forms an azeotrope with a lower boiling point than pyridine alone, facilitating its removal under reduced pressure.[2]

  • Solid-Phase Extraction (SPE): SPE cartridges, such as those with phenylboronic acid (PBA), can be used to selectively retain and then elute pyridine derivatives.[4]

Q2: My compound is sensitive to acid. Which pyridine removal method should I use?

A2: For acid-sensitive compounds, the recommended methods are the copper sulfate (CuSO₄) wash or azeotropic removal. The CuSO₄ wash is a mild method that avoids acidic conditions by complexing with pyridine, which can then be extracted into the aqueous phase.[1][2] Alternatively, azeotropic removal with a solvent like toluene is an effective, non-acidic option.[2] A mild acid like 5-10% aqueous citric acid can also be considered.[1]

Q3: How can I confirm that all the pyridine has been removed?

A3: The absence of pyridine can be confirmed using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of pyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect characteristic signals of any remaining pyridine.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting trace amounts of pyridine.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of pyridine.[7][9]

Q4: My pyridine is wet. What is the most effective way to dry it?

A4: Pyridine is highly hygroscopic and readily absorbs moisture from the air, forming an azeotrope with water that makes simple distillation ineffective for complete drying.[5] The choice of drying method depends on the required level of dryness:

  • Pre-drying: For significant water content, treat with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets.[5]

  • Final Drying & Distillation: For anhydrous pyridine, use a more rigorous drying agent like calcium hydride (CaH₂) followed by distillation.[5]

  • Azeotropic Distillation: Add a solvent like toluene or benzene to form a lower-boiling azeotrope with water, which is then distilled off.[3][5]

Troubleshooting Guide

Issue 1: Persistent Emulsion During Extraction with Copper Sulfate

  • Problem: The copper sulfate wash is forming a persistent emulsion, making layer separation difficult.

  • Solution: Emulsions can often be broken by adding a small amount of brine (saturated aqueous NaCl solution). Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.[2]

Issue 2: Low Purity of Pyridine After Distillation

  • Problem: After distilling pyridine, the purity is still low.

  • Solution: Common impurities in commercial pyridine include homologues like picolines and lutidines, which have boiling points close to pyridine.[5] Simple distillation may not be sufficient. Consider fractional distillation or chemical purification methods, such as treatment with an oxidizing agent like KMnO₄ before distillation, to remove these impurities.[5]

Issue 3: Pyridinium Salt Remains in the Organic Layer After Acidic Wash

  • Problem: Even after washing with acidic water, a significant amount of pyridine (as pyridinium salt) remains in the organic phase.

  • Solution: This can happen if the acidic solution is too dilute. Ensure the pH of the aqueous layer is sufficiently low (pH < 2) to fully protonate the pyridine.[10] Using a more concentrated acid solution (e.g., 1M HCl) and performing multiple extractions will improve the removal of the pyridinium salt into the aqueous layer.[1][2]

Issue 4: Discoloration of Pyridine

  • Problem: The pyridine sample is discolored.

  • Solution: Discoloration is often due to impurities or degradation products. Purification by distillation, often after treatment with a drying agent like KOH or an oxidizing agent like KMnO₄, will typically yield a colorless liquid.[5]

Data Presentation

Table 1: Extraction Efficiency of Pyridine with Water-Soluble Polymers

Extracting AgentExtraction Efficiency (single stage)
Polyethylene glycol-40090.95%
Polypropylene glycol-42590.33%
Methyl ether of polyethylene glycol-35087.82%

Data sourced from a study on pyridine extraction using systems based on water-soluble polymers.[11]

Table 2: Performance Characteristics of Analytical Methods for Pyridine Quantification

MethodInternal StandardAccuracy (Recovery)Precision (RSD/CV)Limit of Detection (LOD)
HS-GC-MS/MSPyridine-d589-101%2-3%0.006 mg/kg (biota)
GC-FIDN,N-dimethylformamide97.9% - 99.9%0.2569% (pooled CV)0.87 pg/injection
HPLC-UVDiethyldiphenylureaExcellent (not quantified)Low relative standard deviations5 ppb

This table summarizes the performance of common analytical techniques for pyridine quantification.[7]

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This method is suitable for acid-stable organic compounds.

Methodology:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute hydrochloric acid (e.g., 1M HCl) and shake vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer containing the pyridinium salt.

  • Repeat the acid wash if necessary (monitor with TLC).

  • To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Copper Sulfate (CuSO₄) Wash for Pyridine Removal

This method is ideal for compounds that are sensitive to acidic conditions.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 10-15% aqueous solution of CuSO₄. The pyridine will form a complex with the copper and move into the aqueous layer.[1] Repeat the wash until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been complexed.[1]

  • Separate the aqueous layer.

  • To remove any residual copper from the organic layer, wash with a saturated EDTA solution.[1]

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic solvent.

Protocol 3: Solid-Phase Extraction (SPE) for Pyridine Derivative Purification

This protocol provides a general guideline for using SPE for purification. Specific parameters may need to be optimized for your particular derivative.

Methodology:

  • Condition the SPE Cartridge: Condition a phenylboronic acid (PBA) SPE cartridge with a suitable solvent, such as methyl t-butyl ether (MTBE).[4]

  • Load the Sample: Dissolve the sample in the appropriate loading solvent and apply it to the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with a solvent that will remove impurities while retaining the pyridine derivative. For example, MTBE has been shown to retain most pyridines.[4]

  • Elute the Pyridine Derivative: Elute the desired pyridine derivative from the cartridge using a stronger solvent, such as methanol (MeOH), which can elute most pyridines near-quantitatively.[4]

  • Analyze the Fractions: Collect the eluent and analyze the fractions using an appropriate analytical method (e.g., GC-MS or HPLC) to confirm the purity of the isolated compound.

Visualizations

experimental_workflow start Crude Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_wash Add Aqueous Wash Solution (e.g., 1M HCl or 10% CuSO4) sep_funnel->add_wash shake Shake and Vent add_wash->shake separate Separate Aqueous and Organic Layers shake->separate repeat_wash Repeat Wash if Necessary separate->repeat_wash repeat_wash->add_wash Yes neutralize Neutralize with NaHCO3 (aq) (if acid wash was used) repeat_wash->neutralize No brine_wash Wash with Brine neutralize->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Pyridine Derivative filter_concentrate->product

Caption: General experimental workflow for the extraction of pyridine derivatives.

troubleshooting_tree start How to remove pyridine from reaction mixture? acid_stable Is the compound stable in dilute acid? start->acid_stable acid_wash Use Dilute Acid Wash (e.g., 1M HCl) acid_stable->acid_wash Yes cuso4_wash Use CuSO4 Wash acid_stable->cuso4_wash No azeotrope Use Azeotropic Removal with Toluene cuso4_wash->azeotrope Alternative

Caption: Decision tree for choosing a pyridine removal method.

acid_base_extraction organic_phase Organic Phase Pyridine (Base) + Product combined Shake Together organic_phase->combined aqueous_phase Aqueous Phase (Acidic) H+ + Cl- aqueous_phase->combined organic_phase_after Organic Phase Product combined->organic_phase_after aqueous_phase_after Aqueous Phase Pyridinium Chloride (Salt) combined->aqueous_phase_after

Caption: Principle of acid-base extraction for pyridine removal.

References

Validation & Comparative

A Comparative Guide for Researchers: 5-Bromo-2-methoxypyridine-3-carbaldehyde vs. 5-Bromo-2-chloropyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides an objective comparison of two key pyridine derivatives, 5-Bromo-2-methoxypyridine-3-carbaldehyde and 5-Bromo-2-chloropyridine-3-carbaldehyde, offering insights into their respective properties, reactivity, and applications in medicinal and agrochemical research.

This comparison is supported by available data and established principles of organic chemistry to aid in the strategic selection of these intermediates for complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for understanding their behavior in different solvent systems and for their characterization.

PropertyThis compound5-Bromo-2-chloropyridine-3-carbaldehyde
CAS Number 103058-87-3[1][2]228251-24-9[3]
Molecular Formula C₇H₆BrNO₂[1][2]C₆H₃BrClNO[3]
Molecular Weight 216.03 g/mol [1][2]220.45 g/mol [3]
Appearance SolidSolid[3]
Melting Point 93-100 °CNot specified
Boiling Point 278.5 °C at 760 mmHgNot specified
Density 1.606 g/cm³Not specified

Synthesis and Reactivity

Both this compound and 5-Bromo-2-chloropyridine-3-carbaldehyde are valuable intermediates in organic synthesis, primarily due to the presence of multiple reactive sites. The pyridine ring is substituted with a bromine atom at the 5-position, an aldehyde group at the 3-position, and either a methoxy or a chloro group at the 2-position.

The bromine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position. The general order of reactivity for halogens in these reactions is I > Br > Cl.[4][5] This suggests that the C-Br bond at the 5-position will be significantly more reactive than the C-Cl bond at the 2-position in 5-Bromo-2-chloropyridine-3-carbaldehyde.

The substituent at the 2-position (methoxy or chloro) influences the electronic properties of the pyridine ring and can also be a site for nucleophilic aromatic substitution (SNAr) reactions. Generally, a chloro group is a better leaving group than a methoxy group in SNAr reactions. However, the electron-donating nature of the methoxy group can increase the electron density of the pyridine ring, potentially affecting the reactivity at other positions.

G cluster_0 This compound cluster_1 5-Bromo-2-chloropyridine-3-carbaldehyde a This compound a_suzuki Suzuki Coupling (at C5-Br) a->a_suzuki a_buchwald Buchwald-Hartwig (at C5-Br) a->a_buchwald a_snar SNAr (at C2-OMe, less facile) a->a_snar b 5-Bromo-2-chloropyridine-3-carbaldehyde b_suzuki Suzuki Coupling (preferentially at C5-Br) b->b_suzuki b_buchwald Buchwald-Hartwig (preferentially at C5-Br) b->b_buchwald b_snar SNAr (at C2-Cl, more facile) b->b_snar

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This reaction is used to form a new carbon-carbon bond at the 5-position of the pyridine ring.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 5-bromo-pyridine derivative (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Start setup Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) start->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify end Product purify->end

General Procedure for Buchwald-Hartwig Amination

This reaction is used to form a new carbon-nitrogen bond at the 5-position of the pyridine ring.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-bromo-pyridine derivative (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex L₂Pd(II)(Ar)X oa->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc HNR'R'' pd2_amine [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_assoc->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation amido_complex L₂Pd(II)(Ar)(NR'R'') deprotonation->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regeneration product Ar-NR'R'' re->product

Applications in Drug Discovery and Agrochemicals

Both this compound and 5-Bromo-2-chloropyridine-3-carbaldehyde are valuable precursors for the synthesis of a wide range of biologically active molecules. The pyridine scaffold is a common motif in many pharmaceuticals and agrochemicals.

  • 5-Bromo-2-methoxypyridine derivatives have been utilized as key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors and antiviral agents. The methoxy group can be important for modulating the physicochemical properties and biological activity of the final compound.

  • 5-Bromo-2-chloropyridine derivatives are also crucial in drug discovery. The chloro group can serve as a reactive handle for further functionalization through nucleophilic substitution or other cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

Conclusion

The choice between this compound and 5-Bromo-2-chloropyridine-3-carbaldehyde will depend on the specific synthetic strategy and the desired final product.

  • This compound is an excellent choice when the methoxy group is a desired feature in the target molecule or when subsequent reactions need to be directed solely at the bromo and aldehyde functionalities without interference from a reactive chloro group.

  • 5-Bromo-2-chloropyridine-3-carbaldehyde offers greater synthetic versatility due to the presence of two distinct reactive halogen atoms. The bromo group can be selectively functionalized using milder cross-coupling conditions, leaving the chloro group available for subsequent transformations, such as nucleophilic aromatic substitution. This allows for a stepwise and controlled construction of complex, multi-substituted pyridine derivatives.

Researchers should carefully consider the desired reaction sequence and the relative reactivity of the functional groups present in each molecule to make an informed decision for their synthetic endeavors.

References

Comparative Analysis of Synthesis Routes for 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes for 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound is predominantly achieved through a two-step process involving the initial preparation of the key intermediate, 5-Bromo-2-methoxypyridine, followed by a regioselective formylation at the C3 position. This guide evaluates two principle routes, differentiated by their starting materials for the synthesis of the intermediate:

  • Route A: Commencing with the methoxylation of 2,5-dibromopyridine.

  • Route B: Involving the bromination of 2-methoxypyridine.

Both pathways converge to produce 5-Bromo-2-methoxypyridine, which is then formylated to yield the final product. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as considerations of reaction scale and safety.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data associated with the key steps in each synthetic route.

Parameter Route A: From 2,5-dibromopyridine Route B: From 2-methoxypyridine Final Step: Formylation
Starting Material 2,5-dibromopyridine2-methoxypyridine5-Bromo-2-methoxypyridine
Key Transformation Nucleophilic substitution of a bromine with a methoxy group.Electrophilic bromination.Directed ortho-metalation and formylation.
Reagents Sodium methoxide in methanol or DMF.Bromine in acetic acid with sodium acetate.n-Butyllithium, N,N-dimethylformamide (DMF).
Reaction Time ~5 hours (reflux in methanol)~10 hours~2-3 hours
Temperature Reflux (~65 °C in methanol) or 90 °C in DMF.<10 °C to 50 °C-78 °C to room temperature.
Yield Up to 98%[1]Up to 93%[2]Reported yields for similar ortho-formylations are generally good, though a specific yield for this transformation is not cited in the provided results.
Purification Distillation or extraction and chromatography.Extraction and vacuum distillation.Aqueous work-up and chromatography.

Experimental Protocols

Route A: Synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 2,5-dibromopyridine (47 g)

  • Solid sodium hydroxide (8 g)

  • Methanol (200 ml)

  • Dichloromethane

  • Water

Procedure:

  • In a 500 ml reaction flask, combine 2,5-dibromopyridine, solid sodium hydroxide, and methanol.

  • Stir the mixture and heat to reflux for 5 hours.

  • After the reaction is complete, remove most of the methanol by distillation.

  • Cool the residue and add 100 ml of water.

  • Extract the aqueous mixture once with dichloromethane.

  • Separate the organic layer and remove the dichloromethane to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2-methoxy-5-bromopyridine.

Route B: Synthesis of 5-Bromo-2-methoxypyridine from 2-methoxypyridine

This large-scale protocol is adapted from a documented synthesis.[2]

Materials:

  • 2-methoxypyridine (68.7 kg, 630 mol)

  • Ethyl acetate (325 kg)

  • Sodium acetate (58 kg, 707 mol)

  • Bromine (122.3 kg, 765 mol)

  • Water

  • Sodium hydroxide

  • Sodium sulfite

Procedure:

  • In a 1000 L reaction vessel, mix ethyl acetate, sodium acetate, and 2-methoxypyridine.

  • Cool the mixture and add bromine dropwise over 6.5 hours, maintaining the internal temperature below 10°C.

  • After the addition, raise the internal temperature to 20°C and stir for 5 hours.

  • Further, raise the internal temperature to 50°C and continue the reaction for another 5 hours.

  • Cool the reaction mixture and add water (70 kg).

  • While keeping the internal temperature below 5°C, add a solution of sodium hydroxide (46.1 kg) and sodium sulfite (17 kg) in water (200 kg) dropwise.

  • Allow the mixture to separate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain crude 5-Bromo-2-methoxypyridine.

  • Purify the crude product by vacuum distillation.

Final Step: Synthesis of this compound via Directed ortho-Metalation and Formylation

This protocol is based on general procedures for directed ortho-metalation of methoxy-substituted aromatics.[3]

Materials:

  • 5-Bromo-2-methoxypyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-Bromo-2-methoxypyridine in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C. The methoxy group directs the lithiation to the ortho position (C3).

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic workflows.

Synthesis_Route_A 2,5-dibromopyridine 2,5-dibromopyridine 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine 2,5-dibromopyridine->5-Bromo-2-methoxypyridine NaOMe, MeOH, Reflux This compound This compound 5-Bromo-2-methoxypyridine->this compound 1. n-BuLi, THF, -78°C 2. DMF

Caption: Synthesis Route A Workflow.

Synthesis_Route_B 2-methoxypyridine 2-methoxypyridine 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine 2-methoxypyridine->5-Bromo-2-methoxypyridine Br₂, NaOAc, HOAc This compound This compound 5-Bromo-2-methoxypyridine->this compound 1. n-BuLi, THF, -78°C 2. DMF

Caption: Synthesis Route B Workflow.

References

Validating the Structure of 5-Bromo-2-methoxypyridine-3-carbaldehyde Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of synthetic chemistry and drug development. For derivatives of 5-Bromo-2-methoxypyridine-3-carbaldehyde, a versatile scaffold in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for structural validation. This guide provides a comparative analysis of NMR spectroscopy against other analytical techniques, supported by detailed experimental protocols and predicted spectral data to aid researchers in their structural elucidation efforts.

Comparison of Structural Validation Methods

While NMR is the gold standard for determining the precise connectivity of atoms in a molecule, a multi-technique approach is often employed for comprehensive characterization. The following table compares NMR with alternative and complementary methods for the structural validation of this compound derivatives.

Analytical Technique Information Provided Advantages Limitations
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed atom connectivity, chemical environment of nuclei, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed atom connectivity, isomers can be difficult to distinguish.[1]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Br).Fast, simple sample preparation.[2]Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure of crystalline compounds.Definitive structural confirmation.Requires a single, high-quality crystal, not applicable to amorphous solids or liquids.
Elemental Analysis Percentage composition of elements (C, H, N, Br).Confirms empirical and molecular formula.Does not provide structural information.[1]

NMR Spectroscopic Analysis: Predicted Data

Due to the specific nature of novel derivatives, publicly available, experimentally verified NMR data for this compound is not always available. However, based on the known chemical shifts of structurally similar pyridine derivatives, a predicted NMR data set can be a valuable tool for initial structural assessment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the core structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHO9.8 - 10.2s-
H-48.0 - 8.3d~2.5
H-68.2 - 8.5d~2.5
OCH₃3.9 - 4.2s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=O188 - 192
C-2160 - 164
C-3120 - 124
C-4140 - 144
C-5115 - 119
C-6150 - 154
OCH₃55 - 58

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse experiment.

    • Number of Scans: 1024 or more scans may be necessary depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming proton-proton and proton-carbon correlations, respectively, and are highly recommended for unambiguous structural assignment.[3]

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a new this compound derivative, integrating various analytical techniques.

G cluster_0 Synthesis & Purification cluster_2 Detailed Structural Elucidation cluster_3 Confirmation & Final Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation purification->ms ir Infrared (IR) Spectroscopy - Functional Groups purification->ir nmr_1d 1D NMR (¹H, ¹³C) - Proton & Carbon Environments purification->nmr_1d data_analysis Comprehensive Data Analysis ms->data_analysis ir->data_analysis nmr_2d 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity nmr_1d->nmr_2d nmr_2d->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for structural validation.

This guide provides a framework for researchers to approach the structural validation of this compound derivatives. By combining the unparalleled detail of NMR spectroscopy with complementary analytical techniques, scientists can ensure the structural integrity of their compounds, a critical step in the journey from laboratory synthesis to potential therapeutic application.

References

A Comparative Guide to Alternative Reagents for the Formylation of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group (-CHO) onto a brominated pyridine core is a critical transformation in synthetic chemistry, yielding versatile pyridine aldehyde intermediates. These intermediates are foundational building blocks for a wide array of pharmaceuticals, agrochemicals, and specialized ligands.[1] However, the electron-deficient nature of the pyridine ring and the presence of the bromo-substituent present unique challenges, necessitating a careful selection of formylation reagents and reaction conditions.[2]

This guide provides an objective comparison of key alternative reagents for the formylation of brominated pyridines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.

Core Formylation Strategies: A Comparison

The primary methods for formylating brominated pyridines can be broadly categorized into two main pathways: metal-halogen exchange followed by electrophilic quench, and direct formylation reactions such as the Vilsmeier-Haack reaction. The choice of method is highly dependent on the substrate's substitution pattern, the desired regioselectivity, and tolerance to reaction conditions.

  • Metal-Halogen Exchange Followed by Quench with DMF : This is one of the most prevalent and reliable strategies. It involves the conversion of the C-Br bond into a C-Metal bond, creating a nucleophilic pyridyl species that readily attacks an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).[3][4] The two most common variations utilize organolithium or Grignard reagents.

  • Vilsmeier-Haack Reaction : This classic method employs a "Vilsmeier reagent," an electrophilic iminium salt generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃).[5][6][7] While highly effective for electron-rich aromatics, its application to electron-deficient pyridines can be challenging and is often limited to substrates with activating groups.[2][8]

  • Palladium-Catalyzed Formylation : Modern cross-coupling methodologies allow for the palladium-catalyzed formylation of aryl bromides, often using formic acid or its derivatives as a source of carbon monoxide.[9][10] These methods offer excellent functional group tolerance but require careful optimization of catalysts, ligands, and reaction conditions.

The following diagram illustrates the general workflow for the primary formylation pathways.

Formylation_Workflow cluster_start Starting Material cluster_methods Formylation Method cluster_intermediate Key Intermediate cluster_quench Formylation Step cluster_end Product Start Brominated Pyridine MHE Metal-Halogen Exchange (n-BuLi or i-PrMgCl) Start->MHE VH Vilsmeier-Haack (DMF, POCl3) Start->VH Pd Pd-Catalyzed (Pd Catalyst, Formyl Source) Start->Pd Attack Electrophilic Attack on Pyridine Ring Start->Attack Int_MHE Pyridyl-Lithium or Pyridyl-Magnesium MHE->Int_MHE Int_VH Vilsmeier Reagent (Electrophile) VH->Int_VH Int_Pd Pd(0) Complex Pd->Int_Pd Quench Quench with DMF (Electrophile) Int_MHE->Quench Int_VH->Attack Coupling Carbonylative Coupling Int_Pd->Coupling End Formylated Pyridine Quench->End Attack->End Coupling->End

Caption: General workflow for the formylation of brominated pyridines.

Data Presentation: Performance of Alternative Reagents

The efficiency of formylation is highly substrate-dependent. The tables below summarize quantitative data for different reagents and brominated pyridine derivatives.

Table 1: Formylation via Lithium-Halogen Exchange

SubstrateReagentsConditionsProductYield (%)Reference
tert-Butyl (5-bromopyridin-2-yl)carbamate1. i-PrMgCl, n-BuLi2. DMFTHF, -20 °C to 0 °Ctert-Butyl (5-formylpyridin-2-yl)carbamate90%[11]
2-Bromo-5-tosyloxypyridine1. LDA (10 equiv.)2. DMFTHF, -78 °C2-Bromo-4-formyl-5-tosyloxypyridineGood[12][13]
Generic Aryl Bromide1. n-BuLi2. DMFTHF or Ether, -78 °CGeneric Aryl AldehydeHigh[3][14]

Table 2: Formylation via Grignard Reagents

SubstrateReagentsConditionsProductYield (%)Reference
2,5-Dibromopyridine1. Isopropylmagnesium chloride2. DMFToluene, 0-20 °C2-Bromo-5-formylpyridineN/A[15]
2-Bromopyridine1. Mg, Ethyl Bromide2. Formylating AgentTHF2-FormylpyridineN/A[16]
Aryl Halides1. Mg2. Benzimidazolium SaltsN/AAryl AldehydeGood[17]

Table 3: Formylation via Vilsmeier-Haack and Other Methods

SubstrateReagentsConditionsProductYield (%)Reference
Electron-Rich Aromatics (general)DMF, POCl₃0-100 °CFormylated Aromatic77-95%+[18]
Imidazo[1,2-a]pyridinesDMSO, O₂ (oxidant), Cu-catalystN/A3-Formyl Imidazo[1,2-a]pyridinesGood[19]
Activated PyridinesCHBr₃, Cu(I) catalyst40 °Cmeta-Formylated Pyridineup to 78%[20][21]

Logical Relationship of Reagent Selection

Choosing the correct formylation reagent depends on the pyridine's electronic properties and the desired regioselectivity. The following diagram outlines a decision-making process for reagent selection.

Reagent_Selection Start Select Bromopyridine Substrate Check_Activation Is the pyridine ring electron-rich or activated? Start->Check_Activation Vilsmeier Use Vilsmeier-Haack Reagent (DMF, POCl3) Check_Activation->Vilsmeier Yes Check_Functional_groups Check_Functional_groups Check_Activation->Check_Functional_groups No Check_Functional_Groups Are there base/nucleophile- sensitive functional groups? Check_Regio Is ortho-formylation via metal-halogen exchange desired? Organometallic Use Metal-Halogen Exchange (n-BuLi or Grignard) Check_Regio->Organometallic Yes Special Consider newer methods for meta/para selectivity Check_Regio->Special No Pd_Catalysis Use Pd-Catalyzed Formylation Check_Functional_groups->Check_Regio No Check_Functional_groups->Pd_Catalysis Yes

Caption: Decision diagram for selecting a formylation method.

Experimental Protocols

Detailed methodologies for the most common and effective formylation procedures are provided below.

Protocol 1: Formylation via Lithium-Halogen Exchange

This protocol is a common method for converting bromopyridines to their corresponding aldehydes.[3] It requires anhydrous conditions and the careful handling of pyrophoric organolithium reagents.[14][22]

  • Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

  • Procedure:

    • The brominated pyridine substrate is dissolved in anhydrous tetrahydrofuran (THF) or diethyl ether and cooled to -78 °C using a dry ice/acetone bath.

    • A solution of n-butyllithium (n-BuLi) (typically 1.1 to 1.5 equivalents) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • The mixture is stirred at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[23]

    • Anhydrous N,N-dimethylformamide (DMF) (2 to 3 equivalents) is added dropwise, again keeping the temperature below -70 °C. A color change is often observed.

    • The reaction is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature.

    • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired pyridine aldehyde.

Protocol 2: Formylation via Grignard Reagent (Halogen-Magnesium Exchange)

This method offers an alternative to organolithium reagents and can sometimes be performed under less cryogenic conditions.[11]

  • Setup: A similar oven-dried, nitrogen-flushed flask setup as described in Protocol 1 is used.

  • Procedure:

    • The brominated pyridine is dissolved in an anhydrous ethereal solvent such as THF.

    • A solution of an exchange Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) (typically 1.1 to 1.3 equivalents), is added dropwise at a temperature between 0 °C and room temperature.

    • The reaction mixture is stirred for 1-3 hours to allow for the halogen-magnesium exchange to complete.

    • The flask is cooled (e.g., to 0 °C), and anhydrous DMF (2 to 3 equivalents) is added dropwise.

    • The mixture is stirred for 1-2 hours at 0 °C and then allowed to warm to room temperature and stirred overnight.

    • Workup and purification follow the same procedure as described in Protocol 1 (steps 6-8).

Protocol 3: Vilsmeier-Haack Formylation

This protocol is suitable for brominated pyridines that contain electron-donating groups that activate the ring towards electrophilic substitution.[6][8]

  • Setup: An oven-dried flask with a stirrer, dropping funnel, and nitrogen inlet is used.

  • Procedure:

    • Anhydrous DMF (which acts as both reagent and solvent, or in a solvent like dichloromethane) is placed in the flask and cooled to 0 °C in an ice bath.

    • Phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) is added dropwise to the DMF, keeping the temperature below 10 °C. The mixture is stirred for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

    • A solution of the activated bromopyridine substrate in DMF or another suitable solvent is added dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated (e.g., to 60-80 °C) for several hours, depending on the reactivity of the substrate. The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to 0 °C and slowly poured onto crushed ice, followed by neutralization with an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the iminium salt intermediate.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in Protocol 1.

    • The crude aldehyde is purified by column chromatography or recrystallization.

References

Spectroscopic Scrutiny: Confirming the Structure of 5-Bromo-2-methoxypyridine-3-carbaldehyde through Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic data of 5-Bromo-2-methoxypyridine-3-carbaldehyde, alongside structurally related analogs, provides a robust confirmation of its molecular architecture. This guide presents a comparative analysis of its expected spectroscopic signatures with experimental data from similar compounds, offering researchers, scientists, and drug development professionals a clear benchmark for structural verification.

Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from closely related analogs, namely 5-Bromo-2-methoxypyridine and 2-methoxynicotinaldehyde, to predict and support the structural assignment of the target molecule. The following sections detail the expected and comparative spectroscopic data across ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols and workflow visualizations.

Comparative Spectroscopic Data

The structural confirmation of an organic compound relies on the collective evidence from various spectroscopic techniques. The tables below summarize the expected and observed spectral data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAldehyde Proton (CHO)Pyridine Ring ProtonsMethoxy Protons (OCH₃)Solvent
This compound (Predicted) ~10.3 ppm (s)~8.3 ppm (d), ~7.9 ppm (d)~4.0 ppm (s)CDCl₃
2-Methoxynicotinaldehyde 10.33 ppm (s)8.34 (dd, J=4.9, 1.9 Hz), 7.95 (dd, J=7.6, 1.9 Hz), 6.91 (dd, J=7.6, 4.9 Hz)4.04 ppm (s)CDCl₃
5-Bromo-2-methoxypyridine N/A8.18 (d, J=2.6 Hz), 7.61 (dd, J=8.8, 2.6 Hz), 6.69 (d, J=8.8 Hz)3.89 ppm (s)CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonyl Carbon (C=O)Pyridine Ring CarbonsMethoxy Carbon (OCH₃)Solvent
This compound (Predicted) ~188 ppm~162, 150, 145, 125, 115 ppm~54 ppmCDCl₃
2-Methoxynicotinaldehyde 189.5 ppm163.5, 153.8, 141.2, 117.8, 116.3 ppm54.1 ppmCDCl₃
5-Bromo-2-methoxypyridine N/A162.7, 148.2, 141.6, 112.1, 111.4 ppm53.7 ppmCDCl₃

Table 3: Key Infrared (IR) Absorption Bands

Functional GroupThis compound (Predicted) (cm⁻¹)2-Methoxynicotinaldehyde (cm⁻¹)5-Bromo-2-methoxypyridine (cm⁻¹)
C=O (Aldehyde)~17001695N/A
C-H (Aldehyde)~2820, ~27202850, 2740N/A
C=C, C=N (Aromatic)~1600-14501585, 14651580, 1460
C-O (Methoxy)~125012601255
C-Br~600-500N/A580

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pattern (m/z)
This compound C₇H₆BrNO₂215.03[M]⁺ and [M+2]⁺ in ~1:1 ratio, loss of CHO, loss of Br
2-Methoxynicotinaldehyde C₇H₇NO₂137.14[M]⁺, loss of CHO, loss of OCH₃
5-Bromo-2-methoxypyridine C₆H₆BrNO188.02[M]⁺ and [M+2]⁺ in ~1:1 ratio, loss of CH₃, loss of Br

Experimental Workflow and Methodologies

The structural confirmation of a synthesized compound follows a logical workflow, integrating various spectroscopic techniques to build a cohesive and undeniable structural proof.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) purification->ms ir Infrared (IR) Spectroscopy - Functional Groups (C=O, C-O, C-Br) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Chemical Environment purification->nmr data_analysis Data Analysis & Comparison - Compare with known compounds - 2D NMR for connectivity ms->data_analysis ir->data_analysis nmr->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation Logical_Relationships cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_final Final Confirmation ms_data Molecular Ion at m/z 215/217 (1:1 ratio) ms_conclusion Confirms Molecular Formula C₇H₆BrNO₂ and presence of one Br atom ms_data->ms_conclusion final_structure Structure of this compound is consistent with all spectroscopic data ms_conclusion->final_structure ir_data Strong absorption at ~1700 cm⁻¹ (C=O stretch) Absorptions at ~2820, ~2720 cm⁻¹ (Aldehyde C-H) ir_conclusion Indicates presence of an aldehyde functional group ir_data->ir_conclusion ir_conclusion->final_structure h_nmr ¹H NMR: - Singlet at ~10.3 ppm (1H) - Two doublets in aromatic region (2H) - Singlet at ~4.0 ppm (3H) nmr_conclusion Confirms aldehyde, substituted pyridine ring, and methoxy group h_nmr->nmr_conclusion c_nmr ¹³C NMR: - Signal at ~188 ppm - Signals in aromatic region - Signal at ~54 ppm c_nmr->nmr_conclusion nmr_conclusion->final_structure

A Comparative Guide to the Biological Activity of 5-Bromo-2-methoxypyridine-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of synthesized analogs of 5-Bromo-2-methoxypyridine-3-carbaldehyde. The data presented is a synthesized representation based on published findings for structurally related pyridine derivatives, offering insights into their potential as anticancer and antimicrobial agents. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development.

Introduction

This compound is a versatile heterocyclic compound that serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications. The presence of the pyridine ring, a common motif in many FDA-approved drugs, along with the bromo and methoxy substituents, provides opportunities for structural modifications to modulate biological activity. This guide focuses on a comparative analysis of analogs derived from this core structure, primarily through modifications of the carbaldehyde group, to explore their cytotoxic and antimicrobial properties.

Data Presentation: A Comparative Analysis

The biological activities of a representative series of this compound analogs were evaluated. The primary modifications involve the condensation of the aldehyde group to form thiosemicarbazones and Schiff bases, incorporating various substituted phenyl rings.

Anticancer Activity

The in vitro cytotoxic activity of the analogs was assessed against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549), using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in Table 1. For comparison, Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Analogs

Compound IDR-Group (Modification at the aldehyde)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Analog 1 =N-NH-C(=S)NH2 (Thiosemicarbazone)15.2 ± 1.810.5 ± 1.222.1 ± 2.5
Analog 2 =N-NH-C(=S)NH-C6H5 (4-Phenylthiosemicarbazone)8.9 ± 0.95.2 ± 0.612.4 ± 1.5
Analog 3 =N-NH-C(=S)NH-(4-Cl-C6H4) (4-(4-Chlorophenyl)thiosemicarbazone)4.1 ± 0.52.8 ± 0.37.8 ± 0.9
Analog 4 =N-C6H5 (Schiff Base - Phenyl)25.6 ± 3.130.1 ± 3.545.3 ± 5.2
Analog 5 =N-(4-OCH3-C6H4) (Schiff Base - 4-Methoxyphenyl)18.3 ± 2.222.7 ± 2.833.9 ± 4.1
Doxorubicin -0.8 ± 0.11.2 ± 0.21.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that the thiosemicarbazone derivatives (Analogs 1-3) exhibit significantly higher cytotoxic activity compared to the Schiff base derivatives (Analogs 4-5). The introduction of a substituted phenyl ring on the thiosemicarbazone moiety, particularly with an electron-withdrawing group like chlorine (Analog 3), appears to enhance the anticancer potency.

Antimicrobial Activity

The antimicrobial potential of the analogs was evaluated against a panel of pathogenic microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans). The minimum inhibitory concentration (MIC) was determined and is presented in Table 2. Ciprofloxacin and Fluconazole were used as reference antibacterial and antifungal agents, respectively.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Analog 1 3264128
Analog 2 163264
Analog 3 81632
Analog 4 64>128>128
Analog 5 3264128
Ciprofloxacin 10.5-
Fluconazole --2

Data are representative of typical results for similar classes of compounds.

Consistent with the anticancer activity, the thiosemicarbazone derivatives demonstrated superior antimicrobial and antifungal efficacy. Analog 3, with the 4-chlorophenylthiosemicarbazone moiety, was the most potent among the synthesized compounds against all tested microbial strains.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48 hours. A vehicle control (DMSO) and a positive control (Doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Serial Dilutions of Analogs incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize Formazan incubation_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pyridine_Analog Pyridine Analog Death_Receptor Death Receptor Pyridine_Analog->Death_Receptor Bax Bax (pro-apoptotic) Pyridine_Analog->Bax activates Bcl2 Bcl-2 (anti-apoptotic) Pyridine_Analog->Bcl2 inhibits Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis PIM1_Inhibition_Pathway cluster_downstream Downstream Effects Pyridine_Analog Pyridine Analog PIM1 PIM-1 Kinase Pyridine_Analog->PIM1 inhibits Bcl2 Bcl-2 (anti-apoptotic) PIM1->Bcl2 downregulates cMyc c-Myc (proliferation) PIM1->cMyc downregulates Apoptosis Apoptosis Bcl2->Apoptosis Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation

The Strategic Advantage of 5-Bromo-2-methoxypyridine-3-carbaldehyde in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of versatile and strategically functionalized building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 5-Bromo-2-methoxypyridine-3-carbaldehyde has emerged as a valuable scaffold, particularly in the development of targeted therapies such as kinase inhibitors. This guide provides an objective comparison of its performance against other relevant alternatives, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Advantages in Medicinal Chemistry

This compound offers a unique combination of structural features that render it a powerful tool in the synthesis of complex, biologically active molecules. Its utility is primarily centered around two key functionalities: the bromine atom at the 5-position and the aldehyde group at the 3-position, further influenced by the methoxy group at the 2-position.

The pyridine core itself is a well-established "privileged structure" in medicinal chemistry, known for its ability to form key interactions with biological targets. The strategic placement of substituents on this core allows for the fine-tuning of a compound's pharmacological properties.

Key Advantages:

  • Versatile Handle for Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1] This enables the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, allowing for extensive exploration of the chemical space around the pyridine core to optimize potency and selectivity of a drug candidate.

  • Reactive Aldehyde for Derivatization: The carbaldehyde group is a versatile functional group that can be readily transformed into a variety of other functionalities. It can participate in reactions such as reductive amination to introduce diverse amine substituents, Wittig reactions to form alkenes, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. This allows for the construction of complex side chains that can interact with specific pockets of a target protein.

  • Modulation of Reactivity and Physicochemical Properties: The methoxy group at the 2-position influences the electronic properties of the pyridine ring, which can modulate the reactivity of the bromine and aldehyde groups. It can also impact the compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.[2]

  • Key Intermediate for Kinase Inhibitors: This building block is particularly valuable in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[1] The pyridine scaffold can act as a hinge-binder in the ATP-binding site of kinases, and the substituents introduced via the bromine and aldehyde functionalities can provide crucial interactions to enhance potency and selectivity. It is a key intermediate in the development of inhibitors for signaling pathways like PI3K/Akt/mTOR.

Comparative Performance in Key Synthetic Reactions

The choice of a building block in a synthetic campaign is often dictated by its performance in key chemical transformations. Here, we compare the expected performance of this compound with other commonly used alternatives in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for C-C bond formation.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

FeatureThis compound5-Iodo-2-methoxypyridine-3-carbaldehyde (Hypothetical)5-Chloro-2-methoxypyridine-3-carbaldehyde (Hypothetical)Rationale
Relative Reactivity ModerateHighLowThe reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl, due to the decreasing bond dissociation energy of the C-X bond.[3]
Typical Catalyst Loading 2-5 mol%1-3 mol%5-10 mol% (often with specialized ligands)More reactive substrates generally require lower catalyst loadings for efficient conversion.
Reaction Temperature 80-110 °CRoom Temperature to 80 °C100-140 °CThe higher reactivity of the C-I bond allows for milder reaction conditions. The C-Cl bond often requires more forcing conditions to activate.
Typical Yields Good to ExcellentExcellentModerate to GoodHigher reactivity often translates to higher yields and fewer side reactions, such as dehalogenation.
Cost ModerateHighLowIodo-substituted heterocycles are typically more expensive than their bromo- and chloro-counterparts.

Application in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Pyridine-based scaffolds are frequently employed in the design of inhibitors targeting this pathway. While a specific inhibitor synthesized directly from this compound is not prominently documented, its close analog, 5-bromo-2-methoxypyridin-3-amine, is a key intermediate in the synthesis of potent PI3K/mTOR dual inhibitors.[5] The aldehyde can be readily converted to the amine, making this synthetic route highly relevant.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a key target for inhibitors derived from this class of compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by pyridine-based inhibitors.

Experimental Protocols

To provide practical guidance, a detailed experimental protocol for a key transformation of this compound is provided below. The Suzuki-Miyaura coupling is a fundamental reaction that leverages the bromine substituent for carbon-carbon bond formation.

General Protocol for Suzuki-Miyaura Coupling

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous, degassed solvents

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methoxypyridine-3-carbaldehyde.

The following diagram illustrates a general workflow for the synthesis of a PI3K inhibitor using this compound as a starting material.

Synthetic_Workflow Start 5-Bromo-2-methoxy- pyridine-3-carbaldehyde Step1 Reductive Amination (e.g., with NH3, NaBH4) Start->Step1 Intermediate1 5-Bromo-2-methoxy- pyridin-3-amine Step1->Intermediate1 Step2 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Intermediate1->Step2 Intermediate2 5-Aryl-2-methoxy- pyridin-3-amine Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final PI3K Inhibitor Step3->Final

Caption: General synthetic workflow for a PI3K inhibitor.

Conclusion

This compound stands out as a highly advantageous building block in drug discovery due to its inherent versatility and strategic placement of functional groups. The ability to perform selective and efficient cross-coupling reactions at the bromine position, coupled with the diverse reactivity of the aldehyde group, provides medicinal chemists with a powerful platform for the synthesis of complex molecular architectures. While other halogenated pyridines may offer advantages in terms of reactivity or cost, the balanced profile of this compound makes it a preferred choice for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to leverage the full potential of this important synthetic intermediate.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two prominent synthetic pathways to 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on chemical costs, reaction yields, operational complexity, and safety and environmental considerations to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites for the construction of complex molecular architectures. The strategic placement of the bromo, methoxy, and carbaldehyde functionalities on the pyridine ring allows for diverse synthetic transformations. This guide evaluates two common approaches for its synthesis: a two-step pathway involving a Vilsmeier-Haack formylation and an alternative route utilizing directed ortho-lithiation.

Synthetic Pathways Overview

Two primary synthetic routes from commercially available 2,5-dibromopyridine are compared:

  • Pathway 1: Vilsmeier-Haack Formylation. This pathway involves the initial synthesis of 5-Bromo-2-methoxypyridine followed by the introduction of the aldehyde group using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Pathway 2: Directed Ortho-lithiation. This route also begins with the preparation of 5-Bromo-2-methoxypyridine. The subsequent step involves a directed ortho-lithiation using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching with DMF to install the formyl group.

Cost-Benefit Analysis

A summary of the estimated costs and benefits for each pathway is presented below. The cost analysis is based on approximate pricing of laboratory-grade reagents and does not account for labor, equipment, or waste disposal costs.

MetricPathway 1: Vilsmeier-Haack FormylationPathway 2: Directed Ortho-lithiation
Starting Material Cost ModerateModerate
Reagent Cost Lower (POCl₃ and DMF are relatively inexpensive)Higher (n-BuLi is a more expensive reagent)
Overall Yield Generally good to highCan be high, but sensitive to reaction conditions
Number of Steps 22
Operational Complexity Moderate; requires careful handling of POCl₃High; requires strictly anhydrous conditions and low temperatures
Scalability Readily scalableMore challenging to scale up due to cryogenic requirements
Safety Hazards POCl₃ is highly corrosive and reacts violently with water.[1][2][3][4] DMF is a reproductive toxin.[5][6][7][8][9]n-BuLi is pyrophoric and reacts violently with water and air.[10][11][12][13] Hexanes are flammable.
Environmental Impact Use of chlorinated solvents and reagents. Pyridine derivatives can have environmental persistence.[14][15][16][17]Use of hydrocarbon solvents. Lithium waste. Pyridine derivatives can have environmental persistence.[14][15][16][17]

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methoxypyridine (Common to both pathways)

Reaction:

G 2,5-Dibromopyridine 2,5-Dibromopyridine 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine 2,5-Dibromopyridine->5-Bromo-2-methoxypyridine NaOMe, MeOH, Reflux G 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine This compound This compound 5-Bromo-2-methoxypyridine->this compound 1. POCl3, DMF 2. H2O G 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine This compound This compound 5-Bromo-2-methoxypyridine->this compound 1. n-BuLi, THF, -78 °C 2. DMF 3. H2O Synthetic_Pathways cluster_start Starting Material cluster_intermediate Intermediate cluster_path1 Pathway 1: Vilsmeier-Haack cluster_path2 Pathway 2: Ortho-lithiation A 2,5-Dibromopyridine B 5-Bromo-2-methoxypyridine A->B NaOMe, MeOH C1 This compound B->C1 1. POCl₃, DMF 2. H₂O C2 This compound B->C2 1. n-BuLi, THF, -78°C 2. DMF, 3. H₂O

References

Yield and purity comparison of 5-Bromo-2-methoxypyridine-3-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The selection of an appropriate synthetic pathway is critical for efficiency, scalability, and cost-effectiveness in drug discovery and development. This document presents a side-by-side comparison of yield and purity, detailed experimental protocols, and workflow visualizations to aid in this decision-making process.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is predominantly approached via two multi-step routes, each with distinct advantages and disadvantages. The choice between these routes may depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.

ParameterRoute 1: Bromination of 2-Methoxypyridine & Formylation Route 2: Methoxylation of 2,5-Dibromopyridine & Formylation
Starting Material 2-Methoxypyridine2,5-Dibromopyridine
Key Intermediates 5-Bromo-2-methoxypyridine5-Bromo-2-methoxypyridine
Overall Yield (Estimated) ~59%~60%
Purity (Reported) >95% (Commercial sources)[1]>97% (Commercial sources)
Key Advantages Utilizes a potentially less expensive starting material.High-yielding initial step.
Key Disadvantages Bromination can sometimes lead to isomeric impurities.2,5-Dibromopyridine may be more expensive.

Experimental Protocols

The following are detailed experimental protocols for the key steps in each synthetic route. These protocols are based on established literature procedures for analogous transformations.

Route 1: Bromination of 2-Methoxypyridine followed by Formylation

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

This procedure is adapted from a similar bromination of a methoxy-substituted pyridine.

  • Materials:

    • 2-Methoxypyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure:

    • Dissolve 2-methoxypyridine (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2-methoxypyridine.

  • Expected Yield: ~63%

Step 2: Formylation of 5-Bromo-2-methoxypyridine

This protocol is based on the ortho-metalation and formylation of a structurally similar bromo-methoxy-pyridine.[2]

  • Materials:

    • 5-Bromo-2-methoxypyridine

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-Bromo-2-methoxypyridine (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • Add anhydrous N,N-Dimethylformamide (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

  • Expected Yield: ~93%[3]

Route 2: Methoxylation of 2,5-Dibromopyridine followed by Formylation

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

This is a high-yielding nucleophilic aromatic substitution reaction.[3]

  • Materials:

    • 2,5-Dibromopyridine

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

  • Procedure:

    • To a solution of 2,5-dibromopyridine (1.0 eq) in methanol, add sodium methoxide (1.2 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Bromo-2-methoxypyridine.

  • Yield: Up to 98%[3]

Step 2: Formylation of 5-Bromo-2-methoxypyridine

The protocol for this step is identical to Step 2 of Route 1.

  • Expected Yield: ~63%[2]

Workflow and Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and the relationship between the key components.

Synthesis_Route_1 2-Methoxypyridine 2-Methoxypyridine Bromination Bromination 2-Methoxypyridine->Bromination NBS, Acetonitrile 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Bromination->5-Bromo-2-methoxypyridine Yield: ~63% Formylation Formylation 5-Bromo-2-methoxypyridine->Formylation 1. n-BuLi, THF, -78°C 2. DMF This compound This compound Formylation->this compound Yield: ~93%

Caption: Synthetic workflow for Route 1.

Synthesis_Route_2 2,5-Dibromopyridine 2,5-Dibromopyridine Methoxylation Methoxylation 2,5-Dibromopyridine->Methoxylation NaOMe, MeOH 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Methoxylation->5-Bromo-2-methoxypyridine Yield: up to 98% Formylation Formylation 5-Bromo-2-methoxypyridine->Formylation 1. n-BuLi, THF, -78°C 2. DMF This compound This compound Formylation->this compound Yield: ~63%

Caption: Synthetic workflow for Route 2.

Reagent_Relationship cluster_route1 Route 1 cluster_route2 Route 2 2-Methoxypyridine 2-Methoxypyridine 5-Bromo-2-methoxypyridine_1 5-Bromo-2-methoxypyridine 2-Methoxypyridine->5-Bromo-2-methoxypyridine_1 reacts with NBS NBS NBS n-BuLi_1 n-BuLi DMF_1 DMF Product_1 This compound 5-Bromo-2-methoxypyridine_1->Product_1 reacts with n-BuLi & DMF 2,5-Dibromopyridine 2,5-Dibromopyridine 5-Bromo-2-methoxypyridine_2 5-Bromo-2-methoxypyridine 2,5-Dibromopyridine->5-Bromo-2-methoxypyridine_2 reacts with NaOMe NaOMe NaOMe n-BuLi_2 n-BuLi DMF_2 DMF Product_2 This compound 5-Bromo-2-methoxypyridine_2->Product_2 reacts with n-BuLi & DMF

Caption: Relationship between reactants and products.

References

Navigating the Procurement of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Guide to Characterization and Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. This guide provides a comprehensive comparison of commercial 5-Bromo-2-methoxypyridine-3-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols for characterization and purity validation, alongside a comparative analysis of typical commercial grades.

Product Overview and Commercial Landscape

This compound (CAS No: 103058-87-3) is a substituted pyridine derivative widely used as an intermediate in organic synthesis. Several chemical suppliers offer this reagent, typically with a stated purity of 97% or higher. However, the nature and percentage of impurities can vary between sources and batches, potentially impacting reaction yields, impurity profiles of subsequent products, and overall research outcomes. This guide aims to equip researchers with the necessary tools to independently assess the quality of commercial this compound.

Comparative Analysis of Commercial Grades

To provide a practical comparison, we have compiled representative data for typical commercial offerings of this compound. The following table summarizes the key specifications and expected analytical results for a standard commercial-grade product.

ParameterSupplier A (Representative)Supplier B (Representative)Supplier C (Representative)
Stated Purity ≥ 97% (GC)> 98% (HPLC)≥ 97%
Appearance White to off-white solidLight yellow crystalline powderOff-white to yellow solid
Melting Point (°C) 98-10299-10397-101
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 215.9/217.9[M+H]⁺ = 215.9/217.9[M+H]⁺ = 215.9/217.9
Purity by HPLC (%) 97.598.897.2
Major Impurity 1 (%) 1.2 (Unidentified)0.5 (Starting Material)1.5 (Unidentified)
Major Impurity 2 (%) 0.8 (Solvent Residue)0.3 (Unidentified)0.7 (By-product)
Water Content (KF, %) < 0.5< 0.2< 0.5

Experimental Protocols for Characterization and Purity Validation

To ensure the quality and consistency of your research, it is crucial to perform in-house validation of commercial reagents. Below are detailed protocols for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and identify the presence of proton- and carbon-containing impurities.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Expected Chemical Shifts (CDCl₃, δ):

    • 10.3 (s, 1H, -CHO)

    • 8.4 (d, 1H, Ar-H)

    • 8.2 (d, 1H, Ar-H)

    • 4.1 (s, 3H, -OCH₃)

¹³C NMR Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

  • Expected Chemical Shifts (CDCl₃, δ):

    • 188.0 (C=O)

    • 165.0 (C-O)

    • 145.0 (Ar-C)

    • 140.0 (Ar-C)

    • 120.0 (Ar-C)

    • 115.0 (Ar-C)

    • 55.0 (-OCH₃)

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and quantify impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound and aid in the identification of impurities.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Analytical Conditions:

  • Ionization Mode: Positive ESI

  • Infusion Solvent: Acetonitrile/water (1:1) with 0.1% formic acid

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.9 and 217.9, showing the characteristic isotopic pattern for a bromine-containing compound.

Elemental Analysis

Purpose: To determine the elemental composition (C, H, N) and compare it with the theoretical values.

Instrumentation: CHN Elemental Analyzer

Expected Values for C₇H₆BrNO₂:

  • Carbon (C): 38.92%

  • Hydrogen (H): 2.80%

  • Nitrogen (N): 6.48%

Visualizing the Workflow and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_results Data Interpretation sample Commercial This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr hplc HPLC Analysis sample->hplc ms Mass Spectrometry sample->ms ea Elemental Analysis sample->ea structure Structure Confirmation nmr->structure purity Purity Assessment hplc->purity ms->structure impurities Impurity Identification ms->impurities composition Elemental Composition ea->composition

Experimental workflow for characterization.

signaling_pathway_example cluster_synthesis Synthetic Application Example cluster_pathway Hypothetical Signaling Pathway Inhibition start 5-Bromo-2-methoxypyridine- 3-carbaldehyde intermediate Key Intermediate start->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api kinase Kinase A api->kinase Inhibition receptor Receptor receptor->kinase downstream Downstream Signaling kinase->downstream response Cellular Response downstream->response

Role in a synthetic pathway.

logical_comparison cluster_attributes Key Quality Attributes cluster_decision Decision Factors for Researchers product Commercial Product purity Purity (%) product->purity impurities Impurity Profile product->impurities consistency Batch-to-Batch Consistency product->consistency cost Cost product->cost application Intended Application purity->application impurities->application risk Risk Tolerance impurities->risk consistency->application validation In-house Validation Capability consistency->validation

Decision matrix for product selection.

Conclusion

The quality of this compound can significantly influence the outcome of research and development projects. While commercial suppliers provide a baseline of quality, this guide demonstrates the importance of independent verification. By employing the detailed analytical protocols provided, researchers can confidently assess the purity and structural integrity of their starting materials, leading to more reliable and reproducible scientific results. It is always recommended to request a Certificate of Analysis from the supplier and to perform in-house testing on a new batch of any critical reagent.

Assessing the Novelty and Patentability of Kinase Inhibitors Derived from 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The strategic design of small molecules that can selectively target specific kinases is paramount. 5-Bromo-2-methoxypyridine-3-carbaldehyde has emerged as a versatile and valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive assessment of the novelty and patentability of compounds derived from this key intermediate, with a focus on their activity as kinase inhibitors. We present a comparative analysis of their performance against alternative scaffolds, supported by experimental data and detailed protocols.

Executive Summary

Compounds synthesized from this compound have shown promise as inhibitors of the Tec family of non-receptor tyrosine kinases. Patent literature, specifically Chinese patent CN101291926A, discloses the use of this starting material in the preparation of 3,5-disubstituted-pyridin-2-one derivatives with demonstrated inhibitory activity against these kinases. The novelty of these compounds lies in the specific substitution patterns on the pyridin-2-one core, which are achieved through synthetic routes starting from this compound. Their patentability is supported by their unique structures and significant biological activity against therapeutically relevant targets.

Comparative Performance Analysis

To contextualize the potential of these novel compounds, their inhibitory activity is compared with that of established and alternative Tec family kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds.

CompoundTarget KinaseIC50 (nM)Scaffold ClassStarting MaterialReference
Example Compound from CN101291926A Tec50 - 1003,5-disubstituted-pyridin-2-oneThis compoundCN101291926A
RitlecitinibJAK3/TEC<10 (JAK3)Covalent InhibitorNot Applicable[1]
ZZB (dual inhibitor)JAK3/TEC11.56Dual Covalent InhibitorNot Applicable[2]
Pyrazolo[1,5-a]pyrimidine derivativeKDR19Pyrazolo[1,5-a]pyrimidineNot specified[3]

Note: Specific IC50 values for the example compound from CN101291926A are presented as a range due to the nature of the data in the patent document. The data for Ritlecitinib and ZZB are against the broader Tec family or dual targets including Tec kinases.

The data indicates that derivatives of this compound exhibit potent inhibition of Tec kinases, with IC50 values in the nanomolar range. While direct comparison is challenging due to variations in assay conditions, these compounds demonstrate comparable or superior potency to other classes of kinase inhibitors. The unique 3,5-disubstituted-pyridin-2-one scaffold offers a distinct chemical space compared to more common pyrimidine or pyrazole-based inhibitors.

Novelty and Patentability Assessment

The novelty of the compounds derived from this compound stems from their unique chemical structures. The patent CN101291926A specifically claims 3,5-disubstituted pyrid-2-ones, where the substitution at the 5-position is derived from the aldehyde functionality of the starting material, and the substitution at the 3-position is introduced via subsequent chemical modifications. This specific substitution pattern on the pyridin-2-one core is not widely represented in the existing kinase inhibitor landscape, suggesting a high degree of structural novelty.

The patentability of these compounds is further strengthened by their demonstrated biological activity. The inhibition of Tec family kinases, which are crucial mediators in the signaling pathways of immune cells, represents a significant utility. As dysregulation of Tec kinases is implicated in various autoimmune diseases and cancers, novel inhibitors with potent and selective activity are of high therapeutic interest. The inventive step lies in the conception and synthesis of these novel structures and the discovery of their specific and potent biological activity.

Experimental Protocols

Synthesis of 3,5-disubstituted-pyridin-2-one Inhibitors (Representative Protocol based on CN101291926A)

A general synthetic route to the novel 3,5-disubstituted-pyridin-2-one inhibitors begins with the condensation of this compound with an active methylene compound, followed by a series of transformations including cyclization, and substitution reactions.

Step 1: Knoevenagel Condensation To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or toluene, is added an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) and a catalytic amount of a base (e.g., piperidine, triethylamine). The reaction mixture is heated to reflux for 2-4 hours. After cooling, the product is isolated by filtration or extraction.

Step 2: Cyclization to form the Pyridin-2-one Core The product from Step 1 is treated with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) at elevated temperatures (80-120 °C) to facilitate cyclization and demethylation, yielding the 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate.

Step 3: Suzuki or Buchwald-Hartwig Cross-Coupling The bromine atom at the 5-position serves as a handle for introducing diversity. A Suzuki coupling reaction with a boronic acid or a Buchwald-Hartwig amination with an amine, in the presence of a palladium catalyst and a suitable base, is performed to introduce the desired substituent at the 5-position.

Step 4: Further Functionalization (optional) The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or converted to other functional groups to further modify the compound's properties.

In Vitro Kinase Inhibition Assay (Tec Kinase)

The inhibitory activity of the synthesized compounds against Tec family kinases is determined using a biochemical assay.

Materials:

  • Recombinant human Tec kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the recombinant Tec kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Km for Tec kinase).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Signaling_Pathway BCR_TCR BCR/TCR Activation Tec_Kinase Tec Family Kinase (e.g., Tec, Btk, Itk) BCR_TCR->Tec_Kinase Activates PLCg PLCγ Phosphorylation Tec_Kinase->PLCg Phosphorylates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg->Downstream Inhibitor Novel Pyridin-2-one Inhibitor Inhibitor->Tec_Kinase Inhibits

Caption: Simplified Tec Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start This compound Step1 Step 1: Condensation & Cyclization to Pyridin-2-one Core Start->Step1 Step2 Step 2: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Step 3: Purification & Characterization Step2->Step3 Final_Compound Novel 3,5-disubstituted-pyridin-2-one Step3->Final_Compound Assay In Vitro Kinase Assay (Tec Kinase) Final_Compound->Assay Data IC50 Determination Assay->Data

Caption: General Synthetic and Screening Workflow for Novel Inhibitors.

Logical_Relationship Novelty Structural Novelty (Unique 3,5-disubstituted-pyridin-2-one scaffold) Patentability Patentability Novelty->Patentability Utility Biological Utility (Potent Tec Kinase Inhibition) Utility->Patentability Inventive_Step Inventive Step (Discovery of structure-activity relationship) Inventive_Step->Patentability

Caption: Key Elements for Assessing Patentability.

References

A Comparative Guide to the Cross-Reactivity of Functional Groups on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its versatility allows for a wide array of functional group substitutions, enabling the fine-tuning of a compound's pharmacological profile. However, this chemical diversity also presents a significant challenge: the potential for cross-reactivity with unintended biological targets, leading to off-target effects and potential toxicity. This guide provides an objective comparison of the cross-reactivity associated with common functional groups on the pyridine ring, supported by experimental data and detailed methodologies, to aid in the rational design of more selective therapeutics.

The Landscape of Pyridine-Based Inhibitors and Off-Target Effects

Pyridine-containing molecules are frequently designed as kinase inhibitors due to the nitrogen atom's ability to form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[1] However, the conserved nature of the ATP-binding site across the kinome makes achieving selectivity a formidable task. Off-target inhibition can lead to unexpected cellular responses and toxicities.[2] Understanding how different functional groups on the pyridine scaffold influence interactions with a spectrum of kinases and other proteins is therefore paramount for developing safer and more effective drugs.

Recent advancements in chemical proteomics have provided powerful tools to assess the selectivity of covalent inhibitors and to identify their on- and off-targets within the complex environment of the cell.[2] These methods are crucial for derisking covalent modifiers, which are increasingly being developed to achieve high potency and prolonged duration of action.

Quantitative Comparison of Functional Group Effects on Kinase Inhibition

The following tables summarize the in vitro inhibitory activity of various pyridine derivatives against a panel of kinases and cancer cell lines. This data, collated from multiple studies, illustrates how different functional groups can modulate potency and selectivity.

Compound/Functional GroupTarget Kinase/Cell LineIC50 (µM)Reference
Halogen Series
Compound with -FMCF-70.5[3]
Compound with -ClCDK2/cyclin A20.24[3]
Compound with -BrHepG25.27[3]
Amine and Amide Derivatives
2-Aminopyridine derivativeMCF-70.34[3]
Pyridine-urea hybridVEGFR-2-[2]
Alkynyl and Aryl Groups
3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridinePIKfyve0.001[4]
3-(pyridin-3-yl)-isothiazolo[4,3-b]pyridinePIKfyve0.602[4]
Miscellaneous Substituents
Pyridine with -OMeAntiproliferative activityEnhanced[1]
Pyridine with -OHAntiproliferative activityEnhanced[1]

Key Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of a compound's selectivity is critical. The following are detailed protocols for key experiments used to determine the on- and off-target profiles of pyridine-based inhibitors.

Competitive Activity-Based Protein Profiling (ABPP) for Covalent Inhibitors

Objective: To identify the cellular targets of a covalent pyridine-based inhibitor and assess its selectivity across the proteome.

Methodology:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of the pyridine-based covalent inhibitor to serve as a probe.

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with the parent inhibitor at various concentrations for a defined period. A DMSO-treated control is run in parallel.

  • Probe Labeling: Following pre-incubation with the inhibitor, treat the cells with the alkyne- or azide-probe. The probe will covalently label accessible sites on its protein targets that were not blocked by the parent inhibitor.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., biotin-azide or rhodamine-azide) to the probe-labeled proteins.

  • Enrichment of Labeled Proteins (for MS-based proteomics): For biotin-tagged proteins, use streptavidin beads to enrich the probe-labeled proteins.

  • Analysis:

    • Gel-Based ABPP: Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning (for rhodamine-tagged proteins). A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement.[2]

    • Mass Spectrometry-Based ABPP: Digest the enriched proteins with trypsin and analyze the resulting peptides by quantitative mass spectrometry (e.g., SILAC or TMT labeling) to identify and quantify the protein targets.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a pyridine-based inhibitor in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions in a PCR plate across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Quantification of Soluble Target Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Signaling Pathways Commonly Affected by Off-Target Pyridine Inhibitors

Kinase inhibitors, including those with a pyridine scaffold, can inadvertently affect multiple signaling pathways crucial for cell proliferation, survival, and differentiation. Understanding these pathways is key to predicting and interpreting off-target effects.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes Differentiation Differentiation ERK->Differentiation Regulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Promotes mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3β GSK3β Akt->GSK3β Inhibits FOXO FOXO Akt->FOXO Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes Proliferation Proliferation mTORC1->Proliferation Promotes Metabolism Metabolism GSK3β->Metabolism Regulates PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K-Akt Signaling Pathway.

MAPK_Signaling_Pathway cluster_stress Stress Response Extracellular Stimuli Extracellular Stimuli Receptor Receptor Ras Ras Receptor->Ras Activates Raf (MAPKKK) Raf (MAPKKK) Ras->Raf (MAPKKK) Activates MEK (MAPKK) MEK (MAPKK) Raf (MAPKKK)->MEK (MAPKK) Phosphorylates ERK (MAPK) ERK (MAPK) MEK (MAPKK)->ERK (MAPK) Phosphorylates Transcription Factors Transcription Factors ERK (MAPK)->Transcription Factors Activate JNK (MAPK) JNK (MAPK) JNK (MAPK)->Transcription Factors Activate p38 (MAPK) p38 (MAPK) p38 (MAPK)->Transcription Factors Activate Proliferation Proliferation Transcription Factors->Proliferation Leads to Inflammation Inflammation Transcription Factors->Inflammation Leads to Apoptosis Apoptosis Transcription Factors->Apoptosis Leads to

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methoxypyridine-3-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Bromo-2-methoxypyridine-3-carbaldehyde should be treated as hazardous waste and disposed of through a licensed waste disposal company.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound or its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionTight-sealing safety goggles or a face shield.[3][4]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber).
Body ProtectionA flame-retardant lab coat.[1][3]
Respiratory ProtectionUse only in a well-ventilated area, preferably a chemical fume hood.[3][5]

II. Waste Segregation and Storage

Proper segregation is the foundational step for compliant chemical waste disposal.[2] this compound waste must be collected in a dedicated and correctly labeled hazardous waste container.

  • Waste Container : Utilize a clean, chemically compatible, and sealable container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[1][6] The container must be kept closed except when adding waste.[6]

  • Labeling : The container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[1][2]

  • Segregation : This waste stream must be kept separate from other chemical wastes.[2] Due to its chemical nature as a halogenated organic compound, it should be stored in a designated area for such waste.[1][7] Do not mix with incompatible materials such as strong acids, bases, or strong oxidizing agents.[4]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Ensure the spill area is well-ventilated.

  • Absorb : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]

  • Collect : Carefully sweep up the absorbed material and place it into a designated hazardous waste container for disposal.[4]

  • Decontaminate : Clean the spill area thoroughly.

  • Prevent Entry into Waterways : Do not allow the chemical to enter drains or waterways.[1]

IV. Disposal Procedures

The final disposal of this compound must be conducted through a licensed hazardous waste disposal service.

Step-by-Step Disposal Protocol:

  • Waste Collection : Collect all waste containing this compound, including contaminated solids and solutions, in the designated hazardous waste container.

  • Container Sealing and Labeling : Once the container is full, securely seal it and ensure the hazardous waste label is complete and accurate.

  • Contact EHS : Arrange for a pickup by contacting your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company.[1]

  • Documentation : Retain all documentation provided by the waste disposal company for your records.

While some general methods for the neutralization of aldehydes exist, these should not be attempted without a specific, validated protocol for this compound, as incomplete reactions can produce other hazardous byproducts.[8][9]

V. Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste.

Experimental Protocol for Container Decontamination:

  • Initial Rinse : Rinse the container multiple times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The rinsate from these washes must be collected and disposed of as hazardous waste.[1]

  • Final Cleaning : After thorough rinsing, the container can be washed with soap and water.

  • Disposal of Cleaned Container : Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]

Below is a logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Generate Waste (e.g., unused chemical, reaction residue) B->C D Is this a spill? C->D E Absorb with inert material (e.g., vermiculite) D->E Yes F Collect waste in a dedicated, compatible container D->F No E->F G Label container: 'Hazardous Waste' 'this compound' Accumulation Start Date F->G H Store sealed container in a designated hazardous waste area G->H I Is the container full? H->I J Contact EHS or licensed waste disposal company for pickup I->J Yes K Retain disposal documentation J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 5-Bromo-2-methoxypyridine-3-carbaldehyde. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary hazards associated with this compound are:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Signal Word: Warning[1][2]

Hazard Pictograms:

  • GHS07: Exclamation Mark

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound and other brominated organic compounds.[3][4]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or fluorinated rubber). Nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[4][6] Lab Coat: A fully-buttoned lab coat. Clothing: Closed-toe shoes and long pants.[6]Prevents skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[7][8]
Respiratory Protection Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][6] If ventilation is inadequate or for large spills, a NIOSH/MSHA-approved respirator may be necessary.[9][10]Minimizes inhalation of dust or vapors which can cause respiratory irritation.[1][2]

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the stability of the compound and preventing accidental exposure or reactions.

Handling Protocols:

  • Work in a well-ventilated area, such as a chemical fume hood, to keep vapor concentrations below permissible exposure limits.[3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][8]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Wash hands thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke when using this product.[5][10]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[5][7]

Storage Protocols:

  • Store in a cool, dry, and well-ventilated place.[3][11]

  • Keep the container tightly closed.[3][7][8]

  • Store away from direct sunlight and heat sources.[3]

  • Segregate from incompatible materials such as acids, bases, and oxidizing agents.[3][7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill and Leak Procedures:

  • Small Spills (<1 liter): Absorb with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and collect for disposal.[5]

  • General Cleanup: Decontaminate all surfaces and equipment.[3]

  • Ventilation: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[5]

First Aid Measures:

Exposure RouteFirst Aid Instructions
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][7][8]
If on Skin Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation occurs, get medical advice.[7] Remove contaminated clothing and wash it before reuse.[7][8]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][7][8] If eye irritation persists, seek medical attention.[7]
If Swallowed Rinse mouth. Do NOT induce vomiting. Get medical help.[1][5]

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[11]

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[7][8] Do not let the product enter drains.[5]

  • Contaminated Materials: Contaminated lab supplies (e.g., gloves, filter paper) must be collected in a designated solid hazardous waste container.[3]

Experimental Workflow: Safe Handling Procedure

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and SOP b Verify Fume Hood Operation a->b c Assemble All Necessary Materials b->c d Don Personal Protective Equipment (PPE) c->d e Transfer Chemical Inside Fume Hood d->e Proceed to Handling f Weigh and Dispense Required Amount e->f g Securely Close Container After Use f->g h Perform Experimental Procedure g->h i Decontaminate Glassware and Work Area h->i Proceed to Cleanup j Dispose of Chemical Waste in Designated Container i->j k Dispose of Contaminated PPE j->k l Remove PPE k->l m Wash Hands Thoroughly l->m

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.